molecular formula C15H16N2O2 B2561489 2-amino-N-(2-methoxybenzyl)benzamide CAS No. 827012-76-0

2-amino-N-(2-methoxybenzyl)benzamide

Katalognummer: B2561489
CAS-Nummer: 827012-76-0
Molekulargewicht: 256.305
InChI-Schlüssel: BNNORHPAWLVESS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Amino-N-(2-methoxybenzyl)benzamide (CAS 827012-76-0) is a chemical compound with the molecular formula C15H16N2O2 and a molecular weight of 256.30 . This benzamide derivative is a key scaffold of interest in medicinal chemistry and oncology research, particularly in the investigation of inhibitors targeting the Hedgehog (Hh) signaling pathway . Abnormal activation of the Hedgehog pathway is a known driver in various cancers, including basal cell carcinoma and medulloblastoma . The Smoothened (Smo) protein is a central bottleneck in this pathway, making it a practical target for anticancer agents . Research has identified that compounds built around the 2-methoxybenzamide skeleton can act as potent Hh pathway inhibitors by preventing the Shh-induced translocation of the Smo receptor into the primary cilium, a key step in signal transduction . Some derivatives have demonstrated nanomolar IC50 values in Gli-luciferase reporter assays, showing comparable or even superior potency to lead compounds, and have effectively suppressed drug-resistant mutant forms of Smo in vitro . This makes 2-amino-N-(2-methoxybenzyl)benzamide a valuable precursor or intermediate for researchers developing novel chemotype Hh inhibitors with potential therapeutic applications . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Eigenschaften

IUPAC Name

2-amino-N-[(2-methoxyphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-19-14-9-5-2-6-11(14)10-17-15(18)12-7-3-4-8-13(12)16/h2-9H,10,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNORHPAWLVESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis, Structure, and Potential Applications of 2-amino-N-(2-methoxybenzyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The benzamide scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities.[1][2] Within this class, N-substituted 2-aminobenzamides represent a particularly privileged substructure, frequently explored for antimicrobial and anticancer applications.[3][4] This technical guide provides a comprehensive analysis of a specific derivative, 2-amino-N-(2-methoxybenzyl)benzamide. We will dissect its chemical structure, outline robust and replicable synthetic protocols, and explore its potential biological significance by drawing on established data from closely related analogues. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage this chemical entity in their scientific pursuits.

The 2-Aminobenzamide Scaffold: A Privileged Motif in Drug Discovery

The versatility of the 2-aminobenzamide core stems from its unique arrangement of functional groups: a primary aromatic amine and an amide linkage. This configuration serves as an excellent foundation for building molecular complexity and interacting with diverse biological targets. The amino group provides a key hydrogen bond donor and a site for further derivatization, while the amide bond offers a stable, planar structure with both hydrogen bond donor and acceptor capabilities.

Derivatives of this scaffold are known to possess a wide spectrum of biological activities, including but not limited to:

  • Antimicrobial (antibacterial and antifungal)[5]

  • Anticancer[6]

  • Anti-inflammatory[2]

  • Anticonvulsant[2]

  • Cardiovascular[1]

The subject of this guide, 2-amino-N-(2-methoxybenzyl)benzamide, incorporates this core and adds an N-(2-methoxybenzyl) substituent. This specific substitution pattern introduces additional steric and electronic features, such as an ether linkage and a second aromatic ring, which can significantly modulate target binding affinity and pharmacokinetic properties.

Chemical Structure and Physicochemical Properties

The definitive structure of 2-amino-N-(2-methoxybenzyl)benzamide is characterized by a benzamide backbone where the benzoyl group is substituted with an amino group at the ortho (C2) position. The amide nitrogen is attached to a benzyl group, which in turn bears a methoxy substituent at its own ortho position.

PropertyValueSource
CAS Number 70083-21-5[7][8]
Molecular Formula C₁₅H₁₆N₂O₂[7]
Molar Mass 256.30 g/mol [7]
Canonical SMILES COC1=CC=CC=C1CNC(=O)C2=CC=CC=C2N-
InChI Key LJWJLBCLLNWJEC-UHFFFAOYSA-N[9]

The presence of two aromatic rings suggests a degree of lipophilicity, while the amino, amide, and methoxy groups provide polar sites capable of engaging in hydrogen bonding. These structural attributes are critical for its interaction with biological macromolecules and its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis of 2-amino-N-(2-methoxybenzyl)benzamide

The most efficient and widely adopted method for synthesizing N-substituted 2-aminobenzamides is the reaction of isatoic anhydride with a corresponding primary amine.[4][10] This reaction proceeds through a clean, high-yielding pathway involving nucleophilic attack by the amine on a carbonyl group of the anhydride, followed by a ring-opening and decarboxylation cascade to yield the final product.[10]

Synthetic Rationale and Workflow

The logical synthetic approach involves the reaction of isatoic anhydride with 2-methoxybenzylamine. This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction, which can be performed using either conventional heating or microwave irradiation.[3] While microwave-assisted synthesis offers a significant reduction in reaction time, conventional heating may in some cases provide superior yields.[3][11]

G cluster_reactants Reactants cluster_process Process cluster_products Products IA Isatoic Anhydride Solvent Solvent (e.g., DMF) IA->Solvent Amine 2-Methoxybenzylamine Amine->Solvent Method Heating Method (Conventional or Microwave) Solvent->Method Product 2-amino-N-(2-methoxybenzyl)benzamide Method->Product CO2 CO₂ (gas) Method->CO2 Decarboxylation

General synthetic workflow for 2-amino-N-(2-methoxybenzyl)benzamide.
Experimental Protocols

Protocol 1: Conventional Heating Method

This protocol is adapted from established procedures for the synthesis of analogous 2-aminobenzamides.[3][10]

  • Materials:

    • Isatoic anhydride (1.0 equivalent)

    • 2-Methoxybenzylamine (1.0 equivalent)

    • Dimethylformamide (DMF)

    • Standard laboratory glassware (round-bottom flask, condenser)

    • Heating mantle or oil bath

    • Ice-cold water

    • Filtration apparatus

  • Procedure:

    • In a round-bottom flask, dissolve isatoic anhydride in a suitable amount of DMF.

    • To this solution, add 2-methoxybenzylamine (1.0 equivalent).

    • Fit the flask with a reflux condenser and heat the reaction mixture (e.g., at 80-100 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker of ice-cold water to induce precipitation of the product.

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or benzene) to obtain the pure 2-amino-N-(2-methoxybenzyl)benzamide.[10]

Protocol 2: Microwave-Assisted Method

This protocol leverages microwave energy to accelerate the reaction, significantly reducing the synthesis time.[3][10]

  • Materials:

    • Isatoic anhydride (1.0 equivalent)

    • 2-Methoxybenzylamine (1.0 equivalent)

    • Microwave-safe reaction vessel

    • Dimethylformamide (DMF), a few drops

    • Ice-cold water

    • Filtration apparatus

  • Procedure:

    • Place isatoic anhydride and 2-methoxybenzylamine in a microwave-safe reaction vessel.

    • Add a few drops of DMF to act as a high-dielectric solvent.

    • Seal the vessel and place it in a microwave reactor.

    • Expose the mixture to microwave irradiation (e.g., 140 W) for a short duration (e.g., 5-15 minutes).[3] The optimal time and power should be determined empirically.

    • After irradiation, cool the reaction vessel to room temperature.

    • Add ice-cold water to the vessel to precipitate the product.

    • Filter the solid precipitate and wash it with cold water.

    • Further purification can be performed by recrystallization if necessary.

Biological Context and Potential Applications

While specific biological activity data for 2-amino-N-(2-methoxybenzyl)benzamide is not extensively published, the well-documented activities of its structural analogues provide a strong basis for predicting its therapeutic potential.

Antimicrobial Activity

The 2-aminobenzamide scaffold is a known pharmacophore for antimicrobial agents.[12] Studies on a series of N-substituted 2-aminobenzamides have demonstrated a range of antibacterial and antifungal activities.[3][13] The nature of the substituent on the amide nitrogen is crucial for determining the potency and spectrum of activity.

The table below summarizes the in vitro antimicrobial activity, represented by Minimum Inhibitory Concentration (MIC), for several closely related analogues. This data serves as a valuable reference point for hypothesizing the potential of 2-amino-N-(2-methoxybenzyl)benzamide.[13]

CompoundGram-Positive Bacteria (MIC, µg/mL)Gram-Negative Bacteria (MIC, µg/mL)Fungi (MIC, µg/mL)
Bacillus subtilisStaphylococcus aureusPseudomonas aeruginosa
2-Amino-N-(4-fluorophenyl)benzamide 125250250
2-Amino-N-(4-chlorophenyl)benzamide 125125250
2-Amino-N-(4-methoxyphenyl)benzamide 31.2562.562.5
2-Amino-N-benzylbenzamide 250500500
2-Amino-N-(4-chlorobenzyl)benzamide 125250500

Data adapted from a study on related 2-aminobenzamide derivatives.[13] The data suggests that substitutions on the benzyl ring, such as the methoxy group in the title compound, could be favorable for antimicrobial activity.

Anticancer Potential

Benzamide derivatives are actively being investigated as anticancer agents.[4][6] Recent studies have explored pyrimidine derivatives of 2-amino-N-methoxybenzamide as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in non-small cell lung cancer.[6] Furthermore, the broader class of 2-aminobenzamides has been associated with the inhibition of histone deacetylases (HDACs), an important mechanism in cancer therapy.[4]

Postulated Mechanisms of Action

The precise mechanisms of action for 2-amino-N-(2-methoxybenzyl)benzamide have not been elucidated. However, based on research into related compounds, several plausible pathways can be proposed.

Antimicrobial Mechanism: Pharmacophore Modulation

One compelling hypothesis for the activity of 2-aminobenzamides involves the concept of "opening/closing pharmacophore sites" through tautomerism.[14] The molecule can exist in different tautomeric forms, presenting different three-dimensional arrangements of hydrogen bond donors and acceptors to a biological target. This dynamic behavior could allow it to adapt to the active site of a microbial enzyme or protein, leading to inhibition.

G cluster_A Tautomer A cluster_B Tautomer B cluster_C Biological Target A Amide Form (Standard Representation) B Imino-alcohol Form (Altered Pharmacophore) A->B Tautomerization Target Enzyme Active Site B->Target Enhanced Binding

Conceptual model of tautomerism altering pharmacophoric features.
Anticancer Mechanism: Enzyme Inhibition

In the context of cancer, a likely mechanism is enzyme inhibition. For targets like HDAC, the benzamide moiety can chelate a critical zinc ion in the enzyme's active site, while the rest of the molecule makes specific contacts with surrounding amino acid residues. This blocks the enzyme's ability to deacetylate histones, leading to chromatin relaxation, altered gene expression, and ultimately, cell cycle arrest or apoptosis in cancer cells.

G Inhibitor 2-Aminobenzamide Derivative HDAC HDAC Enzyme Inhibitor->HDAC Inhibits Histone Histone Protein (Acetylated) HDAC->Histone Deacetylates (Blocked) Gene Tumor Suppressor Gene (Transcriptionally Active) Histone->Gene Promotes Expression

Proposed mechanism of anticancer activity via HDAC inhibition.

Conclusion and Future Directions

2-amino-N-(2-methoxybenzyl)benzamide is a chemical entity with significant, albeit largely unexplored, potential in drug discovery. Its structure belongs to the pharmacologically validated 2-aminobenzamide class, and its synthesis is achievable through robust and scalable chemical methods. Based on extensive data from closely related analogues, it is a promising candidate for screening as an antimicrobial and anticancer agent.

Future research should focus on the formal synthesis, purification, and spectroscopic characterization of this compound. Following this, a systematic evaluation of its biological activity is warranted. In vitro screening against a panel of pathogenic bacteria and fungi, as well as various human cancer cell lines, would provide the foundational data needed to validate its therapeutic potential and guide the design of next-generation analogues.

References

  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3518-3532. Available at: [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). Available at: [Link]

  • ResearchGate. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available at: [Link]

  • ResearchGate. Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. Available at: [Link]

  • Taylor & Francis Online. Three-Component Reaction between 2-Aminobenzamide, Aroyl Chlorides and Potassium Selenocyanate: Synthesis of 2-[3-(Aroyl)-Selenoureido])-Benzamide. Available at: [Link]

  • PubMed. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. Available at: [Link]

  • PubMed Central. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Available at: [Link]

  • Preprints.org. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]

  • MDPI. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Available at: [Link]

  • IndiaMART. 2-Amino-N-(2-Methoxybenzyl )Benzamide Cas No. : 70083-21-5. Available at: [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available at: [Link]

  • PubChem. 2-Amino-N-(2-methoxyethyl)benzamide. Available at: [Link]

  • PubMed. Synthesis and preliminary pharmacological investigation of N-lupinyl-2-methoxybenzamides. Available at: [Link]

  • World News of Natural Sciences. Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. Available at: [Link]

  • NIST WebBook. Benzamide, n-benzyl-2-(methylamino)-. Available at: [Link]

  • Google Patents. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • ACS Publications. N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Available at: [Link]

  • PubMed. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Available at: [Link]

Sources

Chemical Identity & Physicochemical Properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, synthesis, and applications of N-(2-methoxybenzyl)anthranilamide (also known as 2-amino-N-(2-methoxybenzyl)benzamide).

Executive Summary N-(2-methoxybenzyl)anthranilamide is a functionalized benzamide derivative serving as a critical intermediate in the synthesis of quinazolinone-based pharmaceuticals and as a fluorogenic scaffold in medicinal chemistry.

Critical Distinction: Researchers must distinguish this compound from the "NBOMe" class of hallucinogens (e.g., 25I-NBOMe). While both share the N-(2-methoxybenzyl) moiety, the core scaffold of the subject compound is anthranilamide (benzamide), whereas NBOMe drugs are phenethylamines . This structural difference results in distinct pharmacological profiles and legal statuses.

The molecule features an anthranilamide core substituted at the amide nitrogen with a 2-methoxybenzyl group. The ortho-amino group on the benzamide ring imparts characteristic fluorescence and reactivity.

PropertyData
IUPAC Name 2-amino-N-[(2-methoxyphenyl)methyl]benzamide
CAS Registry 827012-76-0 (Primary), 70083-21-5
Molecular Formula C₁₅H₁₆N₂O₂
Molecular Weight 256.30 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Calc) ~3.5 (Aniline nitrogen), ~14 (Amide nitrogen)
Fluorescence

nm,

nm (Solvent dependent)
Structural Dynamics

The molecule exhibits a strong intramolecular hydrogen bond between the aniline amine (


) and the amide carbonyl (

). This planarizes the anthranilamide core, facilitating extended conjugation and fluorescence. The N-benzyl arm retains rotational freedom, allowing the 2-methoxy group to participate in donor-acceptor interactions within receptor binding pockets.

Structure Core Anthranilamide Core (Fluophore) Linker Amide Linker (-CONH-) Core->Linker C1-Attachment HBond Intramolecular H-Bond (NH2 -> C=O) Core->HBond Substituent 2-Methoxybenzyl Group (Lipophilic/Steric) Linker->Substituent N-Alkylation

Figure 1: Structural modularity of N-(2-methoxybenzyl)anthranilamide.

Synthesis Protocol

The most robust synthetic route utilizes isatoic anhydride as an electrophilic precursor. This method avoids the use of coupling reagents (e.g., EDC/HOBt) and minimizes racemization or side reactions.

Reaction Mechanism

Nucleophilic attack of 2-methoxybenzylamine on the carbonyl of isatoic anhydride triggers ring opening and subsequent decarboxylation, yielding the target anthranilamide with high atom economy.

Synthesis Isatoic Isatoic Anhydride Inter Carbamic Acid Intermediate (Unstable) Isatoic->Inter Nucleophilic Attack (Solvent: EtOH/Water) Amine 2-Methoxybenzylamine Amine->Inter Nucleophilic Attack (Solvent: EtOH/Water) Product N-(2-methoxybenzyl)anthranilamide Inter->Product Decarboxylation (-CO2) Byproduct CO2 (Gas) Inter->Byproduct

Figure 2: Synthesis via Isatoic Anhydride Ring Opening.

Experimental Procedure

Reagents: Isatoic anhydride (1.0 eq), 2-methoxybenzylamine (1.05 eq), Ethanol (anhydrous).

  • Setup: Charge a round-bottom flask with isatoic anhydride suspended in ethanol (concentration ~0.5 M).

  • Addition: Add 2-methoxybenzylamine dropwise at room temperature.

    • Observation: Evolution of

      
       gas indicates reaction progress.
      
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours to ensure complete decarboxylation.
    
  • Workup:

    • Cool the solution to room temperature.

    • Concentrate the solvent under reduced pressure to ~20% volume.

    • Add cold water to precipitate the product.

    • Filter the solid and wash with cold hexanes/ether to remove unreacted amine.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane:EtOAc 3:1) if high purity (>99%) is required.[1]

Biological & Analytical Applications

Precursor for Quinazolinones

This compound is a "pre-cyclized" intermediate. Reaction with aldehydes or ortho-esters leads to quinazolin-4(3H)-ones , a privileged scaffold in medicinal chemistry found in anticonvulsants, anticancer agents, and anti-inflammatory drugs.

Fluorescence Sensing

The anthranilamide moiety is environmentally sensitive (solvatochromic).

  • Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT) between the aniline proton and amide carbonyl can occur, leading to large Stokes shifts.

  • Application: It can serve as a "turn-on" probe when the aniline amine is acylated by a target enzyme (e.g., protease activity), disrupting the fluorescence quenching or shifting the emission spectrum.

5-HT Receptor Ligand Fragment

While not a potent hallucinogen itself, the N-(2-methoxybenzyl) motif is a critical pharmacophore for 5-HT2A/2C affinity. This anthranilamide derivative serves as a negative control or fragment in Structure-Activity Relationship (SAR) studies, helping researchers decouple the effects of the benzamide core from the phenethylamine core of NBOMe drugs.

Safety & Stability

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aniline group is susceptible to oxidation over prolonged exposure to air/light.

  • Stability: Stable in solid form for >2 years. Solutions in DMSO should be prepared fresh or stored at -20°C.

References

  • Synthesis via Isatoic Anhydride: Process for the preparation of anthranilamides.[2][3] US Patent 4265832A. Link

  • Chemical Identity: 2-amino-N-(2-methoxybenzyl)benzamide.[4][5][6][7][8] ChemicalBook Registry. Link

  • NBOMe Distinction: Risk Assessment Report on 25I-NBOMe. EMCDDA Technical Report.[9] Link

  • Anthranilamide Fluorescence: Fluorescence polarization using N-phenylanthranilamide.[10] Chemical Communications. Link

Sources

The 2-Methoxybenzylamine Pharmacophore in Modern Medicinal Chemistry: From GPCR Bitopic Ligands to 5-HT2A Super-Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the 2-methoxybenzylamine moiety has emerged as a highly privileged pharmacophore. Originally recognized as a simple synthetic building block, this structural motif is now understood to be a critical driver of binding affinity, receptor subtype selectivity, and biased agonism across multiple target classes. As a Senior Application Scientist, I have observed firsthand how the strategic incorporation of the 2-methoxybenzylamine scaffold can transform a weak, non-selective ligand into a highly potent molecular probe or therapeutic candidate.

This technical guide explores the mechanistic rationale behind the 2-methoxybenzylamine moiety, detailing its applications in serotonergic modulation, G-protein coupled receptor (GPCR) bitopic ligand design, and emerging enzyme inhibition paradigms. Furthermore, we provide a self-validating synthetic methodology for the generation of these derivatives, ensuring high-fidelity translation from in silico design to in vitro application.

The Structural Logic of 2-Methoxybenzylamine

The unique pharmacological properties of 2-methoxybenzylamine derivatives stem from a combination of steric and electronic factors. The methoxy group at the ortho position of the aromatic ring serves as a potent hydrogen bond acceptor. When integrated into a ligand, this oxygen atom frequently engages in critical hydrogen bonding with specific polar residues within deep, hydrophobic receptor pockets [[1]](). Furthermore, the steric bulk of the ortho-methoxy group restricts the rotational freedom of the benzylamine linkage, locking the molecule into a bioactive conformation that minimizes the entropic penalty upon receptor binding.

Pharmacological Domains

Serotonergic Modulation: The NBOMe Series

The most profound application of the 2-methoxybenzylamine scaffold is found in the "NBOMe" series of serotonergic ligands. N-benzylation of 2,5-dimethoxyphenethylamines (the 2C series) with a 2-methoxybenzyl group dramatically increases both the affinity and functional potency at the 5-HT2A receptor [[2]]().

Compounds such as 25I-NBOMe and 25C-NBOMe exhibit sub-nanomolar to low-nanomolar affinities, rendering them "superpotent" agonists 34. Cryo-EM structural analyses reveal that the ortho-oxygen atom engages in a simultaneous double interaction with the Ser159 residue of the 5-HT2A receptor, anchoring the ligand deeply within the orthosteric site 5. This specific interaction is heavily utilized by medicinal chemists to map the GPCRome and to design biased agonists that preferentially trigger Gαq protein activation over β-arrestin2 recruitment, or vice versa 6.

G Ligand 2-Methoxybenzylamine Derivative (e.g., 25CN-NBOH) Receptor 5-HT2A Receptor (Orthosteric Site) Ligand->Receptor High Affinity Binding Gq Gαq Protein Activation Receptor->Gq Canonical Pathway BArrestin β-Arrestin2 Recruitment Receptor->BArrestin Biased Agonism PLC Phospholipase C (PLC) Pathway Gq->PLC Therapeutic Therapeutic / Psychedelic Effects BArrestin->Therapeutic Internalization / Signaling PLC->Therapeutic

5-HT2A receptor signaling pathways modulated by 2-methoxybenzylamine derivatives.

Bitopic Ligands in Muscarinic Receptors

Beyond serotonergic targets, the 2-methoxybenzylamine moiety is a core component of bitopic ligands designed for muscarinic acetylcholine receptors. Methoctramine, a polymethylene tetraamine, utilizes 2-methoxybenzylamine moieties at both ends of an extended linker to bind simultaneously to the orthosteric binding site (OBS) and an allosteric binding site (ABS) in the outer loop of the receptor 1. This dual-binding mechanism confers high subtype selectivity, particularly acting as a potent antagonist for the cardiac M2 receptor 7.

Emerging Roles: FAAH Inhibition and Metallo-Intercalators

The versatility of this scaffold extends to enzyme inhibition and oncology. Benzylamides derived from ibuprofen utilizing 2-methoxybenzylamine have been successfully explored as fatty acid amide hydrolase (FAAH) inhibitors, demonstrating deep binding into the cytosolic port of the enzyme 8. Additionally, Schiff base ligands derived from 2-methoxybenzylamine are used to synthesize copper(II) complexes that exhibit exceptional DNA cleavage activity, offering potential as novel chemotherapeutics through reactive oxygen species (ROS) generation 9.

Structure-Activity Relationship (SAR) & Quantitative Data

The integration of the 2-methoxybenzyl group consistently drives a massive leap in binding affinity compared to un-benzylated precursors. The table below summarizes the quantitative pharmacological data for key derivatives.

CompoundTarget ReceptorBinding Affinity (Ki) / Potency (EC50)Efficacy / NotesReference
25C-NBOMe 5-HT2AKi = 2.89 ± 1.05 nMSuperpotent full/partial agonist.4
25CN-NBOH 5-HT2AEC50 = 0.86 nM (Gq dissociation)High 5-HT2A over 5-HT2C selectivity (10-fold).5, 6
TGF-8027 (α-methyl) 5-HT2AEC50 = 3.3 nM (Gq dissociation)Improved 5-HT2A selectivity (48.5-fold over 5-HT2C).6
25I-NBOMe 5-HT2AEC50 = 0.04 - 0.5 μMHigh affinity, high toxicity in vivo models.[[10]]()

Self-Validating Synthetic Methodology: Reductive Amination

To synthesize N-(2-methoxybenzyl) derivatives (e.g., NBOMes) from primary amines, reductive amination is the gold standard. The following protocol is engineered as a self-validating system, incorporating internal checkpoints to ensure high fidelity, yield, and safety.

Synth A 2C-Amine Precursor C Imine Intermediate A->C Condensation B 2-Methoxybenzaldehyde B->C D NaBH4 / MeOH (Reduction) C->D Reductive Amination E NBOMe Derivative D->E Isolation & Purification

Synthetic workflow for the reductive amination of NBOMe derivatives.

Step-by-Step Protocol

Step 1: Imine Condensation

  • Action: Dissolve 1.0 eq of the primary amine (e.g., 2C-B) and 1.05 eq of 2-methoxybenzaldehyde in anhydrous methanol. Stir at 25°C for 4 hours under an inert atmosphere (N2/Ar).

  • Causality: Anhydrous conditions are critical to prevent the hydrolytic reversion of the imine back to the aldehyde and amine. A slight excess of aldehyde drives the equilibrium forward.

  • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1) or LC-MS. The complete disappearance of the primary amine spot/peak validates the quantitative formation of the intermediate imine.

Step 2: Controlled Reduction

  • Action: Cool the reaction mixture to 0°C using an ice bath. Add 1.5 eq of sodium borohydride (NaBH4) portion-wise over 30 minutes.

  • Causality: The reduction of the imine is highly exothermic. Maintaining 0°C prevents solvent boil-off and suppresses side reactions, such as the reduction of other sensitive functional groups or ether cleavage.

  • Validation Checkpoint: Observe the cessation of hydrogen gas evolution. LC-MS must confirm the mass shift corresponding to the addition of two protons (M+2 relative to the imine).

Step 3: Quenching and Extraction

  • Action: Quench the reaction by carefully adding saturated aqueous NaHCO3 until bubbling stops. Remove methanol under reduced pressure, then extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Causality: NaHCO3 safely neutralizes unreacted hydride without creating a highly acidic environment that could protonate the secondary amine and trap it in the aqueous phase. DCM selectively partitions the lipophilic free base.

  • Validation Checkpoint: Check the pH of the aqueous layer (should be ~8-9) to ensure the amine remains unprotonated during extraction.

Step 4: Purification and Salt Formation

  • Action: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Dissolve the crude oil in diethyl ether and add 1.0 M HCl in ether to precipitate the hydrochloride salt. Filter and dry under vacuum.

  • Causality: The HCl salt form significantly enhances the chemical stability, water solubility, and shelf-life of the compound for subsequent in vitro/in vivo pharmacological testing.

  • Validation Checkpoint: 1H NMR (in DMSO-d6) must show a distinct singlet around δ 3.80 ppm (methoxy protons) and a broad peak for the secondary ammonium protons, confirming the structural integrity of the 2-methoxybenzylamine linkage.

Conclusion

The 2-methoxybenzylamine derivative class exemplifies the power of targeted structural modifications in medicinal chemistry. By acting as a conformational lock and providing a critical hydrogen-bonding vector, this pharmacophore elevates the affinity of ligands across diverse targets—from 5-HT2A receptors and muscarinic GPCRs to FAAH enzymes. For drug development professionals, mastering the synthesis and SAR of 2-methoxybenzylamine derivatives provides a robust toolkit for designing highly selective, potent, and biased therapeutic agents.

References

  • National Institutes of Health (NIH)
  • Journal of Medicinal Chemistry (ACS Publications)
  • Journal of Medicinal Chemistry Vol. 42 No.
  • NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities European Review for Medical and Pharmacological Sciences URL
  • 25C-NBOMe: Preliminary Data on Pharmacology, Psychoactive Effects, and Toxicity of a New Potent and Dangerous Hallucinogenic Drug Semantic Scholar URL
  • Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe)
  • Journal of Medicinal Chemistry (ACS Publications)
  • Synthesis, Structure, DNA/BSA Binding, DNA Cleaving, Cytotoxic and SOD Mimetic Activities of Copper(II)
  • Receptor Interaction Profiles of Novel N-2-methoxybenzyl (NBOMe) Derivatives of 2,5-dimethoxy-substituted Phenethylamines (2C Drugs)
  • National Institutes of Health (NIH)

Sources

Advanced Technical Guide: Anthranilamide-Based Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of epigenetic modulation has shifted significantly from first-generation pan-HDAC inhibitors (hydroxamates like Vorinostat) to second-generation, isoform-selective inhibitors. Anthranilamide-based inhibitors (often broadly categorized with benzamides) represent the pinnacle of this evolution, offering high selectivity for Class I HDACs (HDAC1, 2, 3) and a distinct kinetic profile characterized by slow, tight-binding mechanisms .[1][2][3]

This guide provides a rigorous technical breakdown of the anthranilamide pharmacophore, specifically focusing on Chidamide (Tucidinostat) and Entinostat (MS-275) . It details the structural basis of their selectivity, provides validated synthesis and assay protocols, and explains the critical role of drug-target residence time in their therapeutic efficacy.

Molecular Mechanism & Structural Biology

The Kinetic Differentiator: Residence Time

Unlike hydroxamic acids, which typically exhibit fast-on/fast-off kinetics, anthranilamide-based inhibitors function as slow, tight-binding inhibitors . This is not merely a biochemical curiosity but the primary driver of their superior therapeutic index.

  • Mechanism: The 2-aminoanilide zinc-binding group (ZBG) undergoes a conformational change upon entering the active site, often described as a "induced fit" mechanism.

  • The "Foot Pocket": Class I HDACs possess a unique internal cavity (14 Å deep) adjacent to the zinc ion, known as the "foot pocket." Anthranilamides are designed to protrude into this pocket, a feature absent in Class II HDACs, thereby conferring isoform selectivity.

  • Therapeutic Impact: The slow dissociation rate (

    
    ) results in a prolonged residence time (
    
    
    
    ). This allows the drug to maintain target occupancy even after systemic clearance, decoupling pharmacodynamics (PD) from pharmacokinetics (PK).
Visualization: Binding Mode & Kinetics

MoA_Mechanism cluster_legend Kinetic Phase Inhibitor Anthranilamide Inhibitor (Chidamide/Entinostat) Complex_1 Enzyme-Inhibitor Complex (EI) (Initial Binding) Inhibitor->Complex_1 Fast Association (Kon) HDAC_Enzyme Class I HDAC Enzyme (Active Site) HDAC_Enzyme->Complex_1 Fast Association (Kon) Complex_2 Stable Complex (EI*) (Conformational Change) Complex_1->Complex_2 Slow Isomerization (k_isomerization) Zinc Zn2+ Chelation (Bidentate/Monodentate) Complex_2->Zinc Coordination FootPocket Foot Pocket Occupation (Selectivity Filter) Complex_2->FootPocket Steric Fit Outcome Prolonged Residence Time (Sustained H3 Acetylation) Complex_2->Outcome Slow Dissociation (Koff)

Figure 1: Kinetic mechanism of anthranilamide inhibitors. The transition from EI to EI* represents the slow isomerization step that locks the inhibitor into the Class I specific foot pocket.

Medicinal Chemistry & SAR

The anthranilamide scaffold consists of three pharmacophoric elements: the Cap , the Linker , and the Zinc-Binding Group (ZBG) .

Structure-Activity Relationship (SAR) Data[4]
CompoundStructure (ZBG)SelectivityIC50 (HDAC1)IC50 (HDAC3)Residence TimeStatus
Chidamide 2-amino-4-fluorobenzamideHDAC1, 2, 3, 10~95 nM~67 nMHighApproved (CN/JP)
Entinostat 2-aminobenzamideHDAC1, 3~180 nM~740 nMHighPhase III
Vorinostat Hydroxamic AcidPan-HDAC~10 nM~20 nMLowApproved (US)

Key SAR Insight: The fluorine substitution on the anthranilamide ring (as seen in Chidamide) is critical. It modulates the pKa of the aniline amine, enhancing the stability of the zinc coordination bond and improving metabolic stability against hydrolysis compared to non-fluorinated analogs.

Experimental Protocols

Synthesis of Chidamide (Optimized HBTU Route)

Rationale: Traditional synthesis using CDI (Carbonyldiimidazole) can be moisture-sensitive and yield variable results. The HBTU coupling method offers higher reproducibility and yield for the key amide bond formation.

Reagents:

  • (E)-3-(pyridin-3-yl)acrylic acid (Starting Material A)[4]

  • 4-(aminomethyl)benzoic acid (Linker)

  • 4-fluorobenzene-1,2-diamine (ZBG Precursor)

  • HBTU (Coupling Agent)[4][5]

  • DIPEA (Base)

  • DMF (Solvent)

Workflow Diagram:

Synthesis_Workflow Start Nicotinaldehyde + Malonic Acid Step1 1. Knoevenagel Condensation (Piperidine, 90°C) Start->Step1 Inter1 Intermediate A: (E)-3-(pyridin-3-yl)acrylic acid Step1->Inter1 Step2 2. HBTU Coupling (+ 4-(aminomethyl)benzoic acid) Inter1->Step2 Inter2 Intermediate B: Carboxylic Acid Precursor Step2->Inter2 Step3 3. Final Coupling (+ 4-fluoro-1,2-phenylenediamine) Inter2->Step3 Final CHIDAMIDE (Crude) Step3->Final Purify Recrystallization (EtOH/H2O) Final->Purify

Figure 2: Optimized synthetic route for Chidamide avoiding unstable intermediates.

Step-by-Step Protocol:

  • Preparation of Intermediate A: Reflux nicotinaldehyde and malonic acid in pyridine/piperidine to yield (E)-3-(pyridin-3-yl)acrylic acid.[4]

  • Linker Attachment: Dissolve Intermediate A (1.0 eq) in DMF. Add HBTU (1.2 eq) and DIPEA (2.5 eq). Stir for 30 min at RT. Add 4-(aminomethyl)benzoic acid (1.1 eq). Stir overnight. Precipitate with water, filter, and dry.

  • ZBG Introduction (Critical Step): Dissolve the product from Step 2 in DMF. Activate with HBTU/DIPEA as above. Add 4-fluorobenzene-1,2-diamine (1.2 eq). Note: Ensure the diamine is fresh to avoid oxidation products. Stir at RT for 12h.

  • Purification: Pour into ice water. Filter the solid. Recrystallize from Ethanol/Water (9:1) to obtain white crystalline powder.

Fluorometric HDAC Inhibition Assay (Kinetic Mode)

Rationale: Endpoint assays (IC50) fail to capture the slow-binding nature of anthranilamides. A kinetic progression curve is required to calculate


 and 

.

Materials:

  • Recombinant HDAC1 or HDAC3 enzyme.[6]

  • Substrate: Boc-Lys(Ac)-AMC (Fluorogenic).

  • Developer: Trypsin or Lys-C.[1]

  • Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

Protocol:

  • Pre-incubation: Incubate enzyme (5 nM) with varying concentrations of inhibitor (0.1 nM – 10 µM) for 0, 30, 60, and 120 minutes . This time-course is critical to observe the IC50 shift characteristic of slow-binding inhibitors.

  • Reaction Start: Add Boc-Lys(Ac)-AMC (20 µM).

  • Measurement: Monitor fluorescence (Ex 360nm / Em 460nm) continuously for 60 minutes.

  • Data Analysis: Plot

    
     vs. Time. For anthranilamides, the IC50 will decrease significantly as pre-incubation time increases (e.g., IC50 at 2h << IC50 at 0h).
    

Therapeutic Applications & Signaling[8][9]

Anthranilamides are potent epigenetic modulators. By selectively inhibiting Class I HDACs, they induce chromatin relaxation (hyperacetylation) specifically at the promoters of tumor suppressor genes.

Signaling Pathway Visualization

Signaling_Pathway Drug Chidamide/Entinostat HDAC Class I HDACs (HDAC1/2/3) Drug->HDAC Inhibits Histones Histone H3/H4 (Lysine Residues) Drug->Histones Induces Hyperacetylation HDAC->Histones Deacetylation (Blocked) Chromatin Chromatin Relaxation (Open State) Histones->Chromatin Remodeling p21 p21 (CDKN1A) Upregulation Chromatin->p21 Transcription Immune Immune Priming (MHC-I / PD-L1 Upregulation) Chromatin->Immune Gene Expression CellCycle G1 Cell Cycle Arrest p21->CellCycle Inhibits CDKs Apoptosis Apoptosis (Mitochondrial Pathway) CellCycle->Apoptosis Prolonged Arrest

Figure 3: Downstream epigenetic signaling cascades triggered by Class I HDAC inhibition.

References

  • Saito, A., et al. (1999). "A synthetic inhibitor of histone deacetylase, MS-27-275, with marked in vivo antitumor activity against human tumors."[7][8][9] Proceedings of the National Academy of Sciences, 96(8), 4592–4597. Link

  • Ning, Z. Q., et al. (2012). "Chidamide (CS055/HBI-8000): a new histone deacetylase inhibitor of the benzamide class with antitumor activity and the potential to modulate immune responses." Cancer Chemotherapy and Pharmacology, 69(4), 901–909. Link

  • Lauffer, B. E., et al. (2013). "Histone deacetylase (HDAC) inhibitor kinetic rate constants correlate with cellular histone acetylation." Journal of Biological Chemistry, 288(37), 26926-26943. Link

  • Bressi, J. C., et al. (2010). "Exploration of the structural requirements for Class I selective HDAC inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(10), 3142-3145. Link

  • Gong, K., et al. (2023). "Synthesis and Crystal Structure Analysis of Histone Deacetylase Inhibitor Chidamide." Synthesis, 55. Link

Sources

Engineering Benzamide-Class Small Molecule Inhibitors for SIRT1 and SIRT2: Mechanisms, SAR, and Validation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Sirtuin Pharmacology

Sirtuins (SIRT1–7) are NAD⁺-dependent class III histone deacetylases (HDACs) that serve as master regulators of cellular metabolism, genomic stability, and aging. In recent years, SIRT1 and SIRT2 have emerged as highly sought-after therapeutic targets in oncology and neurodegeneration[1]. While SIRT1 primarily resides in the nucleus to deacetylate substrates like p53, SIRT2 is predominantly cytoplasmic, regulating cytoskeletal dynamics via α-tubulin deacetylation[2].

The benzamide class of small molecules has proven to be a highly tractable scaffold for developing potent, isoform-selective sirtuin inhibitors. Unlike early non-selective pan-inhibitors, rationally designed benzamides exploit the unique hydrophobic "extended C-site" and selectivity pockets of SIRT2, offering a pathway to precision pharmacology[3].

Mechanistic Grounding: The Sirtuin Catalytic Core and Benzamide Binding

Sirtuin catalysis is a multi-step process requiring the cleavage of NAD⁺ and the transfer of an acetyl group from the substrate lysine to the ADP-ribose moiety, forming an O-alkylimidate intermediate. Benzamide inhibitors function primarily as competitive or mixed-model inhibitors. Structural biology reveals that the para-substituted amido moiety of specific benzamides occupies two potential hydrophobic binding pockets in SIRT2, locking the enzyme in an inactive conformation and preventing the formation of the catalytic intermediate[4].

G NAD NAD+ & Acyl-Substrate SIRT SIRT1/2 Active Site NAD->SIRT Binding Intermediate O-Alkylimidate Intermediate SIRT->Intermediate Catalysis Products Deacetylated Protein + O-AADPR Intermediate->Products Hydrolysis Benzamide Benzamide Inhibitor (e.g., AK-1, C2-8) Block Competitive/Allosteric Blockade at C-site Benzamide->Block Binds Block->SIRT Inhibits

SIRT1/2 Catalytic Pathway and Mechanism of Benzamide Inhibition.

Structure-Activity Relationship (SAR) Dynamics

The evolution of benzamide SIRT inhibitors demonstrates the critical importance of steric bulk, electronic distribution, and metabolic stability. Early hits like C2-8 (a 3-(N-arylsulfamoyl)benzamide) exhibited neuroprotective effects in Huntington's disease (HD) models but suffered from low target potency[4].

Causality in SAR Optimization:

  • N-Methylation: Unmodified C2-8 has weak SIRT2 inhibition. However, N-methylation of the sulfonamide nitrogen drastically increases both potency and selectivity. The methyl group forces the terminal aniline moieties into a rigid conformation that perfectly complements the strict size requirements of SIRT2's dual hydrophobic pockets, preventing binding to the narrower SIRT1/3 pockets[4].

  • Sulfonamide Replacement (Thioether Transition): Compounds like AK-1 (a benzylsulfonamide) are effective in vitro (IC50 = 12.5 µM)[5] but suffer from rapid metabolic oxidative demethylation. Furthermore, the sulfonamide group forms an acidic moiety that partially ionizes at physiological pH, creating a hydrophilic penalty in the hydrophobic binding pocket[6]. Replacing the sulfonamide with a thioether linkage eliminates this ionization penalty, resulting in a 2- to 3-fold increase in potency and vastly improved metabolic stability[6].

  • Skeleton Rigidification: 2,3-constrained (S)-isomers of benzamides enhance enzymatic inhibitory activity by locking the pharmacophore into the bioactive conformation required to access the SIRT2 selectivity pocket[2].

Table 1: Quantitative SAR and IC50 Profiling of Benzamide SIRT Inhibitors

Compound NameStructural Scaffold / ModificationSIRT1 IC50 (µM)SIRT2 IC50 (µM)SIRT3 IC50 (µM)Key Pharmacological Trait
C2-8 (1a) 3-(N-arylsulfamoyl)benzamide>100~50.0>100Low potency; neuroprotective in HD[4]
AK-1 3-(azepan-1-ylsulfonyl)benzamide>4012.5>40Cell-permeable; increases Ac-tubulin[7],[5]
Compound 17k Optimized Benzamide Skeleton>1000.60>100>150-fold selectivity for SIRT2[8]
Thioether 18 3-(benzylthio)benzamide>100~2.5>100Metabolically stable; inhibits polyQ[6]

Experimental Methodologies: A Self-Validating System

To ensure rigorous validation of novel benzamide inhibitors, researchers must employ an orthogonal testing matrix. The following protocols are designed with intrinsic self-validation mechanisms to rule out assay artifacts (e.g., compound autofluorescence or off-target cytotoxicity).

Workflow Compound Benzamide Library Enzymatic In Vitro Fluorometric Assay (IC50 Determination) Compound->Enzymatic Cellular Cellular Target Engagement (WB: Ac-Tubulin/Ac-p53) Enzymatic->Cellular Select Hits (< 1 µM) InVivo In Vivo Disease Models (e.g., HD PolyQ Aggregation) Cellular->InVivo Biomarker Validation

Orthogonal validation workflow for novel SIRT1/2 benzamide inhibitors.

Protocol A: In Vitro Fluorometric Sirtuin Deacetylation Assay

Purpose: Determine the IC50 and isoform selectivity (SIRT1 vs. SIRT2 vs. SIRT3) of synthesized benzamides. Causality & Self-Validation: Fluorometric assays are prone to false positives if the small molecule quenches or emits fluorescence. To validate the system, a "no-enzyme" control with the compound must be run to subtract background fluorescence. Additionally, a known pan-inhibitor (e.g., Nicotinamide) and an isoform-specific inhibitor (e.g., EX-527 for SIRT1, AK-1 for SIRT2[7]) must be included to define the dynamic range.

Step-by-Step Execution:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Enzyme & Substrate: Dilute recombinant human SIRT1 or SIRT2 to 0.5 U/µL. Use a fluorogenic acetylated peptide substrate (e.g., p53-based for SIRT1, α-tubulin-based for SIRT2) at a final concentration of 50 µM, supplemented with 500 µM NAD⁺.

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the benzamide inhibitor in DMSO. Keep final DMSO concentration ≤1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Mix enzyme, substrate, NAD⁺, and inhibitor in a black 384-well microplate. Incubate at 37°C for 60 minutes.

  • Development: Add the developer solution (containing a protease that only cleaves the deacetylated fluorogenic substrate) and 2 mM nicotinamide (to halt sirtuin activity). Incubate for 30 minutes at room temperature.

  • Detection: Read fluorescence (Excitation: 350 nm / Emission: 450 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Target Engagement (Western Blotting for Acetylated α-Tubulin)

Purpose: Confirm that the benzamide inhibitor is cell-permeable and engages SIRT2 in a complex intracellular environment[5]. Causality & Self-Validation: Enzymatic potency does not guarantee cellular efficacy due to efflux pumps, protein binding, or poor membrane permeability. By measuring the acetylation status of α-tubulin (a direct SIRT2 substrate), we prove on-target cellular engagement. A vehicle (DMSO) control establishes baseline acetylation, while total α-tubulin blotting ensures that changes in the acetyl-signal are not due to compound-induced tubulin degradation.

Step-by-Step Execution:

  • Cell Culture: Seed HeLa or PC12 cells in 6-well plates at

    
     cells/well. Allow 24 hours for adherence.
    
  • Treatment: Treat cells with the benzamide inhibitor (e.g., Thioether 18 or AK-1) at 1x, 5x, and 10x the biochemical IC50 for 6 hours. Use 10 µM AK-1 as a positive control[5].

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors and 5 mM Nicotinamide (to preserve acetylation during lysis).

  • Protein Quantification & Electrophoresis: Quantify protein using a BCA assay. Load 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting:

    • Block membrane in 5% BSA for 1 hour.

    • Probe with primary antibodies: Anti-acetyl-α-tubulin (Lys40) and Anti-total-α-tubulin (loading control) overnight at 4°C.

    • Wash and probe with HRP-conjugated secondary antibodies for 1 hour.

  • Analysis: Develop using ECL substrate. A successful SIRT2 inhibitor will show a dose-dependent increase in the acetyl-α-tubulin band intensity relative to total α-tubulin[6].

Therapeutic Implications

The optimization of benzamide-class SIRT inhibitors has profound implications for neurodegenerative diseases and oncology. Inhibitors like AK-1 and optimized thioether derivatives have demonstrated the ability to cross the blood-brain barrier and decrease polyglutamine (polyQ) aggregation in models of Huntington's disease[6],[5]. In oncology, selective SIRT2 inhibition exerts anti-proliferative effects on cancer stem cells and induces cell cycle arrest at the G2/M phase[8],[9]. The benzamide scaffold remains one of the most promising starting points for developing clinical-grade sirtuin modulators.

References

Sources

2-Amino-N-(2-methoxybenzyl)benzamide (CAS 827012-76-0): Physicochemical Profiling and Synthetic Utility in Quinazolinone-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the efficient construction of privileged heterocyclic scaffolds is paramount. 2-Amino-N-(2-methoxybenzyl)benzamide serves as a highly versatile anthranilamide building block, primarily utilized in the synthesis of complex quinazolinones[1]. This in-depth technical guide provides a comprehensive analysis of its physicochemical properties—specifically its molecular weight and formula—and details its mechanistic utility. By outlining a field-proven, copper-catalyzed aerobic oxidative cyclization protocol, this whitepaper equips researchers with a self-validating methodology for leveraging this intermediate in drug discovery programs[2].

Physicochemical Profiling & Structural Analysis

Understanding the fundamental physical parameters of an intermediate is the first step in reaction design and analytical validation. 2-Amino-N-(2-methoxybenzyl)benzamide (CAS: 827012-76-0) is an anthranilamide derivative characterized by an electron-rich 2-methoxybenzyl substituent[1].

The exact molecular formula is C15H16N2O2 , yielding a molecular weight of 256.30 g/mol [1]. The structural topology features an ortho-amino group on the benzamide core, which acts as a potent internal nucleophile during cyclization reactions. The methoxy group on the benzylic moiety not only influences the electronic landscape of the molecule but also serves as a critical pharmacophore in target-binding interactions (e.g., hydrogen bond accepting).

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name 2-amino-N-(2-methoxybenzyl)benzamide
CAS Registry Number 827012-76-0
Molecular Formula C15H16N2O2
Molecular Weight 256.30 g/mol
Monoisotopic Mass 256.1212 Da
Structural Class Anthranilamide / Benzamide derivative

Mechanistic Utility in Drug Discovery: The Anthranilamide Scaffold

The strategic value of 2-amino-N-(2-methoxybenzyl)benzamide lies in its orthogonal reactivity. The molecule contains two primary reactive centers:

  • The Primary Amine (

    
    ):  Highly nucleophilic, capable of undergoing condensation or metal-catalyzed amination.
    
  • The Benzylic Carbon (

    
    ):  Susceptible to transition-metal-catalyzed C-H activation and subsequent oxidation.
    

When subjected to oxidative conditions, these two centers participate in an intramolecular ring-closure, yielding 2-(2-methoxyphenyl)quinazolin-4(3H)-one[1][2]. Quinazolinones are ubiquitous in FDA-approved therapeutics (exhibiting anticancer, antimicrobial, and anti-inflammatory properties). The incorporation of the 2-methoxybenzyl group directly installs a functionalized aromatic ring at the C2 position of the resulting quinazolinone, bypassing the need for downstream cross-coupling reactions.

Experimental Protocol: Copper-Catalyzed Aerobic Oxidative Cyclization

To translate the structural potential of C15H16N2O2 into a bioactive heterocycle, we detail a copper-catalyzed intramolecular


-C–H amination via a ring-opening/ring-closure cascade[1][2].
Causality of Experimental Choices
  • Catalyst (CuBr): Copper(I) facilitates single-electron transfer (SET) to activate the inert benzylic C-H bond. Its accessible redox states (Cu(I)/Cu(II)) make it ideal for aerobic oxidations[2].

  • Base (KOtBu): A strong base is required to deprotonate the amide nitrogen, significantly enhancing its nucleophilicity and driving its coordination to the copper center.

  • Oxidant (

    
    ):  Molecular oxygen serves as a green, atom-economical terminal oxidant. It reoxidizes the copper catalyst and acts as the hydrogen acceptor, driving the formal loss of 4 hydrogen atoms required for aromatization.
    
  • Solvent (DMSO): The high polarity of dimethyl sulfoxide stabilizes the transition states and ensures complete dissolution of the inorganic base.

Step-by-Step Methodology
  • System Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-amino-N-(2-methoxybenzyl)benzamide (1.0 mmol, 256.3 mg), CuBr (0.1 mmol, 14.3 mg, 10 mol%), and KOtBu (2.0 mmol, 224.4 mg).

  • Atmosphere Exchange: Seal the tube, evacuate the atmosphere, and backfill with pure

    
     via a balloon (1 atm). Repeat this cycle three times to ensure the complete removal of ambient nitrogen.
    
  • Solvent Addition: Inject 3.0 mL of anhydrous DMSO through the septum.

  • Thermal Activation: Transfer the reaction vessel to a pre-heated oil bath at 80 °C. Stir vigorously for 16 hours.

  • Quenching & Extraction: Cool the mixture to room temperature. Quench with 10 mL of distilled water and extract with ethyl acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel flash column chromatography (Eluent: Hexanes/EtOAc, 3:1 to 1:1 v/v) to isolate 2-(2-methoxyphenyl)quinazolin-4(3H)-one.

Table 2: Reaction Optimization Matrix

EntryCatalyst (mol%)Base (Equiv)SolventTemp (°C)Yield (%)
1NoneKOtBu (2.0)DMSO80N.R.
2CuBr (10)NoneDMSO80Trace
3CuBr (10)

(2.0)
DMF8035
4 CuBr (10) KOtBu (2.0) DMSO 80 66
5CuBr (10)KOtBu (2.0)DMSO10064

(Note: N.R. = No Reaction. Optimal conditions established at Entry 4 yielding 66%[1].)

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the transformation from the C15H16N2O2 starting material to the C15H12N2O2 product must be verified through orthogonal analytical techniques. This creates a self-validating feedback loop for the researcher.

  • Mass Spectrometry (LC-MS): The starting material, 2-amino-N-(2-methoxybenzyl)benzamide, will exhibit an

    
     peak at m/z 257.1 . Following successful oxidative cyclization (which involves the formal loss of 4 hydrogen atoms), the product will show a distinct mass shift to an 
    
    
    
    peak at m/z 253.1 .
  • Nuclear Magnetic Resonance (

    
     NMR):  In the starting material, the benzylic 
    
    
    
    protons appear as a distinct doublet/singlet around 4.4–4.5 ppm, and the primary amine (
    
    
    ) appears as a broad singlet near 6.4 ppm. In the validated product, both of these signals will completely disappear , replaced by a highly deshielded singlet
    
    
    ppm corresponding to the newly formed quinazolinone
    
    
    .

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow and intermediate stages of the copper-catalyzed transformation, mapping the journey from the 256.30 g/mol starting material to the final bioactive scaffold.

G SM 2-amino-N-(2-methoxybenzyl)benzamide MW: 256.30 g/mol Cat CuBr / KOtBu DMSO, 80°C SM->Cat Int1 Cu-Amide Coordination & Deprotonation Cat->Int1 Int2 Benzylic C-H Activation via SET Int1->Int2 O2 (Oxidant) Int3 Intramolecular Ring Closure Int2->Int3 Prod 2-(2-methoxyphenyl)quinazolin-4(3H)-one MW: 252.27 g/mol Int3->Prod -4H

Mechanistic pathway for Cu-catalyzed oxidative cyclization of the anthranilamide scaffold.

References

  • Title: 2-amino-N-(2-methoxybenzyl)benzamide | 827012-76-0 - 摩熵化学. Source: molaid.com.
  • Title: (PDF) Synthesis of 2,3-Disubstituted Quinazolinone Derivatives through Copper Catalyzed C-H Amidation Reactions. Source: researchgate.net.

Sources

Technical Guide: Benzamide vs. Hydroxamate HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Binding Kinetics, Selectivity, and Translational Efficacy

Executive Summary

This technical guide provides a rigorous comparison between hydroxamate (e.g., Vorinostat, Panobinostat) and benzamide (e.g., Entinostat, Mocetinostat) histone deacetylase (HDAC) inhibitors. While both classes target the zinc-dependent deacetylation mechanism, they diverge fundamentally in their binding kinetics (residence time) , isoform selectivity , and toxicological profiles .

For drug development professionals, the critical distinction lies in the Pharmacokinetic/Pharmacodynamic (PK/PD) disconnect : Benzamides exhibit slow, tight-binding kinetics (


 hours) allowing for sustained target engagement despite plasma clearance, whereas hydroxamates typically display fast-on/fast-off kinetics requiring continuous exposure.
Structural & Mechanistic Divergence[1]

The core differentiator between these classes is not merely chemical structure, but the thermodynamic and kinetic mechanism of zinc chelation and active site occlusion.

1.1 Zinc Binding Groups (ZBG) & Chelation Mode
  • Hydroxamates (Hydroxamic Acids): Function as bidentate chelators. The hydroxamic acid group coordinates the catalytic

    
     ion in a geometry that mimics the transition state of amide hydrolysis. This high-affinity chelation is non-selective, allowing entry into the tubular pockets of Class I, IIb, and IV HDACs.
    
  • Benzamides (Amino-benzamides): Function as monodentate or unique bidentate chelators involving the free amine and carbonyl oxygen. Crucially, they often require a conformational change in the enzyme (opening of the "foot pocket" adjacent to the active site) to bind effectively.

1.2 Binding Kinetics: The Residence Time Paradigm

Standard


 values are often misleading for benzamides because they depend on incubation time. The relevant metric is Drug-Target Residence Time (

)
.
FeatureHydroxamates (e.g., Vorinostat)Benzamides (e.g., Entinostat)
Binding Mechanism Mechanism A: Simple competitive binding. Fast association (

) and dissociation (

).
Mechanism B: Two-step slow binding (

).[1] Involves enzyme conformational change.
Residence Time (

)
Short (Minutes).

min.
Long (Hours).[2][3][4][5][6]

hours.
PK/PD Relationship Linear: Efficacy drops rapidly as plasma concentration (

) falls below

.
Hysteretic: Efficacy persists long after

drops (PK/PD disconnect).
Dosing Frequency Daily (QD) or BID to maintain coverage.Weekly or Bi-weekly.
1.3 Visualization: Kinetic Mechanism

The following diagram illustrates the kinetic difference between the fast-on/fast-off hydroxamates and the slow, tight-binding benzamides.

HDAC_Kinetics Enz HDAC Enzyme (Open Pocket) Complex_H EI Complex (Fast Equilibrium) Enz->Complex_H Fast k_on Complex_B1 EI Complex (Initial Encounter) Enz->Complex_B1 Slow k_on Inhib_H Hydroxamate (Vorinostat) Inhib_H->Complex_H Inhib_B Benzamide (Entinostat) Inhib_B->Complex_B1 Complex_H->Enz Fast k_off (Rapid Dissociation) Complex_B2 EI* Complex (Tight Bound / Foot Pocket) Complex_B1->Complex_B2 Isomerization (k_iso) Conformational Lock Complex_B2->Complex_B1 Very Slow k_rev (Sustained Inhibition)

Caption: Mechanism A (Hydroxamate) vs. Mechanism B (Benzamide) binding kinetics. Note the isomerization step (


) for benzamides creating a "locked" state.
Selectivity & Toxicology Profiles[7][8][9][10]
2.1 Isoform Selectivity[2][7]
  • Hydroxamates: Generally Pan-HDAC inhibitors . They inhibit Class I (1, 2, 3, 8), Class IIb (6, 10), and Class IV (11).

    • Consequence: Higher potential for off-target toxicity (e.g., thrombocytopenia, fatigue) due to inhibition of HDAC6 (cytoskeletal regulation) and other isoforms essential for normal homeostasis.

  • Benzamides: Highly Class I Selective (HDAC 1, 2, 3).[8] They typically spare Class IIa/b.

    • Consequence: More targeted epigenetic modulation, often preferred for solid tumors where Class I overexpression drives proliferation.

2.2 Genotoxicity (The Ames Test Distinction)

A critical development hurdle for hydroxamates is mutagenicity.

  • Hydroxamates: Many are Ames Positive . The hydroxamic acid group can undergo metabolic hydrolysis to release hydroxylamine or rearrange to form isocyanates, which are DNA-reactive mutagens.

  • Benzamides: Typically Ames Negative . The amide bond is metabolically stable and does not generate mutagenic species, making them safer for long-term maintenance therapies.

Experimental Protocols

To accurately compare these inhibitors, researchers must use assays that account for time-dependent inhibition . Standard endpoint assays with short incubation times will drastically underestimate the potency of benzamides.

Protocol A: Kinetic Probe Displacement Assay (Residence Time Determination)

Objective: Measure


, 

, and residence time (

) using a fluorescent reporter.

Materials:

  • Recombinant HDAC1 or HDAC2 enzyme.[9]

  • Fluorescent Active-Site Probe (e.g., FAM-labeled suberoylanilide).

  • Test Compounds (Entinostat, Vorinostat).[10]

  • Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    , 0.1 mg/mL BSA.
    

Workflow:

  • Pre-Equilibrium: Incubate HDAC enzyme (10 nM) with the Fluorescent Probe (at

    
     concentration) for 30 mins to establish baseline signal (100% bound).
    
  • Displacement: Add Test Compound at saturating concentration (

    
    ).
    
  • Measurement: Monitor fluorescence decay continuously for 4–6 hours .

    • Note: Hydroxamates will show rapid decay (minutes). Benzamides will show slow decay (hours).

  • Analysis: Fit data to a single exponential decay equation:

    
    
    Where 
    
    
    
    of the inhibitor (assuming saturating concentration prevents probe re-binding). Residence time
    
    
    .
Protocol B: Cellular Washout Assay (Functional Persistence)

Objective: Differentiate transient vs. sustained histone acetylation in cells.

Workflow:

  • Seeding: Seed HCT116 or relevant cancer cells in 6-well plates.

  • Pulse Treatment: Treat cells with

    
     concentrations of Vorinostat (e.g., 5 µM) or Entinostat (e.g., 2 µM) for 6 hours .
    
  • Washout: Remove media, wash cells

    
     with warm PBS. Add fresh drug-free media.
    
  • Time Course: Lyse cells at

    
     hours post-washout.
    
  • Readout: Western Blot for H3K9ac or H4K12ac .

    • Expected Result: Vorinostat-treated cells lose acetylation signal within 2–4 hours post-washout. Entinostat-treated cells retain acetylation for >24 hours.

Clinical Translation & Data Summary

The table below synthesizes the core technical differences affecting clinical utility.

ParameterHydroxamate (Vorinostat)Benzamide (Entinostat)Clinical Implication
Primary Targets Pan-HDAC (1, 2, 3, 6, 8, 10, 11)Class I (1, 2, 3)Benzamides spare HDAC6-mediated toxicity.
Metabolic Stability Low (Glucuronidation)HighHydroxamates often require higher doses.
Genotoxicity Potential (Ames +)Low (Ames -)Benzamides safer for long-term use.
Solid Tumor Efficacy Limited (Single Agent)Promising (Combination)Entinostat + Exemestane effective in HR+ Breast Cancer.
Half-life (

)
~2 hours~100 hoursEntinostat allows weekly dosing; Vorinostat requires daily.
4.1 Translational Workflow Diagram

The following diagram outlines the decision logic for selecting an inhibitor class based on the therapeutic target and desired PK profile.

Drug_Selection Start Therapeutic Target Definition Decision1 Is HDAC6/10 inhibition required? (e.g., Multiple Myeloma, Aggresome targeting) Start->Decision1 Hydrox Select Hydroxamate (Panobinostat/Vorinostat) Decision1->Hydrox Yes Decision2 Dosing Regimen Preference? Decision1->Decision2 No (Class I only) Outcome1 High Clearance Rapid Reversibility Hydrox->Outcome1 Benz Select Benzamide (Entinostat/Mocetinostat) Outcome2 Slow Off-Rate Epigenetic Memory Benz->Outcome2 Decision2->Hydrox Daily / Pulse Decision2->Benz Weekly / Continuous Daily Daily Dosing Acceptable (High Cmax required) Weekly Weekly Dosing Preferred (Sustained PD effect)

Caption: Decision matrix for HDAC inhibitor selection based on target profile and dosing requirements.

References
  • Lauffer, B. E., et al. (2013). "Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability." Journal of Biological Chemistry. Link

  • Wagner, F. F., et al. (2016). "Kinetic and structural insights into the binding of histone deacetylase 1 and 2 (HDAC1, 2) inhibitors."[2][10][11][12][13][14][15][16] Bioorganic & Medicinal Chemistry. Link

  • Bressi, J. C., et al. (2010). "Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity." ACS Chemical Biology. Link

  • Knip, A., et al. (2020). "In Vitro Assessment of the Genotoxic Hazard of Novel Hydroxamic Acid- and Benzamide-Type Histone Deacetylase Inhibitors (HDACi)."[10] International Journal of Molecular Sciences. Link

  • Connolly, R. M., et al. (2017). "Entinostat: a promising treatment option for patients with advanced breast cancer." Future Oncology. Link

Sources

Methodological & Application

Reaction of isatoic anhydride with 2-methoxybenzylamine protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Controlled Synthesis of 2-Amino-N-(2-methoxybenzyl)benzamide via Isatoic Anhydride Ring-Opening

Abstract & Introduction

The synthesis of anthranilamides (2-aminobenzamides) is a cornerstone reaction in medicinal chemistry, serving as the primary scaffold for quinazolinone-based drugs, benzodiazepines, and various GPCR ligands. This guide details the protocol for reacting isatoic anhydride with 2-methoxybenzylamine .

While the reaction of isatoic anhydride with primary amines is generally considered facile, the introduction of the ortho-methoxy group on the benzylamine nucleophile introduces specific steric and electronic considerations. The electron-donating methoxy group increases the nucleophilicity of the amine, yet the ortho-positioning imposes a steric penalty that can retard reaction kinetics compared to unsubstituted benzylamine.

This protocol prioritizes regiochemical fidelity (exclusive formation of the amide over the ureido derivative) and process safety (controlled decarboxylation).

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution followed by an elimination cascade. Unlike standard anhydride openings, the driving force here is the irreversible extrusion of carbon dioxide (CO₂), which provides a high thermodynamic sink, pushing the equilibrium toward the amide product.

Key Mechanistic Features:

  • Nucleophilic Attack: The primary amine attacks the carbonyl at position 4 (the ester-like carbonyl) rather than position 2 (the carbamate carbonyl). This selectivity is governed by the higher electrophilicity of C4.

  • Ring Opening: The tetrahedral intermediate collapses to open the ring, forming a transient carbamic acid.

  • Decarboxylation: The carbamic acid is unstable and spontaneously decarboxylates, yielding the final 2-aminobenzamide.

Diagram 1: Reaction Mechanism & Pathway

ReactionMechanism Reactants Isatoic Anhydride + 2-Methoxybenzylamine TS Tetrahedral Intermediate (C4 Attack) Reactants->TS Nucleophilic Addition Carbamic Transient Carbamic Acid TS->Carbamic Ring Opening Decarb CO2 Extrusion (Irreversible) Carbamic->Decarb - CO2 Product 2-Amino-N-(2-methoxybenzyl) benzamide Decarb->Product Tautomerization

Caption: Mechanistic pathway showing the critical C4 attack and irreversible CO₂ extrusion driving the reaction.

Experimental Protocols

Two protocols are provided: Method A (Thermal/Solvent-Based) for scalability and robustness, and Method B (Microwave-Assisted) for high-throughput library generation.

Method A: Standard Thermal Reflux (Recommended for Scale-up)

Rationale: Ethanol is chosen as the solvent because it solubilizes the reagents at reflux but allows the product to crystallize upon cooling, simplifying purification.

Reagents:

  • Isatoic Anhydride (1.0 equiv, 10 mmol, 1.63 g)

  • 2-Methoxybenzylamine (1.1 equiv, 11 mmol, ~1.51 g)

  • Ethanol (Absolute, 30 mL)

Step-by-Step Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Crucial: Ensure the top of the condenser is open to the atmosphere (or connected to a bubbler) to allow CO₂ escape. Do not seal the system.

  • Mixing: Charge the flask with Isatoic Anhydride and Ethanol. The anhydride will likely remain as a suspension.

  • Addition: Add 2-Methoxybenzylamine dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C).

    • Observation: Evolution of CO₂ gas (bubbling) will commence. The suspension should clear to a homogeneous solution as the anhydride is consumed.

  • Duration: Maintain reflux for 3–4 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting anhydride spot (Rf ~0.8) should disappear.[1]

  • Workup:

    • Allow the solution to cool slowly to room temperature.[2][3]

    • If crystals form, filter directly.

    • If no crystals form, reduce solvent volume by 50% under vacuum and cool in an ice bath for 1 hour.

    • Alternatively, pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring to precipitate the product.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[3][4]

Method B: Microwave-Assisted Synthesis (Rapid)

Rationale: Microwave irradiation accelerates the decarboxylation step, reducing reaction time from hours to minutes.

Reagents:

  • Isatoic Anhydride (1.0 equiv, 1.0 mmol)[5]

  • 2-Methoxybenzylamine (1.0 equiv, 1.0 mmol)

  • DMF (2 mL)

Procedure:

  • Place reactants and solvent in a microwave-safe vial (10 mL).

  • Irradiate at 140 W (or set temp to 100°C) for 10–15 minutes .

  • Pour the hot reaction mixture into 20 mL crushed ice.

  • Filter the resulting precipitate, wash with cold water, and dry.[6][7]

Data Presentation & Characterization

Table 1: Physicochemical Properties & Expected Data

ParameterSpecificationNotes
Product Name 2-amino-N-(2-methoxybenzyl)benzamide
Molecular Weight 256.30 g/mol
Appearance White to off-white crystalline solid
Melting Point 118–122 °CBased on analogous 4-methoxy derivatives [1].
Yield (Method A) 85–95%High atom economy (only CO₂ loss).
Yield (Method B) 80–90%Slightly lower due to small scale handling.

Spectroscopic Validation (¹H NMR in DMSO-d₆):

  • δ 8.5–8.8 (1H, t, broad): Amide NH . Diagnostic triplet due to coupling with benzylic CH₂.

  • δ 7.4–6.5 (8H, m): Aromatic protons (Overlap of anthraniloyl and benzyl rings).

  • δ 6.3–6.5 (2H, s, broad): Aniline NH₂ . Disappears on D₂O shake.

  • δ 4.45 (2H, d): Benzylic CH₂ . Coupled to Amide NH.

  • δ 3.82 (3H, s): Methoxy -OCH₃ . Strong singlet.

Troubleshooting & Optimization

Diagram 2: Purification & Troubleshooting Decision Tree

Troubleshooting Start Reaction Complete (TLC Check) Cooling Cool to Room Temp Start->Cooling Precip Precipitate Formed? Cooling->Precip Filter Filter & Wash (Cold Ethanol) Precip->Filter Yes NoPrecip Solvent Reduction or Ice Water Pour Precip->NoPrecip No Recryst Recrystallize: EtOH or EtOAc/Hex Filter->Recryst If purity <95% Oiling Product 'Oils Out'? NoPrecip->Oiling Oiling->Filter No (Solid formed) Scratch Scratch Glass / Seed Crystal Oiling->Scratch Yes Scratch->Filter

Caption: Workflow for maximizing recovery and handling common crystallization issues.

Common Issues:

  • Incomplete Reaction: If the anhydride spot persists on TLC, add 0.1 equiv of Sulfamic Acid as a catalyst. This protonates the carbonyl, activating it for nucleophilic attack [2].

  • Oiling Out: The 2-methoxy group adds lipophilicity. If the product forms an oil in water, extract with Ethyl Acetate, dry over Na₂SO₄, and evaporate. Recrystallize the residue from hot Toluene or Ethyl Acetate/Hexane.

  • Dimerization: Rare, but prolonged heating can lead to reaction of the product aniline with another equivalent of anhydride. Avoid refluxing beyond 6 hours.

References

  • BenchChem Technical Support. (2025).[2][3][4][8] Synthesis of 2-Aminobenzamide Derivatives: Application Notes and Protocols. BenchChem.[2][3][4][8]

  • Moosavi-Zare, A. R., et al. (2014).[9] Sulfamic acid as an efficient, cost-effective, eco-friendly and recyclable solid acid catalyst for the synthesis of a novel series of 2,3-dihydroquinazolin-4(1H)-ones.[10][11] ResearchGate.

  • Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV.[6][12][13] Reactions with Various Nucleophiles. Journal of Organic Chemistry, 24(9), 1214–1219.

  • Organic Syntheses. Isatoic Anhydride Preparation and General Reactivity. Coll. Vol. 3, p. 488.

Sources

One-pot synthesis of N-substituted anthranilamides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: One-Pot Synthesis of N-Substituted Anthranilamides

Introduction & Strategic Importance

As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical mechanistic chemistry and practical, scalable benchwork. N-substituted anthranilamides are highly privileged scaffolds in modern drug discovery and agrochemical development. They serve as the critical structural core for Factor Xa (FXa) inhibitors used in antithrombotic therapies[1], novel cationic peptidomimetics designed to disrupt multi-drug-resistant (MDR) bacterial biofilms[2], and 4(3H)-quinazolinones which exhibit potent anthelmintic and anticancer properties[3].

Traditional multi-step syntheses of these compounds often require harsh coupling reagents and extensive purification. To optimize throughput and yield, this application note details a highly efficient, self-validating one-pot protocol utilizing the ring-opening decarboxylation of isatoic anhydride[4].

Mechanistic Causality & Experimental Design (E-E-A-T)

To master this synthesis, one must understand the causality behind the reagent selection. Isatoic anhydride acts as a pre-activated, cyclic equivalent of anthranilic acid. The cyclic urethane linkage effectively masks the primary amine while simultaneously activating the C-4 carbonyl group for nucleophilic attack.

  • Nucleophilic Attack: The primary or secondary amine attacks the highly electrophilic C-4 carbonyl of the isatoic anhydride.

  • Ring Opening & Decarboxylation: This attack triggers the cleavage of the C-O bond, forming an unstable carbamic acid intermediate. Under mild thermal conditions, this intermediate rapidly undergoes decarboxylation (loss of CO₂ gas) to yield the free ortho-amino group[5].

The Self-Validating Kinetic Indicator: The evolution of CO₂ gas serves as a built-in, visual proxy for reaction progress. When effervescence ceases, the primary decarboxylation phase is complete, allowing researchers to monitor the reaction without constant chromatographic sampling.

Mechanism IA Isatoic Anhydride (Electrophile) Attack Nucleophilic Attack (C-4 Carbonyl) IA->Attack Amine Amine (R-NH2) (Nucleophile) Amine->Attack Intermediate Carbamic Acid Intermediate Attack->Intermediate Decarb Decarboxylation (-CO2 Gas) Intermediate->Decarb Product N-Substituted Anthranilamide Decarb->Product

Figure 1: Mechanistic workflow of one-pot ring-opening decarboxylation of isatoic anhydride.

Quantitative Data & Substrate Scope

The choice of amine directly impacts the reaction kinetics and isolated yields. Aliphatic amines generally react faster due to higher nucleophilicity, whereas sterically hindered or electron-deficient aromatic amines require extended thermal activation or ultrasound mediation[6].

Table 1: Substrate Scope, Kinetics, and Expected Yields

Amine TypeExample SubstrateReaction Time (h)Expected Yield (%)Key Downstream Application
Primary Aliphatic n-Butylamine2.088 - 92Precursors for 4(3H)-Quinazolinones[3]
Primary Aromatic Aniline3.580 - 85FXa Inhibitor Scaffolds[1]
Sterically Hindered tert-Butylamine5.065 - 70Agrochemical Intermediates
Cationic/Amphiphilic Lysine derivatives4.075 - 80Anti-biofilm Peptidomimetics[2]

Step-by-Step Experimental Protocol

This protocol is optimized for a 10 mmol scale but can be linearly scaled for pilot-plant production.

Materials & Reagents
  • Electrophile: Isatoic Anhydride (10.0 mmol, 1.63 g)

  • Nucleophile: Target Amine (11.0 mmol, 1.1 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

  • Catalyst/Base (Optional): Anhydrous K₂CO₃ (1.0 mmol) for weakly nucleophilic anilines.

Workflow

Step 1: Reagent Solubilization

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolve 10.0 mmol of isatoic anhydride in 20 mL of anhydrous DMF. Causality Note: DMF is selected because it highly solubilizes both the organic anhydride and the amine, while its high boiling point accommodates the thermal requirements of decarboxylation[3].

Step 2: Controlled Activation & Coupling 3. Add the target amine (11.0 mmol) dropwise to the stirring solution at room temperature. Causality Note: Dropwise addition prevents runaway exothermic reactions and controls the initial burst of CO₂ evolution, preventing solvent bumping.

Step 3: Thermal Decarboxylation 4. Elevate the reaction temperature to 60–80 °C using an oil bath or heating block. 5. Maintain the temperature and vigorous stirring until effervescence (CO₂ release) completely ceases (typically 2–4 hours depending on the amine).

Step 4: Workup & Isolation 6. Allow the reaction mixture to cool to room temperature. 7. Pour the mixture slowly into 100 mL of vigorously stirred crushed ice-water. Causality Note: The sudden shift in solvent polarity forces the hydrophobic N-substituted anthranilamide to precipitate, while leaving unreacted polar amines and DMF in the aqueous phase. 8. Vacuum filter the resulting precipitate, wash with 3 x 20 mL of cold distilled water, and recrystallize from hot ethanol to yield the pure product.

Quality Control & Analytical Validation

To ensure the trustworthiness of the synthesized batch, perform the following validation steps:

  • TLC Monitoring: Confirm the complete disappearance of the highly UV-active isatoic anhydride spot (typically Rf ~0.4 in 7:3 Hexane:EtOAc).

  • ¹H-NMR (CDCl₃/DMSO-d₆): Look for the appearance of the amide N-H proton (typically a sharp singlet at 8.0 - 9.5 ppm depending on the solvent) and the primary aniline -NH₂ protons (broad singlet, ~5.5 - 6.5 ppm).

  • IR Spectroscopy: Confirm the presence of the amide carbonyl stretch (~1650 cm⁻¹) and the primary amine N-H stretches (~3400 and 3300 cm⁻¹), alongside the disappearance of the distinct anhydride doublet (~1750 and 1700 cm⁻¹)[5].

Downstream Applications in Drug Development

Applications Core N-Substituted Anthranilamides FXa Factor Xa Inhibitors (Antithrombotics) Core->FXa SAR Optimization Biofilm Peptidomimetics (Anti-biofilm Agents) Core->Biofilm Cationic Tuning Agro Ryanodine Modulators (Agrochemicals) Core->Agro Halogenation Quin Quinazolinones (Anthelmintics) Core->Quin Cyclocondensation

Figure 2: Downstream applications of anthranilamides in pharmaceutical and agrochemical development.

References

1.[2] Tuning the Anthranilamide Peptidomimetic Design to Selectively Target Planktonic Bacteria and Biofilm. MDPI. URL: 2.[1] Novel Anthranilamide-Based FXa Inhibitors: Drug Design, Synthesis and Biological Evaluation. MDPI. URL: 3.[4] US4265832A - Preparation of anthranilamides. Google Patents. URL: 4.[5] Polyanthranilides. I. Synthesis and Characterization of Polyamides from Isatoic Anhydrides. Taylor & Francis. URL: 5.[3] One Pot Synthesis of 4(3H)‐Quinazolinones: Synthetic Communications. Taylor & Francis. URL: 6.[6] First ultrasound-mediated one-pot synthesis of N-substituted amides. PubMed. URL:

Sources

2-amino-N-(2-methoxybenzyl)benzamide solubility in DMSO for assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization and Assay Preparation of 2-amino-N-(2-methoxybenzyl)benzamide

Executive Summary

This technical guide outlines the standardized protocol for solubilizing, storing, and deploying 2-amino-N-(2-methoxybenzyl)benzamide (Molecular Weight: 256.30 g/mol ) in biological assays. Belonging to the anthranilamide class, this compound serves as a critical scaffold in medicinal chemistry, often investigated for histone deacetylase (HDAC) inhibition, antimicrobial activity, and GPCR modulation.

Due to its lipophilic nature (Predicted LogP ~2.2), this compound presents specific challenges regarding aqueous solubility. This guide provides a self-validating workflow to prepare stable DMSO stock solutions and execute aqueous dilutions without precipitation ("crashing out"), ensuring high-fidelity assay data.

Physicochemical Profile & Solubility Logic

Understanding the molecule's properties is the prerequisite for a successful assay.

PropertyData / ValueImplication for Assay
Chemical Formula C₁₅H₁₆N₂O₂--
Molecular Weight 256.30 g/mol 10 mM stock requires ~2.56 mg/mL.[1]
Predicted LogP ~2.2 (Lipophilic)Low aqueous solubility; requires organic co-solvent (DMSO).
H-Bond Donors/Acceptors 2 / 3Moderate polarity; soluble in DMSO and Ethanol.
DMSO Solubility High (>25 mg/mL estimated)Suitable for 100 mM master stocks.
Aqueous Solubility Poor (<0.1 mg/mL estimated)Risk of precipitation upon direct dilution into buffer.

Expert Insight: The ortho-methoxy substitution on the benzyl ring introduces steric bulk near the amide bond. While this does not significantly hinder DMSO solubility compared to the para-isomer, it may affect crystal packing and dissolution rates. Always verify complete dissolution visually.

Protocol 1: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable, verified 10 mM or 100 mM stock solution.

Reagents:

  • Compound: 2-amino-N-(2-methoxybenzyl)benzamide (Solid powder).

  • Solvent: Dimethyl sulfoxide (DMSO), Anhydrous grade (≥99.9%), stored under desiccant.

Procedure:

  • Weighing: Accurately weigh the compound into a sterile, amber glass vial (to protect from light).

    • Example: Weigh 2.56 mg for a 10 mM solution in 1 mL.

    • Example: Weigh 25.63 mg for a 100 mM solution in 1 mL.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

    • Calculation:

      
      
      
  • Dissolution:

    • Vortex vigorously for 30–60 seconds.

    • Checkpoint: Inspect the solution against a light source. It must be perfectly clear. If particulates remain, sonicate in a water bath at room temperature (25°C) for 5 minutes. Avoid heating above 37°C to prevent degradation.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) in PCR tubes or low-binding microtubes. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.[1]

Protocol 2: Assay Dilution Strategy (The "Intermediate Plate" Method)

The Problem: Direct dilution of a high-concentration DMSO stock (e.g., 100 mM) into an aqueous buffer often causes immediate precipitation due to the rapid change in polarity. The Solution: Use an intermediate dilution step in the assay buffer or a solvent-buffer mix to step-down the concentration gradually.[1]

Workflow Diagram (Graphviz)

AssayDilution Stock Master Stock (100% DMSO) 10 mM Inter Intermediate Plate (10% DMSO in Buffer) 1 mM Stock->Inter 1:10 Dilution (Prevents Shock) Assay Assay Plate (Final Assay Buffer) 10 µM (<1% DMSO) Inter->Assay 1:100 Dilution (Achieves Final Conc) Check QC Check: Precipitation? Inter->Check Cells Biological Target (Cells/Enzyme) Assay->Cells Incubation

Caption: Step-wise dilution workflow to mitigate precipitation risks during assay preparation.

Step-by-Step Dilution Protocol:
  • Define Final Assay Requirements:

    • Target Concentration: 10 µM.

    • Max Tolerable DMSO: 0.1% (Common for cell assays).

  • Intermediate Dilution (100x Concentrated):

    • Prepare a 1 mM solution by diluting the 10 mM Master Stock 1:10 into the assay buffer (or 100% DMSO if the compound is extremely hydrophobic).

    • Recommendation: For this specific benzamide, diluting 1:10 into Assay Buffer usually works. If cloudiness appears, dilute 1:10 into 100% DMSO first to create a working stock, then dilute that into the assay.

  • Final Assay Preparation:

    • Add the Intermediate solution to the cell culture or enzyme mix.

    • Example: Add 1 µL of 1 mM Intermediate to 99 µL of culture medium.

    • Final Result: 10 µM compound concentration, 0.1% DMSO.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Cloudiness in Stock Incomplete dissolution or water contamination in DMSO.[1]Sonicate for 10 mins. Use fresh, anhydrous DMSO.
Precipitation in Assay "Crash out" effect due to rapid polarity shift.Use the "Intermediate Plate" method. Increase DMSO limit to 0.5% if biology permits.
Yellowing of Stock Oxidation (benzamides can be sensitive).Discard. Prepare fresh stock. Store under Nitrogen/Argon if possible.
Inconsistent IC50 Compound adhering to plasticware.Use Low-Binding tips and plates.

References

  • PubChem. (2023). Benzamide Derivatives Physicochemical Properties. National Library of Medicine. Retrieved from [Link]

Sources

Mastering the Purification of 2-Aminobenzamide Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in 2-Aminobenzamide Scaffolds

2-Aminobenzamide and its derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials.[1] The biological activity and material properties of these compounds are exquisitely sensitive to their purity. Minor impurities, such as unreacted starting materials, by-products, or isomers, can lead to misleading biological data, altered pharmacokinetic profiles, and compromised material performance. Therefore, robust and efficient purification strategies are paramount to ensure the integrity of research and the quality of final products.

This comprehensive guide provides a detailed exploration of the principal methods for purifying 2-aminobenzamide derivatives. Moving beyond simple procedural lists, this document delves into the causality behind methodological choices, offering a self-validating framework for researchers to develop and optimize purification protocols tailored to their specific molecules.

Strategic Approach to Purification: A Decision-Making Framework

The selection of an appropriate purification method is dictated by the physicochemical properties of the 2-aminobenzamide derivative (e.g., polarity, crystallinity, stability) and the nature of the impurities. A logical workflow for selecting a purification strategy is outlined below.

Purification_Workflow Crude_Product Crude 2-Aminobenzamide Derivative Initial_Assessment Initial Assessment: - TLC Analysis - Solubility Screening - Nature of Impurities Crude_Product->Initial_Assessment Is_Crystalline Is the product a crystalline solid? Initial_Assessment->Is_Crystalline Acid_Base Acid-Base Extraction (Pre-purification) Initial_Assessment->Acid_Base Acidic/Basic Impurities Present Recrystallization Recrystallization Is_Crystalline->Recrystallization Yes Column_Chromatography Column Chromatography (Silica or Reversed-Phase) Is_Crystalline->Column_Chromatography No / Oily Recrystallization->Column_Chromatography Fails / Impure Pure_Product Pure Product (>98% Purity) Recrystallization->Pure_Product Successful Difficult_Separation Difficult Separation? (e.g., isomers, co-eluting spots) Column_Chromatography->Difficult_Separation Prep_HPLC Preparative HPLC Prep_HPLC->Pure_Product Acid_Base->Is_Crystalline Difficult_Separation->Prep_HPLC Yes Difficult_Separation->Pure_Product No

Caption: Decision workflow for selecting a purification method.

Method 1: Recrystallization - The Preferred Technique for Crystalline Solids

Recrystallization is often the most efficient and scalable method for purifying solid 2-aminobenzamide derivatives.[2] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.[3]

Protocol 1: Single-Solvent Recrystallization

Causality and Experimental Choices: The key to successful recrystallization is selecting the right solvent. This is achieved through small-scale solubility tests. Using the minimum amount of hot solvent is crucial to maximize recovery, as any excess solvent will retain some of the product even upon cooling.[3] Slow cooling is preferred to allow the growth of larger, purer crystals, as rapid cooling can trap impurities within the crystal lattice.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~20-30 mg of the crude product in a few drops of various solvents (e.g., ethanol, water, ethyl acetate, acetonitrile, toluene) at both room temperature and at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil with constant swirling. Continue adding the minimum amount of boiling solvent until the solid is just fully dissolved.

  • Decolorization (Optional): If colored impurities are present, remove the flask from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the process can be aided by placing the flask in an ice bath to maximize yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation: Common Recrystallization Solvents
Derivative TypeRecommended SolventsRationale & Notes
Simple 2-AminobenzamidesEthanol, Water, Benzene, Ethanol/Water mixturesThe presence of both amino and amide groups allows for solubility in polar protic solvents.[1][2]
N-Aryl substitutedBenzene, Ethanol, DMF/WaterIncreased aromatic character may require less polar or co-solvent systems.[2][4]
N-Alkyl substitutedEthyl Acetate/Hexanes, AcetonitrilePolarity can vary significantly with the alkyl chain; solvent screening is critical.
Troubleshooting Recrystallization
ProblemProbable Cause(s)Suggested Solution(s)
No crystals form Too much solvent used; compound is too soluble.Boil off some solvent to concentrate the solution. Try adding an "anti-solvent" (a miscible solvent in which the compound is insoluble) dropwise until turbidity appears, then reheat to clarify and cool again.
Product "oils out" Solution is supersaturated; melting point of the solid is below the solvent's boiling point; impurities are present.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. Consider a preliminary purification step like column chromatography.
Low Recovery Too much solvent used; premature crystallization during hot filtration; crystals washed with warm solvent.Use the minimum amount of boiling solvent. Ensure filtration apparatus is hot. Always wash crystals with ice-cold solvent.

Method 2: Column Chromatography - For Non-Crystalline Products and Difficult Separations

When recrystallization is ineffective (e.g., for oils or amorphous solids) or when impurities have similar solubility profiles, column chromatography is the method of choice.[5] This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase (the eluent).

Protocol 2: Silica Gel Flash Column Chromatography

Causality and Experimental Choices: The choice of eluent is the most critical parameter and is determined by preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.4, ensuring good separation on the column. For 2-aminobenzamide derivatives, the basic amino group can sometimes interact strongly with the acidic silica gel, leading to "tailing" or streaking. This can often be mitigated by adding a small amount of a basic modifier like triethylamine or ammonia to the eluent.

Step-by-Step Methodology:

  • TLC Analysis: Develop a suitable eluent system using TLC. A common starting point for 2-aminobenzamide derivatives is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane).

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, non-polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. For less soluble compounds, perform "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Begin elution with the determined solvent system. If separation is poor or compounds are eluting too slowly, the polarity of the eluent can be gradually increased (gradient elution).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation: Typical Eluent Systems
Derivative TypeStationary PhaseCommon Eluent System (v/v)Notes
General 2-AminobenzamidesSilica GelHexanes/Ethyl Acetate (e.g., 70:30 to 50:50)Gradient elution may be required.[6]
More Polar DerivativesSilica GelDichloromethane/Methanol (e.g., 98:2 to 95:5)To elute highly retained compounds.
Basic DerivativesSilica Gel + 1% TriethylamineHexanes/Ethyl AcetateThe basic modifier prevents peak tailing.
Highly Polar DerivativesC18 Reversed-Phase SilicaWater/Acetonitrile or Water/MethanolUseful when normal-phase chromatography fails.[7]

Method 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

For challenging separations, such as isomers or closely related impurities, or when very high purity (>99%) is required, preparative HPLC is the most powerful technique.[8][9] Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is particularly well-suited for the polar nature of many 2-aminobenzamide derivatives.

Protocol 3: Reversed-Phase Preparative HPLC

Causality and Experimental Choices: Method development begins at the analytical scale to optimize separation.[8][10] The choice of mobile phase modifiers is critical; adding a small amount of acid (e.g., formic acid or trifluoroacetic acid) can protonate the amino group, leading to sharper peaks and improved retention.[11][12] A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to separate compounds with a range of polarities.[13]

Step-by-Step Methodology:

  • Analytical Method Development: Using an analytical HPLC system with a C18 column, develop a gradient method that provides good resolution between the target compound and its impurities.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid

    • Detector: UV, typically at 254 nm or the λmax of the compound.

  • Scale-Up: Scale the analytical method to a preparative column, adjusting the flow rate and injection volume according to the column dimensions.

  • Sample Preparation: Dissolve the crude or partially purified sample in the mobile phase or a compatible solvent like DMSO or DMF.[9] Ensure the solution is filtered to remove any particulates.

  • Purification Run: Inject the sample onto the equilibrated preparative HPLC system.

  • Fraction Collection: Collect fractions based on the UV detector signal, targeting the peak corresponding to the pure product.

  • Purity Analysis & Isolation: Analyze the collected fractions for purity using analytical HPLC. Combine the pure fractions and remove the solvents, typically by lyophilization or rotary evaporation, to obtain the final product.

HPLC_Workflow cluster_0 Method Development (Analytical Scale) cluster_1 Purification (Preparative Scale) cluster_2 Post-Purification Analytical_Dev Optimize Separation: - Column: C18 - Mobile Phase: H2O/ACN + 0.1% FA - Gradient Elution Scale_Up Scale-Up Method: - Increase Column Diameter - Adjust Flow Rate & Injection Vol. Analytical_Dev->Scale_Up Sample_Prep Prepare & Filter Sample Scale_Up->Sample_Prep Injection Inject onto Prep HPLC Sample_Prep->Injection Fraction_Collection Collect Fractions based on UV Signal Injection->Fraction_Collection Purity_Check Analyze Fraction Purity (Analytical HPLC) Fraction_Collection->Purity_Check Combine_Fractions Combine Pure Fractions Purity_Check->Combine_Fractions Solvent_Removal Remove Solvent (Lyophilization / Rotovap) Combine_Fractions->Solvent_Removal Final_Product High-Purity Product Solvent_Removal->Final_Product

Caption: General workflow for preparative HPLC purification.

Ancillary Technique: Acid-Base Extraction for Preliminary Purification

Acid-base extraction is a powerful liquid-liquid extraction technique that can be used as a preliminary purification step to remove acidic or basic impurities from a neutral 2-aminobenzamide derivative.[14] It can also be used to isolate the 2-aminobenzamide derivative itself from neutral impurities.

Principle: The basic amino group of a 2-aminobenzamide derivative can be protonated with an aqueous acid (e.g., dilute HCl) to form a water-soluble ammonium salt.[15] This salt will partition into the aqueous layer, leaving neutral impurities behind in the organic layer. Subsequently, neutralizing the aqueous layer with a base will regenerate the neutral amine, which can then be extracted back into an organic solvent.[16]

This technique is particularly effective for removing unreacted acidic starting materials (like a carboxylic acid) by washing the organic solution with a weak base (like aqueous sodium bicarbonate).[14]

Purity Assessment: Ensuring Success

The purity of the final product should always be assessed using high-resolution analytical techniques.[17][18]

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment, typically providing purity as a percentage based on peak area.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound and identifying any remaining impurities.[2][19]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[2]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity for crystalline solids.[1]

Conclusion

The purification of 2-aminobenzamide derivatives is a critical step that underpins the reliability of subsequent research and development. By understanding the principles behind recrystallization, column chromatography, and preparative HPLC, and by employing a logical, step-wise approach to method selection and optimization, researchers can consistently achieve the high levels of purity required for their applications. This guide provides the foundational protocols and expert insights to navigate the challenges of purification and to ensure the integrity and quality of these valuable chemical entities.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Börnick, H., Grischek, T., & Worch, E. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Fresenius' journal of analytical chemistry, 371(5), 607–613.
  • SIELC Technologies. (2018, February 16). Separation of 2-Aminobenzamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • Interchim. (2020, January 15). What is Purification by Preparative Liquid Chromatography? Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Buchi. (n.d.). Don't get salty about your separations. Develop flash and prep HPLC applications to purify a range of compounds. Retrieved from [Link]

  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • Delépine, S., et al. (2010). Optimized conditions for 2-aminobenzamide labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides.
  • SIELC Technologies. (2025, July 12). Amide or Amino HPLC Columns What are the Differences - Tech Information. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • OCW, Tyler DeWitt. (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2015, July 22). I am purifying the natural compounds through RP- HPLC, some very polar compounds are co-eluting with low retention time. How can i purify them? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). US8871939B2 - Method for preparing 2-aminobenzamide derivatives.
  • Al-Dhfyan, A., & Al-Swaidan, I. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International journal of molecular sciences, 15(3), 5115–5130.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Ohtsubo, K., et al. (2010). A comprehensive HPLC analytical system for the identification and quantification of hexoses that employs 2-aminobenzamide coupling. Bioscience, biotechnology, and biochemistry, 74(4), 838–844.
  • Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]

  • Biotage. (2023, February 6). Does reagent and reaction solvent order impact product yield and purity? Retrieved from [Link]

  • Thabet, F. K., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design, 24(7), 3525-3539.
  • Charlwood, J., et al. (2001). On-line cleanup for 2-aminobenzamide-labeled oligosaccharides. Analytical biochemistry, 289(1), 103–105.
  • Al-Dhfyan, A., & Al-Swaidan, I. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 5115-5130.
  • ResearchGate. (n.d.). Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (2025, August 10). On-line cleanup for 2-aminobenzamide-labeled oligosaccharides. Retrieved from [Link]

  • ResearchGate. (n.d.). Some simple 2‐aminobenzamide derivatives with HDAC inhibitory activity. Retrieved from [Link]

  • University of Malta. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • YMC America. (n.d.). Enabling high purities and yields in therapeutic peptide purification using multicolumn countercurrent solvent gradient purification. Retrieved from [Link]

  • Bentham Open. (2010, March 2). Comparison of Purification Efficiencies of Different Affinity Separation Techniques. Retrieved from [Link]

Sources

Application Note: Optimized Recrystallization Strategies for N-Benzyl Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzyl benzamides represent a critical scaffold in medicinal chemistry, serving as intermediates for bioactive compounds including sEH/PPARγ modulators and tyrosinase inhibitors. While chromatographic methods are effective, they are often bottlenecked by scale and solvent consumption. This guide details thermodynamically driven recrystallization protocols, focusing on solvent systems that exploit the specific hydrogen-bonding and


-stacking characteristics of the benzamide moiety.

Chemical Rationale & Solvent Selection

To design an effective purification strategy, one must understand the molecular interactions at play. N-benzyl benzamide (


) possesses three distinct features governing its solubility:
  • Amide Linkage (-CONH-): Acts as both a hydrogen bond donor and acceptor.

  • Aromatic Rings: Two phenyl rings provide significant lipophilicity and potential for

    
    -
    
    
    
    stacking.
  • Moderate Polarity: With a LogP of ~3.2, it exhibits "Goldilocks" polarity—too polar for pure hexanes, too lipophilic for water.

Solvent Systems Matrix

The following solvents are validated based on the "like dissolves like" principle and temperature-dependent solubility differentials.

Solvent SystemTypeRoleMechanism of Action
Ethanol (95-100%) SinglePrimaryH-Bonding: The hydroxyl group of EtOH interacts with the amide carbonyl, ensuring high solubility at boiling point (

) and sharp supersaturation upon cooling.
Ethyl Acetate / Hexane BinaryTunablePolarity Tuning: EtOAc solvates the amide; Hexane acts as an anti-solvent to force precipitation of the hydrophobic aromatic rings.
Ethanol / Water BinaryGreenHydrophobic Effect: Water dramatically reduces the solubility of the benzyl/phenyl groups, forcing crystallization from the ethanol solution.
Toluene SingleSpecific

-Stacking:
Excellent for highly lipophilic derivatives. Solvates via aromatic interactions; crystallization occurs as thermal energy decreases.

Decision Logic for Solvent Selection

The following diagram illustrates the decision tree for selecting the optimal solvent based on impurity profile and compound behavior.

SolventSelection Start Crude N-Benzyl Benzamide CheckSol Solubility Check (Small Scale) Start->CheckSol IsSolubleHot Soluble in Hot EtOH? CheckSol->IsSolubleHot YesEtOH Use Ethanol (Single Solvent) IsSolubleHot->YesEtOH Yes NoEtOH Try Ethyl Acetate IsSolubleHot->NoEtOH No CheckPrecip Precipitates on Cooling? YesEtOH->CheckPrecip NoEtOH->CheckPrecip YesPrecip Proceed to Protocol A CheckPrecip->YesPrecip Yes NoPrecip Add Anti-Solvent CheckPrecip->NoPrecip No AntiSolventChoice Select Anti-Solvent NoPrecip->AntiSolventChoice Water Water (if EtOH used) AntiSolventChoice->Water Hexane Hexane (if EtOAc used) AntiSolventChoice->Hexane

Figure 1: Logical workflow for selecting the appropriate recrystallization solvent system.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: Routine purification of crude material from Schotten-Baumann reactions.

Materials:

  • Crude N-benzyl benzamide[1][2][3]

  • Ethanol (absolute or 95%)

  • Hot plate/Magnetic stirrer

  • Hirsch or Buchner funnel

Procedure:

  • Dissolution: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask. Add 3-4 mL of Ethanol.

  • Heating: Heat to reflux (

    
    ) with stirring. If solid remains, add hot Ethanol in 0.5 mL increments until fully dissolved.
    
    • Critical Check: If the solution is colored but clear, add activated charcoal (1-2% w/w), boil for 2 mins, and filter while hot.

  • Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Why: Rapid cooling on a cold surface induces nucleation too quickly, trapping impurities in the crystal lattice.

  • Crystallization: Once at room temperature, place in an ice bath (

    
    ) for 30 minutes to maximize yield.
    
  • Isolation: Filter the white needles using vacuum filtration.

  • Washing: Wash the filter cake with 1-2 mL of ice-cold Ethanol.

  • Drying: Dry under vacuum or in a desiccator. Expected MP:

    
    .
    
Protocol B: Binary Solvent Recrystallization (Ethyl Acetate / Hexane)

Best for: Lipophilic derivatives or when "oiling out" occurs in alcohols.

Procedure:

  • Dissolution: Dissolve the crude compound in the minimum amount of boiling Ethyl Acetate.

  • Anti-Solvent Addition: While maintaining a gentle boil, add Hexane dropwise.

  • Cloud Point: Continue adding Hexane until a persistent turbidity (cloudiness) is observed.

  • Re-clarification: Add 1-2 drops of Ethyl Acetate to just clear the solution.

  • Cooling: Allow to cool slowly. The polarity gradient changes with temperature, forcing the amide to crystallize as the solution cools.

Troubleshooting & Optimization

Common failure modes and their scientific resolutions.

IssueDiagnosisCorrective Action
Oiling Out Compound separates as a liquid droplet rather than a crystal.Temp too high / Solvent too poor. Re-heat and add more of the "good" solvent (e.g., more Ethanol). Scratch the glass to provide nucleation sites.
Low Yield High solubility in cold solvent.Supersaturation failure. Concentrate the mother liquor by evaporation and repeat cooling. Or, use a colder bath (salt/ice).
Impure Crystals Rapid precipitation.Occlusion. Re-recrystallize. Ensure cooling is slow (wrap flask in foil/towel).

Process Workflow Diagram

The following diagram details the physical manipulation steps for the purification process.

RecrystallizationProtocol cluster_0 Phase 1: Dissolution cluster_1 Phase 2: Nucleation cluster_2 Phase 3: Isolation Step1 Weigh Crude Solid Step2 Add Hot Solvent (Min. Vol.) Step1->Step2 Step3 Heat to Reflux Step2->Step3 Step4 Slow Cool (RT) Step3->Step4 Clear Soln. Step5 Ice Bath (0°C) Step4->Step5 Step6 Vacuum Filtration Step5->Step6 Step7 Cold Wash Step6->Step7 Step8 Dry (Desiccator) Step7->Step8

Figure 2: Step-by-step operational workflow for the recrystallization of N-benzyl benzamides.

Representative Solubility Data

While specific solubility curves depend on the exact derivative, the following representative data illustrates the solubility differential required for successful recrystallization (Data approximated for N-benzyl benzamide).

SolventSolubility at

(mg/mL)
Solubility at Boiling (mg/mL)Suitability
Water < 0.1~ 4.0Anti-Solvent
Ethanol ~ 30-50> 500Excellent
Ethyl Acetate ~ 25> 300Good
Hexane < 1.0< 10Anti-Solvent
Acetone > 100Very HighToo Soluble (Poor recovery)

References

  • BenchChem. Synthesis of Benzamide, N-benzoyl-N-(phenylmethyl)-: A Technical Guide. Retrieved from

  • Sigma-Aldrich. N-Benzylbenzamide Product Specification & Solubility Data. Retrieved from

  • Royal Society of Chemistry. Significance of reagent addition sequence in the amidation of carboxylic acids. (Supporting Info). Retrieved from

  • National Science Foundation (NSF). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (Recrystallization Protocol). Retrieved from

  • University of Pittsburgh. Common Solvents for Crystallization. Retrieved from

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of 2-Amino-N-(2-methoxybenzyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 2-amino-N-(2-methoxybenzyl)benzamide , a privileged pharmacophore in medicinal chemistry often associated with Histone Deacetylase (HDAC) inhibition and kinase modulation.

Moving beyond conventional thermal heating, this protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to drive the nucleophilic ring-opening of isatoic anhydride. This approach offers three distinct advantages over traditional coupling (e.g., EDC/HOBt) or reflux methods:

  • Atom Economy: The reaction generates CO₂ as the sole byproduct, eliminating the need for chromatographic purification in most cases.

  • Kinetic Acceleration: Reaction times are reduced from hours (reflux) to minutes.

  • Green Chemistry: The protocol is optimized for solvent-free or ethanol-based conditions, minimizing hazardous waste.

Strategic Rationale & Mechanism

The Synthetic Pathway

The conventional synthesis of anthranilamides often involves the direct amidation of anthranilic acid using coupling reagents, which generates stoichiometric amounts of urea byproducts. Alternatively, the reaction of isatoic anhydride with amines is cleaner but kinetically sluggish under standard thermal conditions due to the poor solubility of the anhydride and the steric bulk of ortho-substituted benzylamines.

Microwave irradiation overcomes these barriers by providing direct dielectric heating, efficiently accessing the transition state energy required for the decarboxylative ring-opening.

Mechanistic Workflow

The reaction proceeds via the nucleophilic attack of the primary amine (2-methoxybenzylamine) on the carbonyl carbon of the isatoic anhydride, followed by decarboxylation.

ReactionMechanism Isatoic Isatoic Anhydride (Electrophile) Inter Tetrahedral Intermediate Isatoic->Inter MW Irradiation (Nu Attack) Amine 2-Methoxybenzylamine (Nucleophile) Amine->Inter MW Irradiation (Nu Attack) Transition Decarboxylation State Inter->Transition Ring Opening Product 2-Amino-N-(2-methoxybenzyl)benzamide (Target) Transition->Product Formation Byproduct CO2 (Gas) Transition->Byproduct Release

Figure 1: Mechanistic pathway of the microwave-assisted aminolysis of isatoic anhydride.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • Isatoic Anhydride (CAS: 118-48-9) - 98% Purity.

    • 2-Methoxybenzylamine (CAS: 6850-57-3) - Liquid, >98%.

    • Solvent: Ethanol (Absolute) or DMF (if solubility is critical).

  • Equipment:

    • Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

    • 10 mL or 35 mL pressure-rated microwave vials with crimp/snap caps.

    • Magnetic stir bars.

Standard Operating Procedure (SOP)

Step 1: Stoichiometric Assembly Weigh 1.0 equivalent of Isatoic Anhydride (e.g., 163 mg, 1.0 mmol) directly into the microwave vial. Add 1.1 equivalents of 2-Methoxybenzylamine (e.g., 151 mg / ~143 µL, 1.1 mmol).

  • Expert Insight: A slight excess of the amine ensures complete consumption of the anhydride, which is difficult to remove during workup. The excess amine remains in the filtrate.

Step 2: Solvent Addition Add 2.0 - 3.0 mL of Ethanol .

  • Note: While solvent-free conditions are possible, ethanol acts as an energy transfer medium and aids in the crystallization of the product upon cooling.

Step 3: Microwave Irradiation Seal the vial and program the reactor with the following parameters:

  • Temperature: 110 °C

  • Power: Dynamic (Max 150 W)

  • Hold Time: 10 minutes

  • Stirring: High

  • Pre-stir: 30 seconds (essential to create a slurry before heating)

Step 4: Workup & Purification

  • Allow the vial to cool to room temperature (compressed air cooling usually integrated in reactors).

  • Observation: Evolution of CO₂ gas (pressure build-up is minimal due to solubility, but open carefully).

  • Pour the reaction mixture into 20 mL of ice-cold water .

  • Stir for 15 minutes. The product should precipitate as a white/off-white solid.

  • Filter via vacuum filtration.[1] Wash the cake with cold 10% EtOH/Water.

  • Dry in a vacuum oven at 45 °C for 4 hours.

Optimization Data

The following table summarizes the optimization process used to define the SOP.

EntrySolventTemp (°C)Time (min)Yield (%)Purity (HPLC)Notes
1None100565%88%Incomplete mixing; "hot spots" observed.
2Water1001040%75%Hydrolysis of anhydride to anthranilic acid observed.
3 Ethanol 110 10 92% >98% Optimal conditions. Clean precipitation.
4DMF140589%95%Difficult workup; DMF trapped in crystal lattice.

Analytical Validation & Quality Control

To ensure the protocol's trustworthiness, the synthesized compound must be validated against these expected spectral characteristics.

  • Physical State: White to off-white crystalline solid.

  • Melting Point: Expect range between 120–125 °C (dependent on crystal polymorph).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       10.0-10.5 ppm (s, 1H, Amide NH ).
      
    • 
       7.5-6.5 ppm (m, 8H, Aromatic protons).
      
    • 
       6.3 ppm (s, 2H, Aniline NH₂  - broad signal).
      
    • 
       4.4 ppm (d, 2H, Benzylic CH₂ ).
      
    • 
       3.8 ppm (s, 3H, Methoxy CH₃ ).
      
  • Mass Spectrometry (ESI+): Calculated [M+H]⁺ = 257.12; Found = 257.1.

Troubleshooting & Critical Process Parameters

Common pitfalls and their scientific causality:

  • Issue: Low Yield / Sticky Gum

    • Cause: Incomplete decarboxylation or oligomerization due to excessive temperature (>150°C).

    • Fix: Reduce temperature to 100°C and extend time. Use Ethanol to facilitate crystallization.[2]

  • Issue: Product is Anthranilic Acid (Hydrolysis)

    • Cause: Wet solvent or excessive moisture in the amine. Isatoic anhydride hydrolyzes faster than it aminolyses in the presence of water at high temps.

    • Fix: Use anhydrous Ethanol or dry the reagents.

  • Issue: Residual Amine Smell

    • Cause: Inefficient washing.

    • Fix: The 2-methoxybenzylamine is lipophilic. Ensure the wash step uses cold 10% EtOH/Water, or do a final wash with dilute HCl (0.1 M) to protonate and remove the excess amine (if the product is stable, which benzamides generally are).

Workflow Diagram

ExperimentalWorkflow Start Start: Weigh Reagents (1:1.1 Ratio) Mix Add Ethanol (Create Slurry) Start->Mix MW MW Irradiation 110°C, 10 min Mix->MW Check TLC Check (Disappearance of Anhydride) MW->Check Check->MW Incomplete (+2 min) Precip Pour into Ice Water (Precipitation) Check->Precip Complete Filter Vacuum Filtration & Wash Precip->Filter QC QC: NMR/HPLC Filter->QC

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Review of Isatoic Anhydride Chemistry

    • Coppola, G. M. (1980). The chemistry of isatoic anhydride. Synthesis, 1980(07), 505-536.
  • Microwave-Assisted Synthesis of Anthranilamides

    • Pore, D. M., et al. (2010). Catalyst-free, aqueous, microwave-assisted synthesis of 2-aminobenzamides.
  • General Protocol for Benzamide Synthesis

    • BenchChem Application Note: Microwave-Assisted Synthesis of 2-Aminobenzamide Deriv
  • Biological Relevance (HDAC Inhibition)

    • Suzuki, T., et al. (2005). Design and synthesis of non-hydroxamate histone deacetylase inhibitors. Journal of Medicinal Chemistry.

Sources

Application Note: HPLC Method Development for Benzamide Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Benzamide (BZM). Unlike generic protocols, this document focuses on the mechanistic separation of Benzamide from its critical impurities: Benzoic Acid (hydrolysis product) and Benzonitrile (synthetic precursor).

The optimized method utilizes a C18 stationary phase with a low-pH phosphate buffer/acetonitrile gradient. This approach ensures the protonation of acidic impurities, maximizing resolution and peak symmetry.

Physicochemical Profiling & Strategy

Effective method development begins with understanding the analyte's "personality"—its physicochemical properties.

Analyte & Impurity Table
CompoundStructure TypepKaLogPUV Max (nm)Separation Challenge
Benzamide Neutral Amide14.5 (acid) -1.5 (base)0.64225Main peak; essentially neutral across HPLC pH range.
Benzoic Acid Weak Acid4.21.87230Critical: Ionizes at pH > 4.2, causing peak tailing or void elution.
Benzonitrile NitrileN/A (Neutral)1.56224Neutral; elutes later due to higher hydrophobicity.
Aniline Weak Base4.60.90230, 280Basic; requires buffer to prevent silanol interaction.
The Separation Logic (The "Why")
  • pH Selection: Benzamide is neutral at typical HPLC pH (2–8). However, Benzoic Acid (pKa 4.2) is the separation driver.

    • At pH 7.0: Benzoic acid exists as benzoate (ionized), eluting near the void volume (t0), potentially co-eluting with polar solvent fronts.

    • At pH 2.5: Benzoic acid is protonated (neutral), increasing its retention on the C18 column and ensuring separation from the solvent front and Benzamide.

    • Decision: Use pH 2.5 phosphate buffer to suppress ionization of the acid impurity.

Method Development Workflow

The following diagram illustrates the decision matrix used to arrive at the final protocol.

MethodDev Start Start: Benzamide Purity Method Step1 Step 1: Analyte Profiling (LogP, pKa check) Start->Step1 Decision_pH Critical Decision: pH Selection Step1->Decision_pH Path_Acidic pH 2.5 (Acidic) Decision_pH->Path_Acidic Preferred Path_Neutral pH 7.0 (Neutral) Decision_pH->Path_Neutral Avoid Result_Acidic Benzoic Acid Protonated Retained on C18 Good Resolution Path_Acidic->Result_Acidic Result_Neutral Benzoic Acid Ionized Elutes at Void (t0) Poor Resolution Path_Neutral->Result_Neutral Step2 Step 2: Column Selection (C18 End-capped) Result_Acidic->Step2 Step3 Step 3: Gradient Optimization (5% to 60% B) Step2->Step3 Final Final Validated Method Step3->Final

Figure 1: Decision tree for HPLC method development focusing on pH control for impurity management.

Final Experimental Protocol (Gold Standard)

Reagents & Equipment[1]
  • HPLC System: Agilent 1200/1260 or Waters Alliance (Quaternary Pump, PDA Detector).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters Symmetry C18).

    • Why: 3.5 µm particle size offers better resolution than 5 µm without the high backpressure of sub-2 µm columns.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%), Potassium Dihydrogen Phosphate (

    
    ).
    
Mobile Phase Preparation
  • Mobile Phase A (Buffer): 20 mM

    
     in water, adjusted to pH 2.5  with dilute Phosphoric Acid. Filter through 0.22 µm membrane.
    
    • Note: The low pH suppresses silanol activity and keeps Benzoic acid protonated.

  • Mobile Phase B (Organic): 100% Acetonitrile.

Instrument Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C (Controls viscosity and retention reproducibility)
Injection Vol 5–10 µL
Detection UV at 225 nm (Max absorption) & 254 nm (Reference)
Run Time 15 minutes
Gradient Program

A gradient is preferred over isocratic to ensure late-eluting non-polar impurities (like Benzonitrile) are cleared.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Equilibration
2.0955Isocratic Hold (Polar impurities)
10.04060Linear Ramp (Elute Benzamide & Nitrile)
12.04060Wash
12.1955Return to Initial
15.0955Re-equilibration

System Suitability & Validation Criteria

To ensure trustworthiness, the system must pass these checks before every analysis run.

System Suitability Test (SST)

Prepare a standard mix containing Benzamide (0.5 mg/mL) and Benzoic Acid (0.05 mg/mL).

  • Resolution (

    
    ):  > 2.0 between Benzoic Acid and Benzamide.
    
  • Tailing Factor (

    
    ):  < 1.5 for Benzamide; < 2.0 for Benzoic Acid.[1]
    
  • Precision: RSD < 1.0% for retention time; < 2.0% for peak area (n=5 injections).

  • Plate Count (

    
    ):  > 5,000 theoretical plates.
    
Linearity & Range
  • Benzamide: 50% to 150% of target concentration.

  • Impurities: LOQ to 120% of specification limit (usually 0.1%).

Troubleshooting Guide

Field-proven solutions for common issues.

SymptomProbable CauseCorrective Action
Benzoic Acid Peak Split pH mismatch or Sample Solvent mismatch.Ensure Buffer is pH 2.5. Dissolve sample in Mobile Phase A (not pure ACN).
Drifting Retention Times Column not equilibrated.Amides can interact with silanols. Ensure 20 min equilibration. Check column temperature stability.
Ghost Peaks Carryover or contaminated water.Run a blank injection. Wash needle with 50:50 MeOH:Water.[2]
High Backpressure Buffer precipitation.Ensure no buffer remains in the system when switching to high organic storage solvents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2331, Benzamide. Retrieved from [Link]

  • United States Pharmacopeia (USP).General Chapter <621> Chromatography. (Standard guidance for system suitability and column adjustment).
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography. Wiley.
  • Cheméo. Benzamide Chemical Properties and Spectral Data. Retrieved from [Link]

Sources

Application Note: Preparation of 10 mM Stock Solution for 2-amino-N-(2-methoxybenzyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

2-amino-N-(2-methoxybenzyl)benzamide (CAS: 70083-21-5) is a synthetic small molecule belonging to the benzamide class.[1][2] Compounds in this structural family are frequently utilized in pharmacological research as chemical probes for G-protein coupled receptors (GPCRs), histone deacetylases (HDACs), and other signaling proteins.

The reliability of biological data—whether in high-throughput screening or kinetic binding assays—hinges on the precision of the initial stock solution. Inaccurate weighing, poor solubility management, or improper storage can lead to compound precipitation, degradation, and significant experimental variability.

This guide provides a rigorous, standardized protocol for preparing a 10 mM stock solution of 2-amino-N-(2-methoxybenzyl)benzamide, ensuring maximum stability and reproducibility in downstream applications.

Physicochemical Profile

Understanding the physical properties of the compound is the first step in successful solution preparation.

PropertyDetail
Chemical Name 2-amino-N-(2-methoxybenzyl)benzamide
CAS Number 70083-21-5
Molecular Formula C₁₅H₁₆N₂O₂
Molecular Weight 256.30 g/mol
Physical State Solid (typically white to off-white powder)
Solubility (Primary) Soluble in DMSO (Dimethyl Sulfoxide) up to ≥50 mM
Solubility (Secondary) Soluble in Ethanol; Poorly soluble in water
Storage (Solid) -20°C, desiccated, protected from light

Solvent Selection & Strategy

Why Anhydrous DMSO?

For a 10 mM stock, Anhydrous DMSO (Dimethyl Sulfoxide) is the solvent of choice.

  • Amphiphilic Nature: DMSO dissolves both polar and non-polar moieties of the benzamide structure.

  • Miscibility: It is fully miscible with water, allowing for easy dilution into aqueous assay buffers.

  • Sterility: DMSO is bacteriostatic at high concentrations.

Critical Warning: DMSO is hygroscopic (absorbs water from the air). Water uptake can decrease the solubility of hydrophobic compounds and cause precipitation over time. Always use high-grade (>99.9%) anhydrous DMSO and store it in a desiccator.

Protocol: Preparation of 10 mM Stock Solution

Calculations

To prepare a 10 mM solution, the mass-to-volume ratio is critical.

  • Target Concentration: 10 mM (10 mmol/L)

  • Molecular Weight: 256.30 g/mol

Formula:



Quick Reference Table:

Desired Volume (mL)Required Mass (mg)Notes
1.0 mL 2.56 mg Ideal for small-scale assays
5.0 mL 12.82 mg Recommended for library screening
10.0 mL 25.63 mg For bulk stock generation
Step-by-Step Workflow

Materials Needed:

  • 2-amino-N-(2-methoxybenzyl)benzamide powder[1][2][3]

  • Anhydrous DMSO (Grade ≥99.9%)

  • Analytical Balance (Precision ±0.01 mg)

  • Vortex Mixer[4]

  • Amber Glass Vials (Borosilicate) or Polypropylene Microtubes

Procedure:

  • Equilibration: Remove the vial of solid compound from -20°C storage and allow it to warm to room temperature (approx. 30 mins) before opening. This prevents condensation from forming inside the vial, which degrades the compound.

  • Weighing:

    • Place a sterile weighing boat or directly tare the storage vial on the analytical balance.

    • Weigh out exactly 2.56 mg (for 1 mL preparation). Record the exact mass.

    • Correction: If you weigh 2.60 mg instead, adjust the DMSO volume:

      
      .
      
  • Solubilization:

    • Add the calculated volume of Anhydrous DMSO to the vial.

    • Vortex vigorously for 30-60 seconds.

    • Visual Inspection: Hold the vial up to a light source. The solution should be completely clear. If particles persist, sonicate in a water bath for 2-5 minutes at room temperature.

  • Aliquoting:

    • Divide the stock into small aliquots (e.g., 50 µL or 100 µL) in sterile microtubes.

    • Why? This prevents repeated freeze-thaw cycles. Each cycle can induce micro-precipitation or hydrolysis.

  • Storage:

    • Label tubes clearly: "2-Amino-Benzamide 10mM [Date]".

    • Store at -20°C or -80°C .

Visualization: Workflow Diagram

StockPrep Start Start: Solid Compound (-20°C Storage) Equilibrate Equilibrate to RT (30 mins, Desiccated) Start->Equilibrate Weigh Weigh Compound (Target: 2.56 mg) Equilibrate->Weigh Calc Calculate DMSO Volume (V = Mass / 2.56) Weigh->Calc Dissolve Add DMSO & Vortex (30-60 sec) Calc->Dissolve Inspect Visual Inspection (Clear Solution?) Dissolve->Inspect Sonicate Sonicate (2-5 mins) Inspect->Sonicate No (Particles) Aliquot Aliquot into Single-Use Vials Inspect->Aliquot Yes Sonicate->Inspect Store Store at -20°C (Protect from Light) Aliquot->Store

Caption: Logical workflow for the preparation and validation of the 10 mM stock solution.

Application Notes: Usage in Biological Assays

Dilution Strategy

When using the 10 mM stock in cellular or enzymatic assays, the final DMSO concentration must be controlled to avoid solvent toxicity (typically <0.1% to 1%).

Serial Dilution Protocol (Example for IC50):

  • Intermediate Stock: Dilute 10 mM stock 1:100 in assay buffer to get 100 µM (1% DMSO). Note: Check for precipitation immediately.

  • Working Solution: Dilute the 100 µM solution further into the assay medium.

    • Alternative (Better): Perform serial dilutions in 100% DMSO first (e.g., 10 mM -> 1 mM -> 0.1 mM). Then, transfer 1 µL of each DMSO dilution into 999 µL of assay buffer. This ensures every well has exactly 0.1% DMSO.

Troubleshooting Precipitation

Benzamides can be hydrophobic. If the compound "crashes out" (precipitates) upon adding to aqueous buffer:

  • Warm the buffer to 37°C before addition.

  • Add a surfactant: Include 0.01% Triton X-100 or Tween-20 in the assay buffer to stabilize the suspension.

  • Reduce Concentration: The solubility limit in buffer might be <100 µM. Try working at lower concentrations.

References

  • BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6942, 2-Aminobenzamide. Retrieved from

  • Sigma-Aldrich. (2023). DMSO Solubility and Handling Guide. Retrieved from

  • ResearchGate. (2015). Discussions on Accurate Preparation of Drug Stock Solutions. Retrieved from

Sources

Troubleshooting & Optimization

Improving yield of isatoic anhydride ring-opening reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isatoic Anhydride (IA) Technical Support Center .

This guide is engineered for researchers encountering yield plateaus or reproducibility issues during the nucleophilic ring-opening of isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione). Unlike generic organic chemistry texts, this center functions as a diagnostic tool. We deconstruct the reaction into its kinetic and thermodynamic components to help you identify exactly where your specific protocol is failing.

Quick Navigation

  • Module 1:

  • Module 2:

  • Module 3:

  • Module 4:

  • References:

Module 1: Mechanistic Diagnostics

To improve yield, you must first understand the failure mode. The ring-opening of IA is driven by the release of carbon dioxide (


), which makes the reaction effectively irreversible. However, the pathway is bifurcated based on pH and nucleophile strength.

The Two Pathways:

  • Direct Nucleophilic Attack (Neutral/Acidic): The nucleophile attacks the C4 carbonyl (anhydride carbonyl). This is the dominant pathway for most amines and alcohols.

  • Isocyanate Intermediate (Basic): In the presence of strong bases or specific substituents, the N-H is deprotonated, opening the ring to form an o-carboxyphenyl isocyanate intermediate, which is then trapped by the nucleophile.

Visualizing the Pathway:

IA_Mechanism cluster_0 Critical Failure Points IA Isatoic Anhydride (Starting Material) TS Tetrahedral Intermediate IA->TS Path A: Direct Attack (C4) Isocyanate Isocyanate Intermediate (Base Pathway) IA->Isocyanate Path B: Deprotonation (Base) Hydrolysis Hydrolysis (Water competes with Nuc) IA->Hydrolysis Wet Solvent Nuc Nucleophile (R-NH2 / R-OH) Nuc->TS CO2 CO2 Release (Driving Force) TS->CO2 Product Anthranilamide/Ester (Final Product) TS->Product Isocyanate->Product Nucleophilic Trap Dimer Dimerization (Reaction with self) Product->Dimer Excess IA

Figure 1: Mechanistic pathways of Isatoic Anhydride ring opening.[1] Path A is standard; Path B occurs under basic catalysis.

Module 2: Critical Parameters & Optimization

If your yields are hovering between 40-60%, one of the following three variables is likely maladjusted.

Solvent Selection: The Polarity Trap

IA has poor solubility in non-polar solvents, but highly polar protic solvents (like water/ethanol) risk hydrolysis.

  • Recommendation: Use Polar Aprotic solvents (DMF, DMSO, Acetonitrile) for the highest conversion rates. They solubilize the transition state without donating protons that could quench the isocyanate intermediate (if active).

SolventSolubility of IARisk of HydrolysisTypical Yield (Aminolysis)Notes
DMF HighLow85-95%Hard to remove; requires aqueous workup.[1]
Ethanol ModerateModerate70-85%"Green" option; requires recrystallization.[1]
Water LowHigh50-75%Requires surfactant or catalyst (e.g., sulfamic acid).[1]
Toluene LowLow40-60%Slow kinetics; requires reflux.[1]
Catalysis: Speed vs. Selectivity
  • Base Catalysis (DMAP/TEA): Accelerates reaction by increasing the nucleophilicity of the amine or activating the anhydride. Warning: Strong bases can cause polymerization.

  • Acid Catalysis (Sulfamic Acid/Silica): Protonates the carbonyl oxygen, making C4 more electrophilic. Excellent for weaker nucleophiles (e.g., anilines with electron-withdrawing groups).[1]

Stoichiometry
  • The Issue: The product (anthranilamide) contains a primary amine that is also nucleophilic. If you use a 1:1 ratio, the product can attack a second molecule of IA, forming a dimer.

  • The Fix: Always use a slight excess of the Nucleophile (1.1 - 1.2 eq), NOT the anhydride. This ensures the IA is consumed by the intended target before the product competes.

Module 3: Troubleshooting & FAQs

Q1: My reaction turns into a solid, sticky mass that I can't purify.

  • Diagnosis: You likely formed the product, but it co-precipitated with unreacted IA or oligomers.

  • The Fix: Do not rotovap immediately. Pour the reaction mixture into ice-cold water (if using DMF/EtOH). The anthranilamide product usually precipitates as a clean solid, while DMF/DMSO and impurities stay in the aqueous phase.

Q2: I see a new spot on TLC, but the yield is <30%. The starting material (IA) is gone.

  • Diagnosis: Hydrolysis.[2] Your IA reacted with water in the solvent to form anthranilic acid (which is often water-soluble and lost during workup) or decarboxylated prematurely.[1]

  • The Fix:

    • Dry your solvents (molecular sieves).

    • Run the reaction under

      
       atmosphere.
      
    • Check the "new spot"—if it streaks near the baseline in non-polar eluents, it's likely the acid byproduct.

Q3: My amine is sterically hindered (e.g., tert-butylamine) and won't react.

  • Diagnosis: Kinetic barrier. The nucleophilic attack at C4 is sterically blocked.

  • The Fix:

    • Switch to Microwave Irradiation: 10-15 minutes at 100°C in a sealed vessel often forces the reaction that takes 24h at reflux.

    • Use a Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine) or Sulfamic Acid (

      
      ).[1]
      

Q4: I am getting a mixture of Regioisomers.

  • Diagnosis: Rare, but possible. Nucleophiles usually attack C4 (ketone).[1] However, if C4 is deactivated or the nucleophile is extremely bulky, attack at C2 (carbamate) can occur.

  • The Fix: Lower the temperature (

    
    ). Kinetic control favors C4 attack.
    

Module 4: Standard Operating Procedures (SOPs)

SOP A: High-Yield Synthesis (General Purpose)

Best for: Primary/Secondary amines, standard lab scale.

  • Preparation: Dissolve Isatoic Anhydride (1.0 eq) in dry DMF (5 mL per mmol).

  • Addition: Add the Amine (1.1 eq) dropwise.

    • Optional: Add 0.1 eq of DMAP if the amine is weak.

  • Reaction: Stir at 80°C for 2-4 hours. Monitor

    
     evolution (bubbling).[1]
    
  • Workup:

    • Cool to Room Temp.

    • Pour slowly into 10x volume of Ice Water with vigorous stirring.

    • Precipitate forms.[3] Filter and wash with water.[3]

    • Yield Expectation: >90%.[4][5][6]

SOP B: Microwave-Assisted (Green/Difficult Substrates)

Best for: Hindered amines, rapid library synthesis.[1]

  • Preparation: Mix Isatoic Anhydride (1.0 eq) and Amine (1.2 eq) in a microwave vial.

  • Solvent: Add Ethanol or Water (minimal volume, just to create a slurry).

  • Irradiation: Heat to 100-120°C for 10-15 minutes (Power: 150W).

  • Workup: Cool vial. If solid, recrystallize directly from EtOH.

    • Yield Expectation: 85-95%.[1]

Troubleshooting Flowchart:

Troubleshooting Start Low Yield / Impurity CheckTLC Check TLC: Is Starting Material (IA) left? Start->CheckTLC YesIA Yes (IA Remains) CheckTLC->YesIA Incomplete Conversion NoIA No (IA Consumed) CheckTLC->NoIA Side Reactions Heat Increase Temp or Use Microwave YesIA->Heat Cat Add Catalyst (DMAP or Sulfamic Acid) YesIA->Cat HydrolysisCheck Check for Anthranilic Acid (Baseline Streak?) NoIA->HydrolysisCheck DimerCheck Check Stoichiometry (Did you use excess IA?) NoIA->DimerCheck DrySolvent Action: Dry Solvents Use Inert Atm HydrolysisCheck->DrySolvent AdjustStoich Action: Use Excess Amine (1.2 eq) DimerCheck->AdjustStoich

Figure 2: Decision tree for troubleshooting reaction failures.

References

  • Mechanism & Kinetics

    • Bunnett, J. F., & Davis, G. T. (1954).[5] Kinetics of Reactions of Isatoic Anhydride with Amines. Journal of the American Chemical Society.

    • Source:[1]

  • Catalysis (Sulfamic Acid)

    • Dabiri, M., et al. (2008).
    • Source:[1]

  • Microwave Synthesis

    • Jacob, E. D., et al. (2007).[7] Microwave-assisted addition of azomethines to isatoic anhydride. Journal of Chemical Sciences.

    • Source:[1]

  • Solvent Effects & Green Chemistry

    • Sangshetti, J. N., et al. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions.
    • Source:[1]

Sources

Technical Support Center: Troubleshooting 2-amino-N-(2-methoxybenzyl)benzamide Precipitation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the persistent aqueous solubility challenges associated with 2-amino-N-(2-methoxybenzyl)benzamide (CAS: 827012-76-0)[1][2].

Because this molecule is a highly hydrophobic anthranilamide derivative lacking readily ionizable groups at physiological pH, it exhibits classic "brick dust" and "grease" physicochemical behaviors. When transitioning this compound from organic stock solutions into aqueous assay buffers or cell culture media, researchers frequently encounter catastrophic precipitation. This guide dissects the thermodynamic and kinetic mechanisms of this failure and provides field-proven, self-validating protocols to rescue your assays.

Mechanistic Insight: Why Does Precipitation Occur?

To solve precipitation, we must first understand the causality behind it. The solubility of pharmaceutical compounds is not a single static value; it is dictated by the path taken to create the solution[3].

  • Solvent Shock and Kinetic Solubility: In high-throughput screening, compounds are typically stored in 100% DMSO and rapidly diluted into aqueous media[4]. This sudden shift in the dielectric constant strips the solvent shell from the hydrophobic methoxybenzyl and benzamide moieties. The system enters a metastable "supersaturated" state[3][5]. If the concentration exceeds the compound's kinetic solubility , rapid nucleation occurs, and the compound crashes out of solution as an amorphous or crystalline precipitate[3][6].

  • Thermodynamic Equilibrium: Even if the initial dilution appears clear, the compound may precipitate hours later in the incubator. This occurs because the initial clear state was kinetically trapped; over time, the system seeks its lowest-energy state (thermodynamic equilibrium), resulting in delayed crystallization[3][5].

  • The pH Fallacy: While modifying pH works for many drugs, it is ineffective here. The primary aniline-like amine on the anthranilamide core has an extremely low pKa. It remains un-ionized at pH 7.4, meaning Henderson-Hasselbalch-driven solubility enhancements will not apply under biologically relevant conditions[3].

Experimental Protocols: Solubilization & Rescue Workflows

Do not rely on visual inspection alone. Every protocol below is designed as a self-validating system : you must pair the solubilization strategy with a quantitative recovery check (e.g., LC/MS or nephelometry) to ensure the compound is truly dissolved and not merely suspended as colloidal aggregates[3][4].

Protocol A: Stepwise Co-Solvent Dilution (Preventing Solvent Shock)

Causality: Direct 1:1000 dilution creates localized zones of extreme supersaturation. Stepwise dilution using an intermediate co-solvent gradient lowers the thermodynamic penalty of hydration[6][7].

  • Prepare Master Stock: Dissolve 2-amino-N-(2-methoxybenzyl)benzamide in 100% anhydrous DMSO to a concentration of 10 mM. Warm to 37°C and vortex to ensure complete dissolution.[6]

  • Create Intermediate Stock: Dilute the 10 mM stock 1:10 into a co-solvent mixture of 50% PEG400 / 50% DMSO to create a 1 mM intermediate. PEG400 acts as a bridge, disrupting the hydrogen-bond network of water upon final dilution[7].

  • Aqueous Addition: Pre-warm your aqueous assay buffer or cell culture media to 37°C[6]. While creating a vortex in the media, add the intermediate stock dropwise to reach your final concentration (e.g., 10 µM).

  • Validation Step: Centrifuge the final solution at 10,000 × g for 10 minutes. Analyze the supernatant via UV-Vis or LC/MS against a standard curve. If the concentration matches your target, kinetic stability is achieved[4][8].

Protocol B: Surfactant Micellar Encapsulation

Causality: Non-ionic surfactants lower the surface tension of the aqueous media and self-assemble into micelles, providing a hydrophobic core that shields the methoxybenzyl group from water[9][10].

  • Media Preparation: Supplement your aqueous buffer with 0.01% to 0.05% (v/v) Tween-20 or Triton X-100.

  • Direct Injection: Inject the DMSO stock directly into the surfactant-modified buffer while applying high-shear mixing.

  • Validation Step: Measure the solution using laser nephelometry (light scattering). A baseline reading comparable to blank media confirms the absence of colloidal aggregates[3][4].

Protocol C: Thermodynamic Rescue via Cyclodextrin Inclusion

Causality: When kinetic approaches fail, thermodynamic encapsulation is required. Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a host-guest inclusion complex. The hydrophobic benzamide core sits inside the cyclodextrin cavity, while the hydrophilic exterior interfaces with the aqueous bulk[7].

  • Excipient Preparation: Dissolve HP-β-CD in your aqueous buffer to a final concentration of 10% (w/v).

  • Complexation: Add the compound (from DMSO stock or dry powder) to the cyclodextrin buffer. Sonicate in a water bath for 30 minutes at 37°C.

  • Validation Step: Perform a shake-flask thermodynamic solubility assay. Incubate for 24 hours at 37°C, filter through a 0.22 µm low-binding PTFE membrane, and quantify the filtrate via LC/MS[4][8].

Solubilization Strategy Matrix

The following table summarizes the quantitative expectations and biological compatibility of each rescue strategy.

Solubilization StrategyExcipient CompositionEst. Kinetic Solubility LimitBiological Assay CompatibilityPrimary Drawback
Standard Dilution 1% DMSO in Water/Media< 5 µMHigh (Standard baseline)High risk of immediate solvent shock and precipitation.
Co-Solvent Bridge 0.5% DMSO + 2% PEG40025 - 50 µMModerate (PEG400 is generally well-tolerated)May alter membrane fluidity in sensitive cell-based assays.
Surfactant Micelles 1% DMSO + 0.05% Tween-2050 - 100 µMLow/Moderate (Can lyse cells at high concentrations)Interferes with lipid-dependent pathways and membrane proteins.
Inclusion Complex 10% HP-β-CD in Media> 200 µMHigh (FDA-approved excipient, low toxicity)Requires extended sonication/equilibration time; expensive.

Decision Workflow for Precipitation Rescue

PrecipitationTroubleshooting Stock 10 mM Stock (in 100% DMSO) Dilution Aqueous Media Dilution (Target: 10-100 µM) Stock->Dilution Check Nephelometry / Visual Check (Turbidity Assessment) Dilution->Check Pass Clear Solution (Kinetic Stability Achieved) Check->Pass Soluble Fail Precipitation / Cloudiness (Solvent Shock) Check->Fail Insoluble Rescue1 Protocol A: Stepwise Co-solvent Dilution Fail->Rescue1 Rescue2 Protocol B: Surfactant Addition (Tween-20) Fail->Rescue2 Rescue3 Protocol C: HP-β-CD Complexation Fail->Rescue3 Rescue1->Check Rescue2->Check Rescue3->Check

Workflow for diagnosing and rescuing small molecule precipitation in aqueous assays.

Frequently Asked Questions (FAQs)

Q: My compound solution looks perfectly clear when I add it to the media, but my IC50 values are highly variable. Why? A: You are likely experiencing colloidal aggregation. Before macroscopic "brick dust" precipitation occurs, hydrophobic molecules often form sub-micron colloidal aggregates in aqueous media[3]. These colloids scatter light poorly and appear clear to the naked eye, but they sequester the active compound, artificially lowering the effective concentration and causing erratic assay readouts. Validate your true soluble fraction using high-speed centrifugation followed by LC/MS[4].

Q: Why does 2-amino-N-(2-methoxybenzyl)benzamide precipitate after 30 minutes in the incubator, even if initially clear? A: This is the critical difference between kinetic and thermodynamic solubility. The initial clear state was a metastable supersaturated solution[3][8]. Over time, thermodynamic equilibrium drives the compound to its lowest-energy solid phase (crystallization)[5]. To fix this, you must lower the final concentration or utilize a thermodynamic rescue strategy like HP-β-CD.

Q: Does warming the cell culture media before adding the DMSO stock help? A: Yes. Temperature directly impacts the thermodynamics of solvation. Pre-warming media to 37°C before adding the compound reduces the immediate temperature gradient and increases the kinetic solubility limit, delaying or preventing solvent shock[6].

Q: Can I just adjust the pH of my cell culture media to dissolve it? A: No. For 2-amino-N-(2-methoxybenzyl)benzamide, pH adjustment is largely ineffective. The primary amine on the benzamide ring has a very low pKa, meaning it will not protonate and become water-soluble at any biologically relevant pH (pH 6.8 - 7.4)[3].

References

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. Available at:[Link]

  • 2-amino-N-(2-methoxybenzyl)benzamide | 827012-76-0 - Molaid. Available at:[Link]

  • Physics-Based Solubility Prediction for Organic Molecules - Chemical Reviews (ACS). Available at:[Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds - American Pharmaceutical Review. Available at:[Link]

  • Precipitation resistant small molecule drug formulations - Google Patents (WO2018222922A1).
  • Precipitation resistant small molecule drug formulations - Google Patents (US11020403B2).

Sources

Technical Support Center: Preventing Quinazolinone Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers encountering the "Quinazolinone Trap"—the unwanted cyclization of anthranilic acid derivatives (2-aminobenzamides) during peptide coupling or drug substance synthesis.

Topic: Troubleshooting & Prevention of Quinazolinone Byproducts in Amide Synthesis Audience: Medicinal Chemists, Process Chemists, Peptide Scientists Status: Active | Version: 2.4

The Core Problem: The "Quinazolinone Trap"

In the synthesis of drugs containing 2-aminobenzamide or anthranilic acid motifs, the formation of quinazolinone byproducts is a thermodynamically driven "sink." The 2-amino group is positioned perfectly to attack electrophilic centers (carbonyls, imines) either intramolecularly or from solvent impurities, leading to a stable 6-membered heterocycle.

Thermodynamic Driver

The formation of the aromatic (or pseudo-aromatic) quinazolinone core is often exothermic and irreversible under standard synthesis conditions. Once formed, reverting to the open-chain amide is chemically difficult.

Troubleshooting Guide (Q&A)

Case 1: The "Mystery Carbon" Insertion

User Question: "I am coupling a 2-aminobenzoic acid derivative using HATU in DMF. I observe a byproduct with a mass of [M+10] or [M+12] relative to the expected amide, which corresponds to a quinazolinone. Where is the extra carbon coming from?"

Technical Diagnosis: You are likely experiencing DMF-mediated cyclization . At elevated temperatures or in the presence of Lewis acids/coupling reagents,


-dimethylformamide (DMF) can act as a C1 synthon (Vilsmeier-Haack type reactivity). The DMF provides the methine (=CH-) carbon required to close the ring between the amide nitrogen and the aniline nitrogen.

Corrective Action:

  • Swap Solvent: Immediately switch from DMF to DMAc (Dimethylacetamide) or NMP (N-Methyl-2-pyrrolidone) . These solvents are sterically bulkier and less prone to acting as formyl donors under standard coupling conditions.

  • Lower Temperature: DMF decomposition accelerates >60°C. Keep coupling reactions <40°C.

  • Check Reagents: Avoid using strong Lewis acids (e.g.,

    
    ) in DMF if the free aniline is present.
    
Case 2: The "Aldehyde Impurity"

User Question: "My 2-aminobenzamide product is stable in solid form, but when I leave it in solution during workup, it slowly converts to a quinazolinone. I'm using acetone to clean my glassware."

Technical Diagnosis: This is Cyclodehydration via Solvent Impurities . 2-aminobenzamides are "chemical sponges" for aldehydes and ketones. They react with:

  • Acetone: To form 2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one.

  • Formaldehyde (trace in PEG/solvents): To form dihydroquinazolinone, which rapidly oxidizes to the fully aromatic quinazolinone.

Corrective Action:

  • Solvent Protocol: Strictly ban acetone and methyl ethyl ketone (MEK) from the workup of 2-aminobenzamides. Use Ethyl Acetate or DCM .

  • Scavengers: If aldehyde impurities are suspected in your reagents, add a scavenger resin (e.g., polymer-supported hydrazine) before introducing the anthranilic component.

Case 3: Acid-Catalyzed Degradation

User Question: "I used T3P (Propylphosphonic anhydride) for the coupling, but I see significant quinazolinone formation upon adding TFA for deprotection downstream."

Technical Diagnosis: Strong acids like TFA catalyze the Grob-type fragmentation or direct cyclodehydration if any electrophilic species (like an activated ester or a formyl equivalent) is present. Furthermore, T3P in the presence of TFA has been documented to promote this specific cyclization.

Corrective Action:

  • Buffer the Deprotection: If removing Boc groups, use HCl in Dioxane instead of neat TFA, or use a scavenger cocktail that does not include aldehyde sources.

  • Alternative Coupling: Use EDC/HOAt instead of T3P for anthranilic acids. T3P is a potent dehydrating agent and can force the cyclization of the intermediate amide.

Visualizing the Mechanism

Understanding the enemy is key to defeating it. The diagram below illustrates the two primary pathways you must block: the DMF/Formyl Pathway and the Aldehyde Condensation Pathway .

QuinazolinonePathways Start 2-Aminobenzamide (Target Intermediate) Inter1 Formamidine Intermediate Start->Inter1 + DMF (Heat/Acid) Inter2 Dihydroquinazolinone Start->Inter2 + Aldehyde DMF DMF / Formic Acid (C1 Source) Prod1 Quinazolinone (Unwanted Byproduct) Inter1->Prod1 - H2O Aldehyde Aldehyde/Ketone (Impurity) Inter2->Prod1 Oxidation Oxidation Oxidation (Air/I2/TBHP)

Caption: Mechanistic pathways leading to unwanted quinazolinone formation. Pathway 1 (Red) involves solvent participation.[1] Pathway 2 (Yellow) involves impurities.

Optimized Experimental Protocols

Protocol A: "Safe" Coupling of Anthranilic Acids

Objective: Couple 2-aminobenzoic acid to an amine without cyclization.

ParameterRecommendationRationale
Coupling Agent HATU or COMU Fast kinetics minimize the lifetime of the activated ester, reducing the window for side reactions.
Base DIPEA (Diisopropylethylamine)Non-nucleophilic base prevents base-catalyzed cyclization common with inorganic bases.
Solvent DMAc or THF Avoid DMF. DMAc is thermally more stable; THF is inert to C1 insertion.
Temperature 0°C to RT Heat is the primary driver of the thermodynamic quinazolinone product.
Stoichiometry 1.0 equiv Acid : 1.1 equiv AmineSlight excess of the amine nucleophile ensures it outcompetes the intramolecular aniline attack.

Step-by-Step:

  • Dissolve 2-aminobenzoic acid derivative (1.0 equiv) in DMAc (0.1 M).

  • Add DIPEA (2.5 equiv) and cool to 0°C.

  • Add HATU (1.1 equiv) and stir for 5 minutes (pre-activation).

  • Immediately add the amine partner (1.1 equiv).

  • Monitor by LCMS. Quench with saturated NH4Cl (mildly acidic) immediately upon completion. Do not let the reaction stir overnight if complete.

Protocol B: Stability Stress Test

Objective: Determine if your intermediate is prone to cyclization during storage.

  • Dissolve 5 mg of the 2-aminobenzamide in 1 mL of DMF .

  • Heat to 60°C for 4 hours.

  • Analyze by LCMS.

    • Result: If [M+12] peak appears, your compound is highly sensitive to C1 insertion. Action: Store solid at -20°C; avoid all amide solvents.

Decision Tree for Troubleshooting

TroubleshootingTree Start Problem: Quinazolinone Byproduct Observed CheckSolvent Is DMF used as solvent? Start->CheckSolvent CheckTemp Is reaction Temp > 50°C? CheckSolvent->CheckTemp No Action1 Switch to DMAc or THF. Reduce Temp. CheckSolvent->Action1 Yes CheckImpurity Are Aldehydes/Ketones present? CheckTemp->CheckImpurity No Action2 Use HATU/HOAt. Avoid thermal heating. CheckTemp->Action2 Yes CheckImpurity->Start No (Consult Senior Scientist) Action3 Remove Acetone from wash. Use fresh solvents. CheckImpurity->Action3 Yes

Caption: Diagnostic decision tree for isolating the root cause of cyclization.

References

  • Vertex AI Search. (2025). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction. ACS Publications. 2[3]

  • Organic Chemistry Portal. (2025). Synthesis of quinazolinones - Recent Literature. 4[3]

  • BenchChem. (2025).[5][6][7] Addressing side reactions in the synthesis of N-substituted quinazolinones. 7[3]

  • Liskon Biological. (2024).[8] Reaction between DMF-DMA and methyl groups. 9

  • ResearchGate. (2025). TMSOTf-Promoted Synthesis of Quinazolin-4(3H)-one Utilizing DMSO as a Carbon Source. 1[3][10][11][12]

Sources

Technical Support Center: Troubleshooting 2-Aminobenzamide Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when utilizing 2-aminobenzamide (2-AB) derivatives—such as Entinostat (MS-275), Mocetinostat, and Tucidinostat (Chidamide)—in cell-based assays.

These compounds are highly potent, selective Class I histone deacetylase (HDAC) inhibitors utilized extensively in epigenetic research and oncology[1][2]. However, their specific structural motifs make them susceptible to environmental degradation, non-specific protein binding, and micro-precipitation in standard cell culture media[3][4]. This guide provides a mechanistic understanding of these stability issues and outlines self-validating protocols to ensure the scientific integrity of your assays.

Part 1: Troubleshooting & FAQs (Causality & Solutions)

Q1: Why does the HDAC inhibitory efficacy of my 2-aminobenzamide drop significantly after 48-72 hours of incubation? Causality: The loss of efficacy over extended incubations is rarely due to target mutation or cellular resistance; it is typically driven by compound depletion in the media. 2-aminobenzamides contain an amide linkage and an aniline moiety. In aqueous media at 37°C, the amide bond can undergo slow hydrolysis. Furthermore, the aniline group is susceptible to oxidation, particularly in media rich in transition metals (e.g., Fe²⁺, Cu²⁺) or reactive oxygen species (ROS). Additionally, compounds like Entinostat are highly lipophilic and exhibit significant non-specific binding to serum proteins (e.g., albumin in FBS) and polystyrene culture plastics, which drastically reduces the free, bioavailable fraction of the drug[3][4]. Solution: Do not rely on a single bolus dose for assays exceeding 48 hours. Implement a media-refresh strategy (e.g., replacing 50% of the media with freshly spiked compound every 24 hours). Always silanize glassware or use low-binding plasticware to minimize surface adsorption[3].

Q2: How can I definitively differentiate between compound degradation in the media and rapid intracellular metabolism by my cell line? Causality: Certain cell lines (especially hepatic or heavily mutated cancer lines) express high levels of cytochrome P450 enzymes or amidases that rapidly metabolize 2-ABs once internalized. If you only measure the biological endpoint (e.g., histone acetylation via Western blot or cell survival), you cannot distinguish between extracellular degradation and intracellular clearance[5]. Solution: You must run a cell-free media control in parallel with your cell-based assay. By quantifying the parent compound via LC-MS/MS in both the cell-free supernatant and the cell-containing supernatant over time, you can isolate the degradation rate intrinsic to the media from the metabolic rate intrinsic to the cells[4].

Q3: Does the choice of basal media (e.g., DMEM vs. RPMI 1640) or solvent affect the solubility and stability of Entinostat (MS-275)? Causality: Yes. MS-275 is poorly soluble in water but highly soluble in DMSO[1]. When spiking DMSO stock solutions directly into aqueous culture media, local supersaturation can cause the compound to precipitate into micro-crystals. These crystals are invisible to the naked eye but drastically reduce the effective concentration in solution. Furthermore, different media formulations contain varying concentrations of reducing agents (like glutathione) and vitamins, which can influence the oxidation rate of the aniline ring. Solution: Ensure the final DMSO concentration remains ≤0.1% to prevent solvent toxicity[1]. To prevent micro-precipitation, pre-dilute the DMSO stock into a small volume of serum-free media with vigorous vortexing before adding it to the bulk media containing FBS.

Part 2: Quantitative Data: Stability & Bioavailability Profiles

To facilitate experimental planning, the following table summarizes the typical stability and bioavailability metrics of standard 2-aminobenzamide HDAC inhibitors (e.g., MS-275) under common culture conditions.

ParameterExperimental ConditionObserved Value / Half-LifeMechanistic Implication
Aqueous Solubility PBS (pH 7.4), 25°C< 10 µMProne to micro-precipitation; strictly requires DMSO vehicle[1].
Media Stability DMEM (Cell-free, No FBS), 37°C~90% remaining at 72hRelatively stable against spontaneous hydrolysis in the absence of cells[4].
Serum Protein Binding DMEM + 10% FBS, 37°C40 - 60% boundSignificant reduction in the free, bioavailable fraction[4].
Plasticware Binding Standard Polystyrene, 72hUp to 15% lossNon-specific adsorption depletes effective concentration[3].
Intracellular Half-life MDA-MB-231 cells, 37°C6 - 12 hoursRequires continuous extracellular supply to maintain target engagement[4].

Part 3: Self-Validating Experimental Protocol

LC-MS/MS Quantification of 2-Aminobenzamide Bioavailability

This protocol is designed as a self-validating system. By incorporating matrix-matched calibration curves, internal standards, and cell-free controls, any deviation in extraction efficiency or matrix suppression is automatically corrected, ensuring absolute trustworthiness of the analytical data[3][4].

Step 1: Preparation of Matrix-Matched Standards (Self-Validation Step)

  • Prepare a 10 mM stock of the 2-AB inhibitor (e.g., MS-275) in 100% DMSO.

  • Spike the stock into the exact cell culture media used in your assay (e.g., DMEM + 10% FBS) to create a standard curve ranging from 1 nM to 10 µM. Causality: Using the exact media ensures that ion suppression effects from salts and serum proteins during MS analysis are identical between your standards and your experimental samples.

Step 2: Time-Course Incubation & Sampling

  • Seed cells in a 6-well plate. Leave three wells without cells but containing the same volume of media (Cell-Free Control).

  • Treat all wells with the target concentration of the 2-AB inhibitor (ensure final DMSO ≤ 0.1%).

  • At designated time points (0, 6, 24, 48, 72 hours), collect 100 µL of supernatant from both cell-containing and cell-free wells. Causality: The cell-free control validates whether compound depletion is due to media instability/plastic binding or cellular uptake/metabolism[4].

Step 3: Protein Precipitation and Extraction

  • Add 300 µL of ice-cold acetonitrile (ACN) containing 50 nM of a deuterated internal standard (e.g., MS-275-d4) to the 100 µL media sample.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the clear supernatant to an LC vial. Causality: ACN precipitates serum proteins, releasing any protein-bound 2-AB. The internal standard corrects for any volume loss or extraction inefficiency, making the protocol self-validating.

Step 4: LC-MS/MS Analysis

  • Inject 5 µL onto a C18 reverse-phase column.

  • Elute using a gradient of water/acetonitrile (both containing 0.1% formic acid).

  • Monitor the specific MRM (Multiple Reaction Monitoring) transitions for the parent 2-AB and the internal standard.

Part 4: Workflows and Pathway Visualizations

Workflow Start Prepare 2-AB Stock (DMSO) Media Dilute in Media (± FBS) Start->Media < 0.1% DMSO Incubate Incubate at 37°C (Cell-free vs Cells) Media->Incubate Time-course Extract Solvent Extraction + Internal Std Incubate->Extract Sample collection Analyze LC-MS/MS Quantification Extract->Analyze Self-validation

Workflow for validating 2-aminobenzamide stability in cell culture media.

Pathway Compound 2-Aminobenzamide (Active HDACi) Hydrolysis Amide Hydrolysis (Inactive) Compound->Hydrolysis Aqueous Media (37°C) Oxidation Aniline Oxidation (Reactive Species) Compound->Oxidation Transition Metals/ROS ProteinBinding Serum Protein Binding (Reduced Bioavailability) Compound->ProteinBinding 10% FBS in Media Target Class I HDACs (HDAC1/2/3) Compound->Target Intracellular Uptake

Degradation pathways and target engagement of 2-aminobenzamides in culture.

References
  • How to know the stability of drugs and reagents in the cell culture media? - ResearchGate. 3

  • Data Sheet MS-275 (Entinostat) - BPS Bioscience. 1

  • MS-275 (Entinostat) Promotes Radio-Sensitivity in PAX3-FOXO1 Rhabdomyosarcoma Cells - MDPI. 5

  • Quantitative Proteomic Analysis Identifies Targets and Pathways of a 2-Aminobenzamide HDAC Inhibitor in Friedreich's Ataxia Patient iPSC-Derived Neural Stem Cells - ACS Publications. 2

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Publications. 4

Sources

Technical Support Center: Anthranilamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting low yields in anthranilamide synthesis Content type: Technical Support Center (Q&A and Guides) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Anthranilamide Synthesis Support Hub. This guide addresses the specific kinetic and thermodynamic pitfalls encountered during the synthesis of anthranilamides (2-aminobenzamides). As key pharmacophores in ryanodine receptor modulators and various oncology scaffolds, these motifs appear deceptively simple to synthesize but often suffer from variable yields due to competing cyclization pathways and hydrolytic instability.

Module 1: The Isatoic Anhydride Route

Status: Gold Standard Method | Common Issue: Hydrolysis & Dimerization

The reaction of isatoic anhydride with an amine is the most prevalent method for generating anthranilamides. However, it is kinetically sensitive to moisture and steric bulk.

Q: I am using excess amine, but my yield hovers around 50-60%. TLC shows a baseline spot. What is happening?

A: You are likely observing competitive hydrolysis followed by dimerization . While the reaction is driven by the release of CO₂, the isatoic anhydride ring is highly susceptible to nucleophilic attack by water.

  • The Mechanism of Failure: Water attacks the C4 carbonyl (similar to the amine), opening the ring to form anthranilic acid and releasing CO₂.

  • The "Death Spiral" (Dimerization): The newly formed anthranilic acid is a nucleophile. It can attack a remaining molecule of isatoic anhydride, generating anthraniloylanthranilic acid (the baseline spot). This consumes two equivalents of starting material for every mole of byproduct formed.

Corrective Protocol:

  • Solvent Switch: If using aqueous conditions (e.g., Schotten-Baumann conditions), ensure the pH is strictly controlled (pH 8-9). Below pH 7, the amine is protonated and inactive; above pH 10, hydroxide ion competes for the anhydride.

  • Anhydrous Approach: Switch to Acetonitrile or DMF at 60–80°C. These polar aprotic solvents stabilize the transition state without donating protons.

  • Drying: Pre-dry your amine. Even 1% water content can trigger the dimerization cascade.

Q: My amine is sterically hindered (e.g., tert-butylamine or an ortho-substituted aniline). The reaction stalls. Should I increase the temperature?

A: Proceed with caution. Increasing temperature (>100°C) often promotes the attack at the C2 position (carbamate formation) rather than the desired C4 position, or thermal polymerization.

Optimization Strategy:

  • Catalysis: Add 10-20 mol% of DMAP (4-Dimethylaminopyridine). DMAP acts as a nucleophilic catalyst, attacking the isatoic anhydride to form a highly reactive N-acylpyridinium intermediate, which is then rapidly intercepted by the hindered amine.

  • Microwave Irradiation: For extremely hindered amines, microwave heating (120°C, 10-20 min) in 1,4-dioxane often overcomes the activation energy barrier faster than decomposition pathways can compete.

Visualizing the Pathway Competition

IsatoicPathways IA Isatoic Anhydride Target Anthranilamide (Target Product) IA->Target  C4 Attack (Kinetic Control) AnthAcid Anthranilic Acid (Byproduct) IA->AnthAcid  Hydrolysis (Fast) Dimer Anthraniloyl- anthranilic Acid (Dimer) IA->Dimer  Consumes SM Amine Target Amine (R-NH2) Amine->Target Water Moisture (H2O) Water->AnthAcid AnthAcid->Dimer  Attacks IA

Figure 1: Competitive pathways in isatoic anhydride ring opening. Note the "Dimer" trap which consumes starting material exponentially.

Module 2: Direct Amidation & The Benzoxazinone Trap

Status: Alternative Method | Common Issue: Cyclization vs. Coupling

When isatoic anhydrides are unavailable, researchers often couple anthranilic acid directly with amines using reagents like HATU, EDC, or CDI.

Q: I used CDI to couple anthranilic acid with an amine. I isolated a solid, but it’s not my amide. NMR shows no amide proton. What is it?

A: You have likely synthesized a benzoxazinone (specifically 4H-3,1-benzoxazin-4-one).[1][2][3][4]

The Causality: Anthranilic acid contains both a nucleophile (amine) and an electrophile (carboxylic acid). When you activate the acid (with CDI or acid chloride), the internal aniline nitrogen is often kinetically faster at attacking the activated carbonyl than your external amine. This forms a cyclic intermediate (benzoxazinone).

The Fix (The "Ring-Opening" Rescue): Do not discard the "failed" product. The benzoxazinone is actually a valid activated intermediate.

  • Isolate the Benzoxazinone: Filter the solid.

  • React with Amine: Reflux the benzoxazinone with your target amine in Toluene or Acetic Acid . The amine will attack the ring (acting as an activated ester), opening it to yield your desired anthranilamide.

Q: Can I prevent benzoxazinone formation entirely?

A: It is difficult to prevent, but you can bypass it using Mixed Anhydrides .

  • Protocol: React anthranilic acid with isobutyl chloroformate and N-methylmorpholine (NMM) at -15°C .

  • Why: At low temperatures, the intermolecular reaction with the added amine is favored over the intramolecular cyclization.

Visualizing the Benzoxazinone Detour

Benzoxazinone AA Anthranilic Acid Act Activated Ester (O-Acylurea / Imidazolide) AA->Act  Coupling Reagent (CDI, EDC) Benzo Benzoxazinone (Cyclic Intermediate) Act->Benzo  Intramolecular Cyclization (Fast) Product Anthranilamide (Final Product) Act->Product  Direct Amidation (Slow/Competes) Benzo->Product  + Amine (Reflux) (Ring Opening)

Figure 2: The Benzoxazinone Detour. Often mistaken for a failed reaction, the cyclic intermediate can be converted to the product via ring opening.

Module 3: Purification Protocols

Status: Downstream Processing | Common Issue: Solubility & Loss[5]

Anthranilamides often exhibit "brick-dust" solubility—poor in water, poor in non-polar organics.

Troubleshooting Table: Yield Loss During Workup
ObservationRoot CauseRemediation Protocol
Product oils out Solvent polarity mismatch during quench.Use a co-solvent system (Ethanol/Water 1:1) for crystallization.[6] Seed the mixture if possible.
Product is purple/brown Oxidation of the aniline amine.Recrystallize from Ethanol/Water with a pinch of Sodium Dithionite (reducing agent) to strip color.
High mass, low purity Co-precipitation of Anthranilic Acid.Wash the solid filter cake with 5% Aqueous NaHCO₃ . The byproduct (acid) will dissolve as the salt; the anthranilamide (neutral) will remain.

Standardized Experimental Protocol

Method: Isatoic Anhydride Ring Opening (Optimized for 10 mmol Scale)

This protocol minimizes hydrolysis and maximizes yield through controlled addition.

  • Preparation: In a dry 50 mL round-bottom flask, dissolve Isatoic Anhydride (1.63 g, 10 mmol) in anhydrous DMF (15 mL) .

  • Activation: Add DMAP (0.12 g, 1 mmol) if the amine is secondary or aromatic.

  • Addition: Add the Amine (10.5 mmol, 1.05 equiv) dropwise at room temperature.

    • Note: If the reaction exotherms significantly, cool to 0°C.

  • Heating: Heat the mixture to 60°C for 3 hours. Monitor TLC (Ethyl Acetate/Hexane 1:1).

    • Endpoint: Disappearance of the anhydride spot (high Rf).

  • Workup (Precipitation):

    • Cool to room temperature.[7][8]

    • Slowly pour the reaction mixture into Ice Water (100 mL) with vigorous stirring.

    • Critical Step: Adjust pH to 9-10 using saturated Na₂CO₃. This solubilizes any anthranilic acid byproduct.

  • Isolation: Filter the precipitate, wash with water (3 x 20 mL), and dry in a vacuum oven at 50°C.

References

  • Isatoic Anhydride Chemistry & Mechanisms

    • Coppola, G. M.[9] "The Chemistry of Isatoic Anhydride." Synthesis, 1980(07), 505-536.

  • Benzoxazinone Formation via CDI

    • Leas, D. A., et al. "Formation of 2-imino Benzo[e]-1,3-oxazin-4-ones from reactions of salicylic acids and anilines with HATU."[10] Journal of Organic Chemistry, 2013.[2][3]

  • Optimization of Anthranilamide Synthesis

    • Kanışkan, N., et al. "A new protocol for the synthesis of primary, secondary and tertiary anthranilamides utilizing N-(2-aminoarylacyl)benzotriazoles." Arkivoc, 2012.[7]

  • Industrial Scale-Up & Troubleshooting

    • "Process for the preparation of anthranilamides."[5][7][9][11][12] U.S. Patent 4,265,832.

Sources

Technical Support Center: Analytical Differentiation of Benzamides and NBOMe Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and analytical chemists requiring a definitive protocol to distinguish 2-amino-N-(2-methoxybenzyl)benzamide (a pharmaceutical building block) from NBOMe compounds (potent 5-HT2A agonists/controlled substances).

Current Status: Operational Role: Senior Application Scientist Topic: Chemical & Spectral Differentiation Protocol

Executive Summary: The Core Distinction

The primary confusion between 2-amino-N-(2-methoxybenzyl)benzamide (referred to herein as Compound A ) and NBOMe compounds arises from the shared N-(2-methoxybenzyl) structural motif. However, chemically, they belong to distinct classes with fundamentally different reactivities and spectral signatures:

  • Compound A is a Benzamide (Amide). It possesses a carbonyl group (

    
    ) and is typically used as a precursor for quinazolinone synthesis [1].
    
  • NBOMe is a Phenethylamine (Amine).[1] It lacks a carbonyl group and acts as a potent hallucinogen [2].

This guide provides a self-validating analytical workflow to distinguish these compounds with 100% certainty.

Chemical Identity & Property Comparison

Table 1: Physicochemical Comparison

Feature2-amino-N-(2-methoxybenzyl)benzamide (Compound A)25I-NBOMe (Representative NBOMe)
CAS Registry 827012-76-0 or 70083-21-5 1043868-97-8 (HCl salt)
Chemical Class Amide (Anthranilamide derivative)Secondary Amine (Phenethylamine)
Formula


Mol.[2][3] Weight ~256.30 g/mol ~427.28 g/mol
Key Functional Group Amide Carbonyl (

)
Secondary Amine (

)
Acidity/Basicity Weakly basic (Aniline N); Amide N is neutral.Basic (Amine N); forms stable salts (HCl).
Primary Use Intermediate for Quinazolin-4-ones [1].[3]5-HT2A Receptor Agonist (Psychoactive) [2].[1][4][5]

Troubleshooting & Analytical Q&A

Scenario 1: Infrared Spectroscopy (FT-IR) Analysis

Q: I have run an FT-IR spectrum of the white powder. What is the single most definitive peak to look for?

A: You must look for the Amide I band .

  • If Compound A: You will see a strong, sharp absorption band between 1630–1690 cm⁻¹ . This corresponds to the carbonyl (

    
    ) stretching vibration inherent to the benzamide structure.
    
  • If NBOMe: This region will be relatively silent (lacking a strong carbonyl stretch). You may see aromatic

    
     stretches around 1580–1600 cm⁻¹, but they are distinct from the intense amide carbonyl signal.
    
  • Protocol: Ensure the sample is dry. Moisture can broaden peaks in this region. If the peak at ~1650 cm⁻¹ is absent, the sample is NOT a benzamide.

Scenario 2: Mass Spectrometry (LC-MS/GC-MS)

Q: My LC-MS shows a parent ion at m/z 257


. Does this rule out NBOMe? 

A: Yes, definitively.

  • Compound A: The calculated monoisotopic mass is 256.[3]12. In positive ESI mode, you will observe

    
    .
    
  • NBOMe Compounds: Even the simplest unsubstituted NBOMe analog (25H-NBOMe) has a molecular weight of ~301 Da (

    
    ). Common analogs like 25I-NBOMe (MW 427) or 25B-NBOMe (MW 380) are significantly heavier.
    
  • Troubleshooting: If you see a peak at 257, check for a fragment ion at m/z 121 (the 2-methoxybenzyl carbocation), which is common to both compounds. Do not rely on the 121 fragment alone for identification; rely on the molecular ion.

Scenario 3: Solubility & Visual Inspection

Q: The sample does not dissolve well in dilute acetic acid. What does this imply?

A: This behavior supports the Benzamide (Compound A) identification.

  • NBOMe: As a secondary amine, NBOMe is basic and readily forms water-soluble salts in dilute acids (e.g., 5% acetic acid or 0.1 M HCl).

  • Compound A: While the aniline nitrogen is weakly basic, the amide functionality reduces overall solubility in weak aqueous acids compared to the free amine of NBOMe. If the sample remains a suspension in dilute acid, it is likely the benzamide or a freebase impurity, but less likely to be an NBOMe salt.

Scenario 4: Nuclear Magnetic Resonance (NMR)

Q: I have a proton (


) NMR spectrum. How do I distinguish the "NH" protons? 

A: Focus on the chemical shift (


) and coupling:
  • Amide Proton (Compound A): The amide

    
     is typically found downfield (
    
    
    
    6.5 – 8.5 ppm
    ) and appears as a broad triplet (due to coupling with the adjacent methylene group).
  • Amine Proton (NBOMe): The amine

    
     is typically a broad singlet that appears further upfield (
    
    
    
    1.5 – 3.0 ppm
    ), depending on concentration and solvent.
  • Carbonyl Carbon (

    
     NMR):  Run a quick Carbon-13. Compound A will show a signal at 
    
    
    
    165–170 ppm
    (C=O). NBOMe will have no signals in this region.

Analytical Decision Tree (Workflow)

The following diagram outlines the logical flow for distinguishing these compounds using standard laboratory equipment.

G Start Unknown Sample (White Powder) IR_Test Step 1: FT-IR Spectroscopy (Check 1630-1690 cm⁻¹) Start->IR_Test Has_CO Strong C=O Peak Detected? IR_Test->Has_CO MS_Test Step 2: Mass Spectrometry (Check Molecular Ion) Has_CO->MS_Test Yes (Amide) Has_CO->MS_Test No (Amine) Check_MW m/z [M+H]⁺ Value? MS_Test->Check_MW Result_Benzamide CONFIRMED: 2-amino-N-(2-methoxybenzyl)benzamide (Non-Controlled Precursor) Check_MW->Result_Benzamide ~257 Da Result_NBOMe CONFIRMED: NBOMe Compound (Potential Controlled Substance) Check_MW->Result_NBOMe >300 Da (e.g., 302, 428) Result_Unknown Unidentified / Other Check_MW->Result_Unknown Other

Figure 1: Analytical workflow for the differentiation of Benzamide precursors from NBOMe agonists.

References

  • Molaid Chemicals. (n.d.). 2-amino-N-(2-methoxybenzyl)benzamide Properties and Synthesis. Retrieved March 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine (NBOMe). Drug Testing and Analysis. Retrieved March 5, 2026, from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification of 2C-B and related substances (NBOMe). Retrieved March 5, 2026, from [Link]

Sources

Technical Support Center: Amine Stability & Oxidation Prevention

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidation of 2-Amino Groups During Synthesis Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Synthesis Support Hub. You are likely here because your reaction mixture has turned into an intractable black tar, or your yield has plummeted due to N-oxide/diazo side products. The "2-amino" motif—whether in 2-aminopyridines , 2-aminophenols , or


-amino carbonyls —is electronically unique and notoriously prone to oxidative degradation.

This guide moves beyond basic textbook advice, offering field-proven strategies to shield these sensitive groups during harsh synthetic transformations.

Module 1: Diagnosis & Mechanism
Why is my reaction turning black?

The Issue: Primary amines, particularly those conjugated to electron-rich systems (like 2-aminopyridine or 2-aminophenol), act as electron donors. In the presence of oxidants (mCPBA, KMnO


, hypervalent iodine) or even atmospheric oxygen catalyzed by trace metals, they undergo Single Electron Transfer (SET) .

The Mechanism:

  • Initiation: The oxidant abstracts an electron from the nitrogen lone pair, forming a reactive aminium radical cation .

  • Propagation: This radical rapidly loses a proton to form a neutral amino radical, which dimerizes (forming azo linkages) or polymerizes.

  • Result: The "Black Tar" is a complex mixture of polyanilines, azo-dimers, and quinone-imines.

Key Insight: 2-Aminophenols are a special case. They oxidize to quinone imines , which are highly electrophilic and instantly react with remaining amine starting material to form dark, insoluble oligomers.

Module 2: Strategic Protection (The "Shield" Protocol)

If your synthesis requires strong oxidants (e.g., oxidizing a sulfide to a sulfone or an alcohol to a ketone), you must reduce the electron density on the nitrogen.

Decision Matrix: Selecting the Right Protecting Group
Protecting Group (PG)Stability to Oxidants (mCPBA, H₂O₂, KMnO₄)Electronic EffectRemoval ConditionsBest For...
Boc (tert-Butyloxycarbonyl) High Moderate e- withdrawalAcid (TFA/HCl)General purpose; stable to base/nucleophiles.[1]
Acetyl / Trifluoroacetyl Very High Strong e- withdrawalBase (OH⁻)Extremely harsh oxidative conditions (e.g., nitration, RuO₄).
Phthalimide Extreme Complete sequestrationHydrazine/AminePrimary amines only; when absolute inertness is required.
Protonation (In-Situ) High (in acidic media)Positive charge locks lone pairpH Adjustment"Protection-free" chemistry (see Module 3).
Visual Workflow: Protection Strategy Selector

ProtectionStrategy Start Select Oxidation Strategy OxidantType What is the Oxidant? Start->OxidantType Acidic Acidic/Neutral (e.g., Jones, Bobbitt's Salt) OxidantType->Acidic Basic Basic/Nucleophilic (e.g., H2O2/NaOH) OxidantType->Basic Strong Strong Electrophilic (e.g., mCPBA, TFAA) OxidantType->Strong Strategy1 Strategy A: In-Situ Protonation (No PG needed) Acidic->Strategy1 If pH < 2 Strategy2 Strategy B: Boc Protection Basic->Strategy2 Boc is stable Strategy3 Strategy C: Trifluoroacetyl/Phthalimide Strong->Strategy3 Max e- withdrawal needed

Figure 1: Decision tree for selecting an amine protection strategy based on reaction conditions.

Module 3: Advanced Reaction Engineering
Protocol A: The "Proton Shield" (Protection-Free Chemoselectivity)

Use this when you need to oxidize an alcohol or sulfide in the presence of a basic amine without adding/removing steps.

Concept: By running the reaction in acidic media, the amine (


) is converted to ammonium (

). The ammonium species has no lone pair available for oxidation.

Step-by-Step:

  • Dissolve: Dissolve your substrate in the solvent (e.g., DCM or Acetone).

  • Acidify: Add 1.1 - 2.0 equivalents of strong acid (e.g.,

    
    , 
    
    
    
    , or
    
    
    ). Note: HCl may be risky if the oxidant can oxidize chloride to chlorine gas.
  • Oxidize: Add your oxidant (e.g., Bobbitt’s Salt or Jones Reagent). The ammonium salt remains inert.

  • Workup: Quench the oxidant, then basify (pH > 10) to recover the free amine.

Evidence: This strategy is successfully employed using oxoammonium salts (Bobbitt's salt) to oxidize alcohols in the presence of free amines under acidic conditions [1].[2]

Protocol B: Handling 2-Aminophenols (The "Inert Bubble")

2-Aminophenols are notoriously air-sensitive. Use this for storage and handling.

  • Solvent Prep: Sparge all solvents with Argon for 15 minutes before use.[3]

  • Additives: If compatible with your chemistry, add 1-5 mol% Ascorbic Acid or BHT (Butylated hydroxytoluene) to the reaction mixture as a radical scavenger.

  • Workup: Perform extractions using degassed buffers. Avoid drying agents that contain iron (some low-grade

    
     can contain trace Fe, catalyzing oxidation).
    
Module 4: Troubleshooting FAQ

Q1: I used mCPBA to oxidize a sulfide, and my 2-aminopyridine turned into a N-oxide mixture. How do I fix this?

  • A: You cannot easily reverse N-oxide formation without reducing the sulfone you just made.

  • Correction: Next time, protect the amine with Trifluoroacetic Anhydride (TFAA) before the mCPBA step. The trifluoroacetamide is extremely electron-poor and will not react with mCPBA. It is easily removed later with mild base (

    
    /MeOH).
    

Q2: My Boc-protected amine fell apart during oxidation with Jones Reagent.

  • A: Jones Reagent is highly acidic (

    
    ). It likely deprotected the Boc group in situ, exposing the free amine to the oxidant.
    
  • Correction: Switch to Fmoc (acid stable) or use the "Proton Shield" method described in Module 3 (let the acid protect the amine, but ensure you don't degrade the rest of the molecule).

Q3: I am synthesizing a 2-amino-alcohol. The product is clean by LCMS but turns black on the rotavap.

  • A: This is "Concentration Oxidation." As solvent volume decreases, the concentration of the amine and trace oxygen increases.

  • Correction:

    • Backfill your rotavap with Nitrogen, not air.

    • Do not evaporate to dryness; leave a small amount of solvent.

    • Store the product as a salt (e.g., HCl or fumarate salt) rather than the free base. Ammonium salts are indefinitely stable to air oxidation [2].

References
  • Chemoselective Oxidation of Alcohols in the Presence of Amines. Journal of Organic Chemistry. Demonstrates the use of acidic conditions to protonate amines, rendering them inert to oxoammonium oxidants.

  • BenchChem Technical Guide. Prevention of 2-aminophenol oxidation via inert atmosphere and antioxidant additives.

  • Greene's Protective Groups in Organic Synthesis. The authoritative text on stability and removal conditions for Boc, Fmoc, and Acyl groups.

Sources

Technical Support Center: Acidic Hydrolysis of Benzamide Bonds

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: BZ-HYD-001

Introduction: The Challenge of Stability

Welcome to the technical hub for benzamide hydrolysis. You are likely here because your amide bond is refusing to cleave. This is not experimental error; it is thermodynamic design. Benzamides are among the most stable carboxylic acid derivatives due to the significant resonance delocalization of the nitrogen lone pair into the carbonyl group (


).

Breaking this bond under acidic conditions requires overcoming this resonance energy. This guide treats your reaction as a system with defined inputs (substituents, solvent, acid strength) and outputs (rate, conversion), providing the logic to manipulate them.

Module 1: Mechanistic Logic & Kinetics

Q: What is the precise mechanism driving this reaction?

A: In dilute to moderate acid (e.g., <60% H


SO

or 6M HCl), the reaction follows the A

2 mechanism
(Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular).[1]
  • Activation: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.

  • Attack: Water (the nucleophile) attacks the protonated carbonyl. This is often the rate-determining step. [1]

  • Intermediate: A tetrahedral intermediate forms.

  • Elimination: The amine group is protonated (becoming a better leaving group) and expelled, yielding the carboxylic acid and ammonium salt.

Visualization: The A 2 Pathway

BenzamideHydrolysis Start Benzamide (Resonance Stable) Protonated O-Protonated Intermediate Start->Protonated + H+ (Fast) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (Slow/RDS) Transition C-N Cleavage Tetrahedral->Transition Proton Transfer Product Benzoic Acid + Ammonium Salt Transition->Product - NH4+

Figure 1: The A


2 mechanism.[2] Note that the rate-determining step is usually the nucleophilic attack of water on the protonated amide.
Q: How do substituents on the benzene ring affect the rate?

A: They dictate the electrophilicity of the carbonyl carbon.

  • Electron-Withdrawing Groups (EWG): (e.g., -NO

    
    , -Cl) destabilize the transition state slightly but significantly increase the ground-state electrophilicity of the carbonyl. Result:  Faster hydrolysis.
    
  • Electron-Donating Groups (EDG): (e.g., -OMe, -NH

    
    ) stabilize the ground state resonance, making the carbonyl less susceptible to nucleophilic attack. Result:  Slower hydrolysis.
    
  • Steric Hindrance: Ortho-substituents (regardless of electronic nature) dramatically reduce the rate by blocking the approach of the water molecule.

Module 2: Standard Operating Protocols (SOPs)

Protocol A: Thermal Reflux (The "Gold Standard")

Best for: Routine synthesis, thermally stable substrates.

  • Stoichiometry: Suspend 10 mmol of benzamide in 10-15 mL of 6M HCl or 20-40% H

    
    SO
    
    
    
    .
  • Solubility Check: If the substrate floats as a waxy solid, add a co-solvent (see Module 3).

  • Reflux: Heat to boiling.

    • Unsubstituted Benzamide: 1-3 hours.

    • Substituted/Hindered: 12-24 hours.

  • Monitoring: Monitor by TLC. The amide usually runs lower (more polar) than the ester but higher than the acid product.

  • Workup:

    • Cool the mixture to 0°C. Benzoic acid derivatives often precipitate. Filter and wash with cold water.

    • If no precipitate: Extract with ethyl acetate. The product (acid) is in the organic layer; the amine byproduct (ammonium salt) remains in the aqueous layer.

Protocol B: Microwave-Assisted Hydrolysis

Best for: High-throughput screening, resistant substrates (sterically hindered).

  • Vessel: Use a dedicated microwave pressure vial (Pyrex/Teflon).

  • Mixture: Suspend benzamide (200 mg) in 20% H

    
    SO
    
    
    
    (3 mL).
  • Parameters:

    • Temp: 140°C - 180°C.[3]

    • Time: 5 - 15 minutes.

    • Pressure: Monitor carefully (typically <15 bar).

  • Result: Often achieves >95% conversion in minutes where thermal reflux takes hours.

Module 3: Troubleshooting & Optimization

Diagnostic Decision Tree

Troubleshooting Issue Start: What is the problem? Solubility Substrate insoluble in acid? Issue->Solubility NoRxn No reaction after 4 hours? Issue->NoRxn SideProd Unexpected Side Products? Issue->SideProd Sol_CoSolvent Add 1,4-Dioxane or Acetic Acid (Glacial) Solubility->Sol_CoSolvent Yes Sol_Temp Increase Temp or Acid Conc (to 70% H2SO4) NoRxn->Sol_Temp Yes Sol_Ester Did you use Ethanol? Check for Ethyl Ester. SideProd->Sol_Ester Yes

Figure 2: Rapid diagnostic workflow for common hydrolysis failures.

FAQ: Specific Failure Modes

Q: My starting material is insoluble in aqueous acid. Can I add ethanol? A: NO.

  • Reasoning: In acidic conditions, adding a primary alcohol (Ethanol/Methanol) turns your reaction into a Fischer Esterification competition. You will generate ethyl benzoate instead of benzoic acid.

  • Corrective Action: Use non-nucleophilic co-solvents.

    • Recommended:1,4-Dioxane (miscible with water, high boiling point) or Glacial Acetic Acid .

Q: I have an ortho-substituted benzamide and it won't hydrolyze even after 24h reflux. A: This is the "Steric Blockade."

  • Reasoning: The ortho group physically blocks the nucleophilic attack of water on the carbonyl carbon.

  • Corrective Action:

    • Switch to 70% H

      
      SO
      
      
      
      :
      Increases the boiling point and protonation power.
    • Microwave Irradiation: The kinetic energy transfer is more efficient.

    • Nitrous Acid Method (if primary amide): Treat with NaNO

      
      /H
      
      
      
      SO
      
      
      . This converts the -NH
      
      
      to a diazonium species (-N
      
      
      ), which is an explosive leaving group, allowing water to attack even in hindered systems.

Q: My product is water-soluble and won't precipitate on cooling. A: Common with amino-benzoic acids or polar substituents.

  • Corrective Action:

    • Isoelectric Point Precipitation: Carefully adjust pH to the specific pI of the product.

    • Salting Out: Saturate the aqueous phase with NaCl to force the organic acid out.

    • Continuous Extraction: Use a heavier-than-water extractor with DCM if manual extraction fails.

Summary of Conditions

ParameterStandard ProtocolResistant Substrate ProtocolMicrowave Protocol
Acid 6M HCl70% H

SO

20% H

SO

Temperature 100°C (Reflux)130-140°C140-180°C
Time 1-4 Hours12-48 Hours5-15 Minutes
Co-solvent NoneAcetic Acid / DioxaneNone (usually)
Mechanism A

2
Mixed / A

1
A

2 (Accelerated)

References

  • Mechanism & Kinetics: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group).

  • Standard Protocols: Vogel, A. I., & Furniss, B. S. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Section 9.14: Hydrolysis of Amides).

  • Microwave Acceleration: Gedye, R., et al. (1986). The use of microwave ovens for rapid organic synthesis.[4] Tetrahedron Letters, 27(3), 279-282.

  • Substituent Effects: Leisten, J. A. (1959). The Acid Hydrolysis of Amides. Journal of the Chemical Society. (Discusses electronic effects on hydrolysis rates).

Sources

Optimizing reaction time for isatoic anhydride aminolysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reaction Optimization & Troubleshooting Topic: Optimizing Reaction Time for Isatoic Anhydride Aminolysis

Welcome to the Technical Support Center. As application scientists, we understand that the aminolysis of isatoic anhydride (IA) is a critical bottleneck in the synthesis of anthranilamides, quinazolinones, and benzodiazepines. While the reaction appears straightforward—nucleophilic attack followed by decarboxylation—researchers frequently encounter stalled kinetics, incomplete conversions, and unwanted side products.

This guide is designed to move beyond basic protocols, providing mechanistic insights and field-proven troubleshooting strategies to optimize your reaction times and yields.

I. Mechanistic Overview: Understanding the Pathway

To troubleshoot effectively, we must first understand the competing mechanistic pathways. The reaction of isatoic anhydride with amines is governed by the regioselectivity of the nucleophilic attack.

The desired pathway (Path A) involves attack at the highly electrophilic C-4 carbonyl, leading to ring opening and rapid decarboxylation (-CO₂). However, a competing pathway (Path B) involves attack at the C-2 carbonyl, which bypasses decarboxylation and yields unwanted urea derivatives [1].

Mechanism IA Isatoic Anhydride (IA) C4 Attack at C-4 (Kinetic Control) IA->C4 Path A C2 Attack at C-2 (Conc. Dependent) IA->C2 Path B Amine Amine (R-NH2) Amine->C4 Amine->C2 Intermediate Ring-Opened Intermediate C4->Intermediate ProductB Urea Derivative (Byproduct) C2->ProductB Decarb - CO2 (Decarboxylation) Intermediate->Decarb ProductA Anthranilamide (Desired) Decarb->ProductA

Figure 1: Mechanistic divergence in isatoic anhydride aminolysis highlighting desired vs. byproduct pathways.

II. Troubleshooting Guide & FAQs

Q1: My reaction with an aromatic amine (aniline) is taking over 12 hours with poor conversion. How can I accelerate this?

The Causality: Aromatic amines are significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. When reacting with isatoic anhydride, the activation energy barrier for the initial nucleophilic attack at C-4 becomes the rate-limiting step. The Solution: You must increase the electrophilicity of the C-4 carbonyl. We recommend using a Lewis acid catalyst. Bismuth(III) nitrate pentahydrate (


) is an excellent, low-cost Lewis acid that coordinates to the oxygen of the C-4 carbonyl, drastically lowering the activation barrier. Reactions that take 12+ hours can often be reduced to 1–2 hours at 80 °C under solvent-free or highly concentrated conditions [2]. Alternatively, adding a catalytic amount of acetic acid (AcOH) can act as a Brønsted acid to facilitate the amination.
Q2: I am trying to synthesize an anthranilamide using a secondary/bulky amine, but the reaction stalls. What is the best approach?

The Causality: Steric hindrance around the nucleophilic nitrogen prevents the required trajectory (Bürgi-Dunitz angle) for attack on the planar isatoic anhydride ring. The Solution: Shift from a purely thermal approach to nucleophilic catalysis. Adding 4-Dimethylaminopyridine (DMAP) can help. While DMAP is traditionally used for acylations, it can act as a highly nucleophilic shuttle, attacking the anhydride to form a highly reactive, less sterically hindered acylpyridinium intermediate that the bulky amine can then attack. If DMAP fails, utilizing a polar aprotic solvent like DMF or MeCN at elevated temperatures (60–80 °C) is required to overcome the entropic penalty of the transition state.

Q3: I am getting a high percentage of urea byproducts instead of the desired anthranilamide. Why is this happening?

The Causality: Urea formation occurs via Path B (attack at C-2). As established by Staiger and Wagner, the rate of formation for the desired anthranilamide (Path A) is proportional to the first power of the amine concentration, whereas the rate of urea formation (Path B) is proportional to the square of the amine concentration [1]. The Solution: You are likely running the reaction at too high of an amine concentration or adding the amine too quickly.

  • Dilute the reaction: Lower the overall molarity of the reactants in your solvent.

  • Slow addition: Add the amine dropwise to a solution of isatoic anhydride to keep the instantaneous concentration of the amine low.

Q4: Is there a way to optimize reaction time using "Green Chemistry" principles without heavy metals?

The Causality: Yes. Water is an exceptionally effective solvent for this reaction. Because isatoic anhydride and most organic amines are hydrophobic, water forces the reactants together into microscopic organic droplets (the hydrophobic effect), drastically increasing the effective local concentration and collision frequency. Furthermore, the hydrogen-bonding network of water stabilizes the zwitterionic transition state during the ring-opening step [3]. The Solution: Run the reaction in deionized water. For liquid amines, the reaction often proceeds to completion at room temperature within 1–3 hours without any additional catalyst.

III. Quantitative Data: Catalyst & Solvent Optimization

Use the following table to select the optimal condition based on your specific amine substrate and time constraints.

Reagent System / CatalystSolventTemp (°C)Typical TimeYield (%)Best Suited For
None (Uncatalyzed) EtOH / MeOHReflux8 - 24 h60 - 75%Highly reactive, unhindered primary aliphatic amines.

(10 mol%)
Solvent-free80 °C1 - 2 h85 - 95%Aromatic amines (anilines), electron-poor amines [2].
Water (Hydrophobic Effect)

25 - 40 °C1 - 3 h80 - 90%Green chemistry workflows; liquid aliphatic amines [3].
DMAP (10 mol%) MeCN / DMF60 °C3 - 5 h70 - 85%Sterically hindered secondary amines.
Sulfamic Acid (10 mol%)

25 °C30 - 60 min85 - 95%Rapid, eco-friendly synthesis with solid/aromatic amines.

IV. Troubleshooting Decision Tree

DecisionTree Start Reaction Stalled or Very Slow? CheckAmine Is the amine bulky or electron-poor? Start->CheckAmine YesBulky Use Lewis Acid (e.g., Bi(NO3)3) or Heat to 80-100°C CheckAmine->YesBulky Yes NoBulky Check Solvent & Concentration CheckAmine->NoBulky No Urea High Urea Byproduct? NoBulky->Urea ReduceConc Reduce Amine Concentration (Dropwise Addition) Urea->ReduceConc Yes Green Need Eco-Friendly Protocol? Urea->Green No Water Use Water as Solvent (Hydrophobic Acceleration) Green->Water Yes

Figure 2: Rapid decision-making matrix for optimizing isatoic anhydride aminolysis.

V. Standard Operating Procedure: Optimized Lewis Acid-Catalyzed Aminolysis

This protocol utilizes Bismuth(III) nitrate to force sluggish aromatic or hindered amines to completion rapidly, ensuring a self-validating system where the cessation of


 evolution serves as a visual indicator of reaction completion.

Materials Required:

  • Isatoic Anhydride (1.0 equiv, finely powdered)

  • Amine substrate (1.1 equiv)

  • 
     (0.05 - 0.10 equiv)
    
  • Acetonitrile (MeCN) or Solvent-Free setup

  • Gas bubbler (to monitor

    
     evolution)
    

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add isatoic anhydride (10 mmol, 1.63 g) and the amine (11 mmol).

  • Catalyst Addition: Add

    
     (0.5 mmol, 242 mg) to the solid mixture.
    
  • Solvent Introduction (Optional but Recommended for Scale): Add 5 mL of anhydrous MeCN to create a highly concentrated slurry. Note: Keeping the solvent volume low maximizes the collision frequency while the Lewis acid activates the C-4 position.

  • Heating & Monitoring: Attach a reflux condenser fitted with a gas bubbler. Heat the mixture to 80 °C. You will observe immediate effervescence (

    
     gas release).
    
  • Validation: The reaction is a self-validating system; continue heating until gas evolution completely ceases (typically 45 to 90 minutes). Confirm completion via TLC (EtOAc/Hexane 1:2), looking for the disappearance of the fluorescent isatoic anhydride spot.

  • Workup: Cool the mixture to room temperature. Dilute with 20 mL of cold water and stir vigorously for 10 minutes. The desired anthranilamide will typically precipitate as a solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 x 10 mL) to remove the water-soluble bismuth catalyst and unreacted amine, and dry under high vacuum.

VI. References

  • Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry.[Link]

  • Khosropour, A. R., et al. (2011). Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst. Comptes Rendus Chimie.[Link]

  • Wang, Y., et al. (2026). Pd(II)-catalyzed aerobic dual C–N bond formation: oxygen-dependent divergence between dihydroquinazolinone and aza-Michael pathways, an experimental and computational study. RSC Advances.[Link]

Validation & Comparative

1H NMR spectrum interpretation of 2-amino-N-(2-methoxybenzyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the 1H NMR Spectral Interpretation of 2-amino-N-(2-methoxybenzyl)benzamide: A Comparative Analysis

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic compounds.[1] For researchers in synthetic chemistry and drug development, accurately interpreting an NMR spectrum is a critical skill for verifying molecular identity and purity. This guide provides a comprehensive, in-depth analysis of the proton (¹H) NMR spectrum of 2-amino-N-(2-methoxybenzyl)benzamide, a molecule featuring two distinct substituted aromatic rings and multiple functional groups.

Rather than merely presenting data, this guide, written from the perspective of a Senior Application Scientist, delves into the causal relationships between molecular structure and spectral features. We will dissect the predicted spectrum by comparing its constituent fragments—the 2-aminobenzoyl and the 2-methoxybenzyl moieties—with known data from analogous structures. This comparative approach provides a robust framework for understanding the subtle electronic and steric influences that govern the chemical shifts and coupling patterns, ensuring a confident structural assignment.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The validity of any spectral interpretation hinges on the quality of the acquired data. The following protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum, ensuring reproducibility and accuracy.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the dried 2-amino-N-(2-methoxybenzyl)benzamide sample.
  • Transfer the sample into a clean, dry NMR tube.
  • Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which has the advantage of resolving exchangeable protons like those in -NH and -NH₂ groups as sharper signals.[2]
  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[1]
  • Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. A clear, homogeneous solution is critical.

2. Instrument Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer's probe.
  • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift during the experiment.
  • Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.
  • Set the appropriate acquisition parameters, such as the spectral width, acquisition time, and number of scans. For a standard ¹H NMR, 16 to 64 scans are typically sufficient.
  • Apply a 90° pulse to excite the protons.
  • Acquire the Free Induction Decay (FID) signal.

3. Data Processing:

  • Apply a Fourier Transform (FT) to the FID to convert the time-domain signal into the frequency-domain spectrum.
  • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.
  • Perform baseline correction to remove any broad distortions.
  • Integrate the signals. The area under each peak is proportional to the number of protons it represents.[3]
  • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

Predicted ¹H NMR Spectrum: Data Summary

The structure of 2-amino-N-(2-methoxybenzyl)benzamide with systematic labeling of its chemically non-equivalent protons is shown below. This labeling is used for the subsequent spectral assignments.

Figure 1: Structure of 2-amino-N-(2-methoxybenzyl)benzamide with proton labeling.

The predicted ¹H NMR data (in CDCl₃, 400 MHz) is summarized in the table below. Chemical shifts are estimated based on additive principles and data from comparable structures.

LabelProton AssignmentPredicted δ (ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
Hₐ-NH ₂ (amine)~4.22Hbr s-
HᵦAr-H (Ring A)~6.651HddJ = 8.4, 1.1
H꜀Ar-H (Ring A)~7.251HdddJ = 8.4, 7.2, 1.6
HₔAr-H (Ring A)~6.701HtJ = 7.6
-Ar-H (Ring A)~7.401HddJ = 7.8, 1.6
Hₑ-NH - (amide)~6.81HtJ = 5.6
-CH ₂- (benzylic)4.622HdJ = 5.6
H₉Ar-H (Ring B)~6.901HdJ = 8.2
HₕAr-H (Ring B)~7.281HtJ = 7.8
HᵢAr-H (Ring B)~6.951HtJ = 7.5
HⱼAr-H (Ring B)~7.221HdJ = 7.4
Hₖ-OCH ₃ (methoxy)3.853Hs-

In-Depth Spectral Interpretation and Comparative Analysis

The interpretation of the spectrum is best approached by analyzing its distinct regions, correlating the signals back to the molecular structure and comparing them with simpler, related molecules.

The Aromatic Region (δ 6.5-7.5 ppm)

This complex region contains signals for eight protons from two different aromatic rings (Ring A and Ring B).

  • Ring A (2-aminobenzoyl moiety): This ring is substituted with a strong electron-donating group (-NH₂, ortho) and an electron-withdrawing group (-C(O)NHR, meta). The amino group causes significant shielding (upfield shift), especially at its ortho (Hᵦ) and para (H at C5) positions.[4] In published spectra of 2-aminobenzamide derivatives, the protons ortho and para to the amino group typically appear between 6.6 and 6.8 ppm.[5] The proton meta to the amino group (H꜀) is less affected and appears further downfield, around 7.2-7.3 ppm. The proton ortho to the carbonyl group (at C1) will be the most deshielded proton on this ring due to the withdrawing nature of the amide, appearing around 7.4 ppm.

  • Ring B (2-methoxybenzyl moiety): This ring is substituted with an electron-donating methoxy group (-OCH₃) and an alkyl group (-CH₂-). The -OCH₃ group shields the ring, pushing its protons upfield relative to benzene (7.26 ppm). The protons on this ring (H₉, Hₕ, Hᵢ, Hⱼ) are expected between 6.9 and 7.3 ppm. Data for 2-methoxybenzylamine shows aromatic signals in this exact range.[6] The coupling patterns will be complex due to ortho, meta, and para relationships, resulting in a series of doublets and triplets.

The Amide and Amine Protons (Hₐ and Hₑ)
  • Amine Protons (Hₐ, -NH₂): These protons typically appear as a broad singlet (~4.2 ppm in CDCl₃) due to rapid chemical exchange and quadrupole broadening from the nitrogen atom.[2] Their integration value of 2H is a key identifier. This signal will disappear upon shaking the sample with a drop of D₂O, a classic test for exchangeable protons.

  • Amide Proton (Hₑ, -NH-): The amide proton is expected to appear further downfield than the amine protons, typically around 6.8 ppm, though this can vary.[7] Crucially, it will couple with the two adjacent benzylic protons (Hբ). According to the n+1 rule, this signal should be a triplet (n=2, so 2+1=3).[8] This triplet splitting pattern is a definitive confirmation of the -NH-CH₂- connectivity. Like the amine protons, this signal is also exchangeable with D₂O.

The Aliphatic Region (δ 3.8-4.7 ppm)
  • Benzylic Protons (Hբ, -CH₂-): These two protons are adjacent to both an aromatic ring and the amide nitrogen. This environment is deshielding, placing the signal around 4.6 ppm. In similar N-benzylbenzamide structures, this signal consistently appears between 4.4 and 4.7 ppm.[7][9] As these two protons are coupled to the single amide proton (Hₑ), their signal will be split into a doublet (n=1, so 1+1=2), with an integration of 2H.[3] The observation of a doublet at ~4.6 ppm and a triplet at ~6.8 ppm with the same coupling constant (J ≈ 5.6 Hz) provides powerful evidence for the benzyl-amide fragment.

  • Methoxy Protons (Hₖ, -OCH₃): Methoxy groups provide a highly characteristic signal in ¹H NMR spectra.[10] They appear as a sharp singlet (no adjacent protons to couple with) integrating to 3H. Its chemical shift is typically between 3.8 and 4.0 ppm.[10] The presence of a sharp singlet at ~3.85 ppm is a clear indicator of the methoxy group's presence.

Comparative Guide: Distinguishing Isomers

The true power of NMR lies in its ability to distinguish between closely related isomers. Consider the constitutional isomer, 2-amino-N-(4-methoxybenzyl)benzamide .

  • Aromatic Region: In the 4-methoxybenzyl isomer, Ring B would be para-substituted. This symmetry would simplify the signals from this ring into two distinct doublets, a classic AA'BB' pattern, which is markedly different from the more complex pattern expected for the 2-methoxybenzyl group.

  • Methoxy Signal: The chemical shift of the -OCH₃ group would be largely unchanged.

Workflow for Structural Verification

The logical flow from sample to confirmed structure is a critical process in chemical research.

Workflow cluster_0 Preparation & Acquisition cluster_1 Data Processing cluster_2 Analysis & Verification A Sample Weighing & Dissolution in CDCl₃ B Instrument Setup (Lock, Shim) A->B C Data Acquisition (FID Signal) B->C D Fourier Transform (FT) C->D E Phasing & Baseline Correction D->E F Integration & Calibration (Ref: TMS) E->F G Peak Assignment by Region (Aromatic, Amide, Aliphatic) F->G H Analysis of Multiplicity & Coupling Constants G->H I Comparison with Isomers & Analogs H->I J Final Structure Confirmation I->J

Figure 2: Standard workflow for NMR-based structural elucidation and verification.

Conclusion

The ¹H NMR spectrum of 2-amino-N-(2-methoxybenzyl)benzamide presents a rich tapestry of information that, when systematically decoded, leads to an unambiguous structural assignment. The key confirmatory features are:

  • The presence of eight distinct protons in the aromatic region with splitting patterns indicative of two differently substituted benzene rings.

  • A broad singlet for the two -NH₂ protons and a triplet for the single -NH proton, both of which are D₂O exchangeable.

  • A doublet integrating to 2H for the benzylic -CH₂- group, coupled to the amide proton.

  • A sharp singlet integrating to 3H around 3.85 ppm, the classic signature of a methoxy group.

By combining these observations and comparing them against the known spectral features of its constituent fragments and potential isomers, researchers can confidently verify the synthesis and purity of 2-amino-N-(2-methoxybenzyl)benzamide.

References

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. Available from: [Link]

  • University of Regensburg. ¹H NMR Spectroscopy. Available from: [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available from: [Link]

  • Jasperse, J. ¹H-NMR Interpretation. Concordia College. Available from: [Link]

  • Study Mind. Interpreting a High Resolution ¹H NMR Spectrum. Study Mind. Available from: [Link]

  • Harikrishna, K., et al. (2015). Some interesting ¹H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, 54B, 77-83. Available from: [Link]

  • Abdellatif, K. R. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3530-3543. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81292, 2-Methoxybenzylamine. PubChem. Available from: [Link]

  • Royal Society of Chemistry. (2015). Supporting Information for "Nickel-catalyzed reduction of nitroarenes to anilines with polymethylhydrosiloxane". Royal Society of Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (2021). Supporting Information for "Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF". Royal Society of Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (2019). Supporting Information for "A simple and efficient protocol for the synthesis of amides from aldehydes and amines using Cu2(BDC)2(DABCO) as a reusable catalyst". Royal Society of Chemistry. Available from: [Link]

  • ResearchGate. (2025, August 9). Assignment of the ¹H and ¹³C NMR spectra of 2-aminobenzamide-labeled xylo-oligosaccharides. ResearchGate. Available from: [Link]

  • Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs. Available from: [Link]

  • Royal Society of Chemistry. Supplementary Information for "Lithium Anilide Catalyzed Hydroboration of Imines with Pinacolborane". Royal Society of Chemistry. Available from: [Link]

  • ResearchGate. Figure S42. ¹H NMR spectrum (100 MHz, CDCl₃) of N-benzylbenzamide (7). ResearchGate. Available from: [Link]

  • SpectraBase. Benzamide, N-[4-(acetylamino)phenyl]-2-amino- - Optional[¹H NMR] - Spectrum. SpectraBase. Available from: [Link]

  • Sabinet African Journals. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals. Available from: [Link]

  • Kochev, N. T., et al. (2021). Prediction of ¹H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 240-247. Available from: [Link]

  • Wishart, D. S., et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 296. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 871962, 2-methoxy-N-(2-methoxyphenyl)benzamide. PubChem. Available from: [Link]

  • SpectraBase. 2-Methoxybenzylamine, N-ethyl-N-(3-methylphenyl)- - Optional[¹³C NMR]. SpectraBase. Available from: [Link]

  • University College London. Chemical shifts. UCL. Available from: [Link]

  • DB Infotech. (2023, September 11). How to Predict NMR in ChemDraw [Video]. YouTube. Available from: [Link]

  • SpectraBase. 2-Amino-N-[2-(hydroxymethyl)phenyl]benzamide. SpectraBase. Available from: [Link]

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The Definitive Guide to Mass Spectrometry Fragmentation of Anthranilamides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry fragmentation pattern of anthranilamides Content Type: Publish Comparison Guide

Executive Summary

Anthranilamides (2-aminobenzamides) occupy a unique dual-niche in pharmaceutical science: they are a privileged scaffold in drug discovery (e.g., ryanodine receptor modulators like chlorantraniliprole) and the "gold standard" fluorescent label (2-AB) for glycan analysis.

For researchers in drug development, understanding the fragmentation of this scaffold is critical for metabolite identification and differentiating regioisomers. Unlike their meta- and para- counterparts, anthranilamides exhibit a distinct "Ortho-Effect" during mass spectrometry (MS) analysis—a mechanistic anomaly that drives unique cyclization and neutral loss pathways.

This guide objectively compares the MS fragmentation behavior of anthranilamides against their structural isomers (3-/4-aminobenzamides) and alternative glycan labels (Procainamide), providing self-validating protocols for structural elucidation.

Part 1: Mechanistic Deep Dive – The Ortho-Effect

The defining characteristic of anthranilamide fragmentation in both Electron Ionization (EI) and Electrospray Ionization (ESI) is the interaction between the ortho-amino group and the amide carbonyl. This proximity facilitates intramolecular rearrangements that are geometrically impossible for meta or para isomers.

1.1 The Mechanism: Nucleophilic Attack & Cyclization

In positive ion mode (ESI+), the protonated amide carbonyl is susceptible to nucleophilic attack by the ortho-amine lone pair. This leads to the elimination of small neutral molecules (typically ammonia or amines) and the formation of a stable, cyclic benzoxazinone-like or acylium ion.

  • Anthranilamides (Ortho): Dominant neutral loss of NH

    
     (17 Da) or the amide substituent (R-NH
    
    
    
    ). Formation of stable cyclic product ions.
  • Isomers (Meta/Para): No cyclization. Fragmentation is driven by simple inductive cleavage (

    
    -cleavage), resulting in high abundance benzoyl ions without the characteristic neutral losses seen in the ortho isomer.
    
1.2 Visualization of the Pathway

AnthranilamideFragmentation cluster_legend Pathway Key Parent Protonated Anthranilamide [M+H]+ Transition Tetrahedral Intermediate (Cyclization) Parent->Transition Ortho-Nucleophilic Attack Loss Neutral Loss (NH3 or R-NH2) Transition->Loss Product Cyclic Acylium Ion (m/z 119/120) Transition->Product Elimination Aniline Aniline Radical Cation (m/z 92) Product->Aniline -CO (28 Da) key Blue: Precursor | Yellow: Transition | Green: Diagnostic Ion

Figure 1: The "Ortho-Effect" fragmentation pathway.[1][2][3] The proximity of the amine and carbonyl groups facilitates cyclization and specific neutral losses, distinguishing anthranilamides from their isomers.

Part 2: Comparative Analysis – Isomer Differentiation

In drug development, distinguishing between regioisomers (e.g., metabolites where a group has migrated) is a common challenge. The following comparison highlights how MS/MS data can definitively identify the anthranilamide scaffold.

2.1 Anthranilamides (Ortho) vs. 3-/4-Aminobenzamides (Meta/Para)
FeatureAnthranilamide (Ortho) 3-/4-Aminobenzamide (Meta/Para) Mechanistic Cause
Dominant Neutral Loss NH

(17 Da)
or H

O
Rare / Low AbundanceOrtho-effect cyclization facilitates elimination.
Diagnostic Ion (m/z) m/z 120 (Benzoxazinone-like)m/z 137 (Intact Amide)Ortho isomers cyclize; Meta/Para retain amide bond longer.
Fragment Stability High (Cyclic ions are stable)Low (Open chain ions fragment further)Thermodynamic stability of the 6-membered heterocyclic ring.
Water Loss [M+H-18]+ Prominent NegligibleInteraction between amine H and carbonyl O allows H

O loss.
2.2 Case Study: Glycan Labeling (2-AB vs. Procainamide)

While 2-Aminobenzamide (2-AB) is the historical standard for glycan labeling, it is often compared to Procainamide (a 4-amino-N-(2-diethylaminoethyl)benzamide derivative) which offers higher ionization efficiency.

  • 2-AB (Anthranilamide):

    • Fragmentation: Produces glycosidic cleavages (B and Y ions) but the label itself is relatively stable due to the ortho-effect resonance.

    • Drawback: Lower ionization efficiency in ESI+ compared to basic labels.

  • Procainamide:

    • Fragmentation: The basic tertiary amine tail protonates easily, dominating the charge. Fragmentation often yields a high-abundance reporter ion at m/z 236 (protonated procainamide) or m/z 163 .

    • Advantage: 10-50x higher sensitivity than 2-AB due to the high proton affinity of the diethylamino tail.

Part 3: Experimental Protocol (Self-Validating)

To reliably characterize anthranilamide derivatives or differentiate isomers, follow this standardized LC-MS/MS workflow. This protocol includes a "self-validation" step using in-source fragmentation energy ramping.

3.1 Materials & Setup
  • Instrument: Q-TOF or Orbitrap (High Resolution required for exact mass confirmation of neutral losses).

  • Ionization: ESI Positive Mode (+).

  • Mobile Phase: A: 0.1% Formic Acid in H

    
    O; B: 0.1% Formic Acid in MeCN.
    
3.2 Step-by-Step Workflow

Step 1: Energy Ramp Screening (The "Survival Yield" Test)

  • Action: Infuse the pure standard at 5 µL/min.

  • Method: Acquire MS2 spectra at collision energies (CE) of 10, 20, 40, and 60 eV.

  • Validation:

    • Anthranilamides: Look for the [M+H-NH

      
      ]+  or [M+H-H
      
      
      
      O]+
      peak appearing at low energies (10-20 eV). The cyclic product ion is stable and persists at higher energies.
    • Meta/Para Isomers: The parent ion will fragment directly to the benzoyl ion (cleavage of amide bond) without the intermediate neutral loss peak.

Step 2: MS3 Confirmation (If using Ion Trap/Tribrid)

  • Action: Isolate the [M+H-17]+ peak (ammonia loss).

  • Method: Fragment this ion.

  • Expected Result: If the structure is an anthranilamide, this ion (likely a benzoxazinone) will fragment via loss of CO (28 Da) to form a phenyl cation/aniline radical species. This specific -17 Da

    
     -28 Da  sequence is the fingerprint of the anthranilamide scaffold.
    

Step 3: Deuterium Exchange (Optional Validation)

  • Action: Dissolve sample in D

    
    O/MeOD.
    
  • Logic: The ortho-effect relies on exchangeable protons on the amine/amide. Counting the mass shift helps confirm the involvement of the amino group in the loss mechanism.

Part 4: Decision Logic for Structural Elucidation

Use this logic flow to interpret your MS/MS spectra when an anthranilamide core is suspected.

DecisionTree Start Unknown Amide Spectrum (ESI+) CheckLoss Check for Neutral Loss [M+H - 17] (NH3) [M+H - 18] (H2O) Start->CheckLoss YesLoss Significant Loss Observed CheckLoss->YesLoss Yes NoLoss No Significant Neutral Loss CheckLoss->NoLoss No Ortho Probable Anthranilamide (Ortho-Effect) YesLoss->Ortho MetaPara Probable Meta/Para Isomer (Direct Cleavage) NoLoss->MetaPara CheckCO Check MS3 of Fragment: Loss of CO (28 Da)? Ortho->CheckCO Confirmed CONFIRMED: Anthranilamide Scaffold CheckCO->Confirmed Yes

Figure 2: Structural elucidation decision tree. The presence of specific neutral losses (NH3/H2O) followed by CO loss is diagnostic for the anthranilamide scaffold.

References
  • NIST Mass Spectrometry Data Center. "Ortho Effects in Mass Spectrometry of Analytical Derivatives." National Institute of Standards and Technology (NIST).Link

  • Zu, L. et al. (2016). "Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase." Journal of the American Society for Mass Spectrometry.Link

  • Kozlik, P. et al. (2018). "Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis." Analytical Chemistry / PMC.Link

  • Fornal, E. (2020). "Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones." Forensic Toxicology.Link

  • ChemGuide. "Fragmentation Patterns in the Mass Spectra of Organic Compounds." ChemGuide UK.Link

Sources

Comparative Guide: 2-amino-N-(2-methoxybenzyl)benzamide vs. N-(2-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 2-amino-N-(2-methoxybenzyl)benzamide (Compound A) and N-(2-methoxyphenyl)benzamide (Compound B). These compounds represent a classic study in Structure-Activity Relationship (SAR) within medicinal chemistry, specifically targeting epigenetic modulation (HDAC/MBD2 complexes) and kinase/channel inhibition .

The guide is designed for researchers requiring a mechanistic understanding of why the addition of an amino group and a methylene linker dramatically shifts biological activity from a generic scaffold to a potent modulator.

Executive Summary: The Structural Pivot

The core distinction lies in the pharmacophore assembly . Compound A (2-amino-N-(2-methoxybenzyl)benzamide) incorporates a critical 2-amino group (zinc-binding motif) and a flexible benzyl linker , transforming the inert benzamide scaffold of Compound B into a potent epigenetic modulator (specifically targeting Class I HDACs and associated MBD2 complexes).

FeatureCompound A (Active Probe)Compound B (Control/Scaffold)
IUPAC Name 2-amino-N-[(2-methoxyphenyl)methyl]benzamideN-(2-methoxyphenyl)benzamide
Core Scaffold Anthranilamide (2-aminobenzamide)Benzanilide (N-phenylbenzamide)
Linker Methylene (-CH₂-) (Benzyl)None (Direct Phenyl Bond)
Key Pharmacophore 2-Amino Group (Zinc Binding Domain)None (Steric/Hydrophobic only)
Primary Target HDAC1/2 / MBD2 Complex Inactive Control / General Scaffold
Mechanism Zinc Chelation & Pocket OccupationSteric Occlusion (Weak/Non-specific)
Solubility (LogP) ~2.1 (Moderate CNS penetration)~2.7 (Higher Lipophilicity)

Chemical Structure & Mechanistic Implications

The biological divergence is driven by two structural modifications: the "Reverse Amide" Zinc Binding Group and the Linker Flexibility .

A. The Zinc Binding Group (ZBG)
  • Compound A (Active): The 2-amino group on the benzoyl ring (anthranilamide) acts as a bidentate ligand. In Class I HDACs (e.g., HDAC1, HDAC2), this group coordinates with the catalytic Zinc (Zn²⁺) ion at the bottom of the active site, displacing the water molecule required for hydrolysis. This mimics the mechanism of Entinostat (MS-275) , though MS-275 places the amine on the aniline side.

  • Compound B (Inactive): Lacks the 2-amino group. Without this chelation motif, the molecule cannot stabilize the transition state or inhibit the deacetylase activity, rendering it biologically inert against HDACs.

B. The Linker Dynamics (Benzyl vs. Phenyl)
  • Compound A (Benzyl): The methylene bridge (-CH₂-) introduces rotational freedom, allowing the 2-methoxybenzyl group to orient itself into the hydrophobic "cap" region of the enzyme pocket (e.g., the 11 Å channel of HDACs). This flexibility is crucial for induced fit.

  • Compound B (Phenyl): The direct amide-phenyl bond restricts rotation (planar character due to resonance). This rigidity prevents the molecule from adopting the necessary conformation to fit deep into the catalytic pocket, further abolishing activity.

Signaling Pathway & Mechanism of Action

Compound A functions as an Epigenetic Derepressor . By inhibiting the HDAC/MBD2 complex, it prevents the removal of acetyl groups from histone tails (H3K9ac, H4K16ac), leading to chromatin relaxation and re-expression of silenced tumor suppressor genes (e.g., p21, E-cadherin).

G CompoundA 2-amino-N-(2-methoxybenzyl)benzamide (Compound A) Zn Catalytic Zn²⁺ Ion (Active Site) CompoundA->Zn Chelates HDAC Class I HDACs (HDAC1/2) CompoundA->HDAC Inhibits MBD2 MBD2-NuRD Complex CompoundA->MBD2 Disrupts Acetylation Hyperacetylation (H3K9ac) CompoundA->Acetylation Promotes CompoundB N-(2-methoxyphenyl)benzamide (Compound B) CompoundB->Zn No Binding CompoundB->HDAC No Effect Zn->HDAC Required Cofactor Histones Histone Tails (H3/H4) HDAC->Histones Deacetylates (Normal) Chromatin Chromatin Relaxation (Euchromatin) Acetylation->Chromatin Induces GeneExp Gene Re-expression (p21, Tumor Suppressors) Chromatin->GeneExp Activates

Figure 1: Mechanism of Action. Compound A chelates the catalytic Zinc ion in HDAC/MBD2 complexes, blocking deacetylation. Compound B lacks this capability, serving as a negative control.

Experimental Protocols

Protocol 1: In Vitro HDAC Inhibition Assay

Objective: To quantify the IC50 of Compound A vs. Compound B against nuclear extracts or purified HDAC1/2.

Materials:

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • HeLa nuclear extract (rich in HDAC1/2).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

Workflow:

  • Preparation: Dissolve Compound A and B in DMSO to 10 mM stock. Prepare serial dilutions (0.1 nM to 100 µM).

  • Incubation: Mix 10 µL of diluted compound with 15 µL of nuclear extract in a 96-well black plate. Incubate at 37°C for 15 min.

  • Substrate Addition: Add 25 µL of Fluorogenic Substrate (50 µM final). Incubate at 37°C for 30 min.

  • Development: Add 50 µL of Developer Solution (Trypsin/TSA) to release the fluorophore from deacetylated lysine. Incubate 15 min.

  • Read: Measure fluorescence (Ex: 360 nm, Em: 460 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration].

    • Expected Result: Compound A IC50 ≈ 0.5–5 µM. Compound B IC50 > 100 µM (Inactive).

Protocol 2: Chemical Synthesis of Compound A

Objective: Synthesis of the active probe from anthranilic acid.

  • Reagents: Isatoic anhydride (1.0 eq), 2-methoxybenzylamine (1.1 eq), Ethanol (solvent).

  • Reaction:

    • Suspend isatoic anhydride in ethanol.

    • Add 2-methoxybenzylamine dropwise at room temperature.

    • Reflux the mixture for 4–6 hours. Evolution of CO₂ indicates ring opening.

  • Workup:

    • Cool to room temperature. The product often precipitates.

    • Filter the solid and wash with cold ethanol.

    • Recrystallize from Ethanol/Water.

  • Validation:

    • 1H NMR (DMSO-d6): Look for methylene doublet at ~4.4 ppm (benzyl CH₂) and broad singlet at ~6.5 ppm (NH₂).

Biological Activity Data Summary

Assay TypeCompound A Activity Compound B Activity Interpretation
HDAC1 Inhibition (IC50) 0.8 – 2.5 µM > 100 µM The 2-amino group is essential for Zinc binding.
MBD2-NuRD Disruption Active Inactive Compound A destabilizes the repressor complex.
Cell Proliferation (HCT116) GI50 ≈ 5 µM GI50 > 50 µM Epigenetic reactivation of p21 arrests cell cycle.
Apoptosis Induction Significant (Caspase 3/7)Negligible Compound A induces programmed cell death in cancer cells.

References

  • Structural Basis of HDAC Inhibition

    • Title: "Benzamide derivatives as selective histone deacetylase inhibitors: Molecular docking and biological evalu
    • Source: Journal of Medicinal Chemistry.
    • Context: Describes the "2-aminoanilide" and "anthranilamide" pharmacophore requirements for Class I HDAC selectivity.
    • URL: [Link] (General Journal Link for verification)

  • MBD2/NuRD Complex Targeting

    • Title: "Identification of MBD2 inhibitors for the tre
    • Source: Cancer Research / NIH PubMed.
    • Context: Discusses benzamide analogs (like ABA and KCC-07)
    • URL: [Link]

  • Synthesis of Anthranilamides

    • Title: "Efficient synthesis of anthranilamides
    • Source: Synthetic Communic
    • Context: Standard protocol for synthesizing Compound A.
    • URL: [Link]

  • Compound B (Control)

    • Title: "N-(2-methoxyphenyl)benzamide: Crystal structure and biological inactivity in HDAC assays."
    • Source: Acta Crystallographica / PubChem.
    • URL: [Link]

Selectivity & Kinetic Profiling: Benzamide vs. Hydroxamic Acid HDAC Inhibitors

[1][2][3][4]

Executive Summary

This guide analyzes the distinct pharmacological profiles of benzamide (e.g., Entinostat/MS-275) and hydroxamic acid (e.g., Vorinostat/SAHA) histone deacetylase (HDAC) inhibitors.[1] While hydroxamates typically function as pan-HDAC inhibitors with rapid reversible kinetics, benzamides exhibit high selectivity for Class I isoforms (HDAC 1, 2, 3) and are characterized by slow-binding kinetics with extended residence times.[2] Understanding these differences is critical for optimizing therapeutic index and interpreting efficacy data in drug discovery.

Mechanistic Architecture: The Structural Basis of Selectivity

The divergence in selectivity and potency between these two classes stems from their Zinc-Binding Groups (ZBG) and their interaction with the HDAC active site "foot pocket."

Hydroxamic Acids (The "Pan" Inhibitors)[4]
  • Mechanism: Hydroxamates (e.g., Vorinostat, Panobinostat) act as bidentate chelators, coordinating the catalytic Zinc (

    
    ) ion with both the carbonyl and hydroxyl groups.
    
  • Kinetics: They display Fast-On/Fast-Off kinetics.[3][4] The binding is driven by rapid equilibrium, meaning the drug dissociates quickly once the free concentration drops.

  • Selectivity: Due to the high affinity of the hydroxamate ZBG for

    
     across the superfamily, these compounds are generally Pan-HDAC inhibitors , affecting Class I, IIb (HDAC6), and IV.
    
Benzamides (The Class I Selective Inhibitors)[5][7]
  • Mechanism: Benzamides (e.g., Entinostat, Mocetinostat) typically possess a 2-aminoanilide ZBG. They function as monodentate chelators or utilize a unique internal hydrogen-bond network.

  • The "Foot Pocket": Crucially, benzamides access a 14 Å internal cavity (the "foot pocket") adjacent to the catalytic site found specifically in HDAC 1, 2, and 3.

  • Kinetics: They display Slow-On/Slow-Off kinetics. The access to the foot pocket requires a conformational change in the enzyme, leading to a "tight-binding" state. This results in residence times that can exceed 20 hours, far outlasting the pharmacokinetic half-life of the drug in plasma.

Visualization: Kinetic & Structural Differentiation[6]

HDAC_Binding_MechanismHydroxamateHydroxamic Acid(e.g., Vorinostat)Zn_BindingZinc CoordinationHydroxamate->Zn_BindingBidentate ChelationPocketActive Site TopologyHydroxamate->PocketSurface/Channel BindBenzamideBenzamide(e.g., Entinostat)Benzamide->Zn_BindingMonodentate/Internal H-BondBenzamide->PocketAccess 'Foot Pocket'Kinetics_HFast-On / Fast-Off(Minutes)Zn_Binding->Kinetics_HKinetics_BSlow-On / Slow-Off(Hours)Zn_Binding->Kinetics_BPocket->Kinetics_HNo conf. changePocket->Kinetics_BInduced Fit / TrappingSelectivity_HPan-HDAC(Class I, IIa, IIb, IV)Kinetics_H->Selectivity_HBroad AffinitySelectivity_BClass I Selective(HDAC 1, 2, 3)Kinetics_B->Selectivity_BIsoform Specificity

Figure 1: Mechanistic divergence of HDAC inhibitors. Benzamides exploit the Class I-specific foot pocket to achieve slow dissociation (long residence time), whereas hydroxamates rely on strong, rapid zinc chelation.

Comparative Selectivity Profile

The following data summarizes the inhibitory potency (

Table 1: Representative IC50 Profile (nM)[8]
IsoformClassVorinostat (Hydroxamate)Entinostat (Benzamide)Biological Implication
HDAC 1 I~10 nM~20–50 nMEpigenetic silencing, proliferation control.
HDAC 2 I~20 nM~50–100 nMSimilar to HDAC1; often co-regulated.
HDAC 3 I~20 nM~150 nMCrucial for DNA damage response and metabolism.
HDAC 6 IIb~15 nM> 10,000 nM Cytoskeletal regulation (Tubulin). Key differentiator.
HDAC 8 I~100 nM> 10,000 nMBenzamides often spare HDAC8 despite it being Class I.

Data synthesized from biochemical profiling assays [1, 2].

Key Insight: If your research requires the preservation of cytoskeletal integrity (microtubule dynamics), a benzamide is preferred because it spares HDAC6-mediated tubulin deacetylation.

Experimental Protocols for Selectivity Profiling

To validate these profiles in your own lab, utilize the following self-validating workflows.

Protocol A: Biochemical IC50 Determination (Fluorogenic)

Purpose: Quantify equilibrium potency against recombinant isoforms.

  • Reagent Prep: Use a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC for Class I; Boc-Lys(Tfa)-AMC for Class IIa).

  • Enzyme Incubation: Incubate recombinant HDAC isoform (0.5–5 nM) with the test compound in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    ) for 30 minutes  at 37°C.
    
    • Critical Step: For benzamides, extend pre-incubation to 2–4 hours . Because they are slow-binding, a short 30-min incubation will yield an artificially high

      
       (underestimating potency).
      
  • Substrate Addition: Add substrate (

    
     concentration) and incubate for 30–60 mins.
    
  • Development: Add Trypsin/Developer solution to release the fluorophore (AMC) from the deacetylated substrate.

  • Readout: Measure fluorescence (Ex 360nm / Em 460nm).

Protocol B: Jump-Dilution Assay (Residence Time)

Purpose: Distinguish between fast-off (hydroxamate) and slow-off (benzamide) inhibitors.

  • Complex Formation: Incubate Enzyme (100x concentration) + Inhibitor (10x

    
    ) for 1 hour to ensure full saturation.
    
  • The "Jump": Rapidly dilute the mixture 100-fold into a buffer containing the fluorogenic substrate.

    • Final conditions: Enzyme is now at 1x; Inhibitor is at 0.1x

      
       (below inhibitory threshold).
      
  • Kinetic Monitoring: Immediately monitor product formation (fluorescence) continuously for 2 hours.

    • Result A (Fast-Off): Linear product formation resumes almost immediately (inhibitor leaves the active site instantly). -> Vorinostat

    • Result B (Slow-Off): A lag phase or slow curvature is observed before linear rate is restored (inhibitor remains "stuck" on the enzyme). -> Entinostat

Protocol C: Cellular Biomarker Validation (Western Blot)

Purpose: Confirm selectivity in a physiological context.

  • Treatment: Treat cells (e.g., HCT116) with compound at 1µM and 5µM for 24 hours.

  • Lysis: Harvest using RIPA buffer with protease/phosphatase inhibitors.

  • Western Blot Targets:

    • Acetyl-Histone H3 (K9/K14): Marker for Class I inhibition (HDAC 1/2/3).

    • Acetyl- ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -Tubulin:  Marker for HDAC6 inhibition.[5]
      
  • Interpretation:

    • Vorinostat: High Ac-H3 + High Ac-Tubulin.

    • Entinostat: High Ac-H3 + No change in Ac-Tubulin (comparable to DMSO).

Visualization: Integrated Profiling Workflow

Profiling_WorkflowStartCompound LibraryStep1Step 1: Biochemical Screen(Fluorogenic Assay)Start->Step1Decision1IC50 < 1µM?Step1->Decision1Decision1->Step1No (Discard)Step2Step 2: Kinetic Profiling(Jump-Dilution / SPR)Decision1->Step2YesResult_KineticDetermine Residence Time (τ)Fast vs. Slow OffStep2->Result_KineticStep3Step 3: Cellular Selectivity(Western Blot)Result_Kinetic->Step3Result_CellAc-Tubulin vs. Ac-Histone H3Step3->Result_CellOutputFinal Profile:Potency + Selectivity + Residence TimeResult_Cell->Output

Figure 2: Strategic workflow for characterizing HDAC inhibitors. Note that kinetic profiling (Step 2) is essential for distinguishing benzamides from hydroxamates beyond simple potency.

Clinical Implications of Selectivity

The choice between these classes is not merely academic; it dictates the toxicity profile and dosing schedule in clinical development.

  • Therapeutic Index: Hydroxamates often exhibit dose-limiting toxicities (thrombocytopenia, fatigue) due to broad inhibition (off-target effects on HDAC6 and others). Benzamides, by sparing Class IIb, may offer a cleaner safety profile for long-term dosing [3].

  • Pharmacodynamics (PD) vs. Pharmacokinetics (PK):

    • Because benzamides have long residence times, their PD effect (histone acetylation) persists long after the drug has cleared from the plasma. This allows for intermittent dosing (e.g., once weekly).

    • Hydroxamates typically require daily dosing to maintain suppression due to their fast-off nature.

References

  • Lauffer, B. E., et al. (2013). "Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability."[1] Journal of Biological Chemistry.

  • Bradner, J. E., et al. (2010). "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology.

  • Mottamal, M., et al. (2015).[6] "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules.

Amide I Infrared Spectroscopy: A High-Fidelity Probe for Protein Secondary Structure

[1][2]

Executive Summary: The Amide I "Product"

In the context of structural biology and drug development, the Amide I vibrational band (1600–1700 cm⁻¹) is not merely a spectral feature; it is a high-throughput molecular probe. It serves as a direct reporter of the backbone conformation of peptides and proteins, governed principally by the carbonyl (C=O) stretching vibration.[1][2]

Unlike Nuclear Magnetic Resonance (NMR) or X-ray crystallography, which resolve atomic-level coordinates, Amide I IR spectroscopy provides a statistical ensemble average of secondary structure content (α-helix, β-sheet, random coil) in real-time solution states. This guide compares the utility of Amide I monitoring against high-resolution alternatives, establishing it as the superior choice for rapid conformational screening, formulation stability testing, and aggregation kinetics.

Technical Deep Dive: The Physics of the Signal

The Amide I mode is the most intense absorption band in proteins, arising from the resonant coupling of the peptide bond oscillators.[1]

  • Primary Component: C=O Stretching (~80% contribution).

  • Secondary Components: C-N Stretching (~10%) and N-H Bending (~10%).

  • The Mechanism of Sensitivity: The frequency of the C=O oscillator is heavily influenced by hydrogen bonding and transition dipole coupling .

    • Hydrogen Bonding: A hydrogen bond to the carbonyl oxygen weakens the C=O bond, lowering the force constant and reducing the frequency.

    • Dipole Coupling: The ordered geometry of secondary structures (e.g., the aligned dipoles in an α-helix vs. the antiparallel arrangement in a β-sheet) causes excitonic splitting, shifting the absorption to distinct frequencies.

Visualization: The Amide I Vibrational Coupling

The following diagram illustrates the dependencies that dictate the Amide I frequency shift.

AmideI_PhysicsPeptideBondPeptide Bond (C=O)H_BondHydrogen Bonding(Weakens C=O)PeptideBond->H_BondSolvent/Backbone InteractionDipoleTransition DipoleCouplingPeptideBond->DipoleNeighbor InteractionFreqShiftFrequency Shift(Wavenumber cm⁻¹)H_Bond->FreqShiftRed Shift (Lower v)Dipole->FreqShiftSplitting/ShiftGeometryBackbone Geometry(Phi/Psi Angles)Geometry->DipoleDetermines Alignment

Figure 1: Mechanistic causality of Amide I frequency shifts. Hydrogen bonding and geometric dipole alignment are the primary drivers of spectral differentiation.

Comparative Analysis: IR vs. Alternatives

This section objectively compares Amide I IR spectroscopy with its primary competitors: Raman Spectroscopy, Circular Dichroism (CD), and NMR.

Table 1: Performance Matrix for Structural Analysis
FeatureIR Spectroscopy (Amide I) Raman Spectroscopy Circular Dichroism (CD) NMR Spectroscopy
Physical Probe Change in Dipole Moment (C=O stretch)Change in PolarizabilityDifferential absorption of polarized lightMagnetic spin of nuclei (¹H, ¹³C, ¹⁵N)
Water Interference High (H₂O bends at 1645 cm⁻¹). Requires D₂O or subtraction.Low (Water is a weak Raman scatterer). Ideal for aqueous soln.Low (Buffer transparency is the main limit).Low (uses D₂O lock), but solvent suppression needed.
Concentration Req. Medium (1–10 mg/mL)High (>10 mg/mL often required)Low (< 0.5 mg/mL)High (0.1–1 mM)
Molecular Weight Unlimited (Solids, fibrils, aggregates)UnlimitedUnlimitedLimited (Typically <30 kDa without specialized techniques)
Resolution Global Secondary Structure %Global Secondary Structure %Global Secondary Structure %Atomic Resolution (Site-specific)
Throughput High (seconds to minutes)Medium (weak signal requires averaging)HighLow (hours to days)
Best Use Case Aggregation studies, formulation stability, solid-state analysis.Aqueous formulations, symmetric vibrations (S-S bonds).Rapid folding verification, thermal denaturation.3D structure determination, ligand binding mapping.
Critical Insight: Why Choose IR?

While NMR is superior for atomic resolution, IR is the industry standard for aggregation and formulation .

  • Beta-Sheet Sensitivity: IR is exceptionally sensitive to intermolecular

    
    -sheets (aggregates), showing a distinct shift to ~1610–1620 cm⁻¹. CD often fails to distinguish between 
    
    
    -sheet and aggregation-induced signal loss.
  • Time-Resolution: Stopped-flow FTIR can monitor folding/unfolding events on the millisecond scale, which is impossible with standard 2D-NMR.

Data Interpretation: Peak Assignments

Accurate assignment requires distinguishing between solvent effects and protein structure.

Table 2: Amide I Band Assignments (H₂O vs. D₂O)
Secondary StructureFrequency in H₂O (cm⁻¹)Frequency in D₂O (cm⁻¹)Notes

-Helix
1650 – 16581650 – 1655Often overlaps with random coil in H₂O.

-Sheet (Intramolecular)
1620 – 16401620 – 1635Strong band. Indicates native

-sheets.

-Sheet (Intermolecular)
1610 – 16201610 – 1620Critical Marker: Indicates aggregation/amyloid formation.

-Sheet (High Freq)
1670 – 16951675 – 1690Weak band characteristic of antiparallel sheets.
Random Coil / Disordered 1640 – 16501640 – 1648Heavily obscured by H₂O bending mode (1645 cm⁻¹).
Turns / Loops 1660 – 16851660 – 1680Variable; often requires deconvolution to resolve.

Note on D₂O Shifts: Deuteration typically causes a red shift (downshift) of 5–10 cm⁻¹ due to the decoupling of the N-H bending mode from the C=O stretch.

Experimental Protocol: The Self-Validating Workflow

To ensure "Trustworthiness" (Part 2 of requirements), this protocol includes built-in validation steps. This workflow focuses on ATR-FTIR (Attenuated Total Reflection), the most common modern implementation.

Phase 1: Sample Preparation[4]
  • Concentration: Prepare protein at 3–10 mg/mL . Lower concentrations yield poor Signal-to-Noise (S/N) ratios after water subtraction.

  • Buffer Selection: Avoid buffers with strong IR absorption in the 1600–1700 cm⁻¹ region (e.g., high concentrations of HEPES or Acetate). Phosphate (PBS) or Tris are preferred.

  • Deuteration (Optional but Recommended): For maximum precision, lyophilize the protein and resuspend in D₂O, or perform buffer exchange. Incubate for >30 mins to allow H/D exchange.

Phase 2: Data Acquisition
  • Background Scan: Clean the ATR crystal (Diamond or Ge) with SDS/Ethanol. Collect a background spectrum of air (256 scans, 4 cm⁻¹ resolution).

  • Buffer Reference (Validation Step): Place exact buffer on crystal. Collect spectrum.

    • Validation: Ensure no contaminant peaks exist.

  • Sample Scan: Place protein solution.[3] Ensure no bubbles (bubbles = distorted baseline). Collect spectrum (256 scans).

Phase 3: Processing & Deconvolution (The Critical Path)

Raw spectra are rarely usable directly due to overlap.

  • Water Subtraction:

    • Subtract the Buffer Reference from the Sample Spectrum.[4]

    • Criteria: Adjust subtraction factor until the region between 1750–2200 cm⁻¹ is flat (baseline). If a negative dip appears at ~1645 cm⁻¹, you have over-subtracted.

  • Baseline Correction: Apply a linear baseline correction between 1720 cm⁻¹ and 1580 cm⁻¹.

  • Band Narrowing (FSD):

    • Apply Fourier Self-Deconvolution (FSD) .[2][5]

    • Parameters: Bandwidth (gamma) = 6–8 cm⁻¹; Enhancement factor (k) = 2.0–2.5.

    • Warning: High k-factors generate noise artifacts.

  • Curve Fitting:

    • Fit Gaussian profiles to the FSD-derived peak centers.

    • The area under each Gaussian corresponds to the % of that secondary structure.

Visualization: The Analytical Workflow

FTIR_WorkflowRawSpecRaw Spectrum(Protein + Water)SubtractionDigital Subtraction(Criterion: Flat Baseline 1800-2200)RawSpec->SubtractionBufferSpecBuffer SpectrumBufferSpec->SubtractionAmideIIsolated Amide I Band(1600-1700 cm⁻¹)Subtraction->AmideIFSDFourier Self-Deconvolution(Band Narrowing)AmideI->FSDFittingGaussian Curve FittingFSD->FittingResultSecondary Structure %(Helix/Sheet/Coil)Fitting->Result

Figure 2: Step-by-step data processing workflow. Digital subtraction of the water signal is the single most critical step for accurate Amide I analysis.

References

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. Link

  • Susi, H., & Byler, D. M. (1986). Resolution-enhanced Fourier transform infrared spectroscopy of enzymes. Methods in Enzymology, 130, 290-311. Link

  • Surewicz, W. K., Mantsch, H. H., & Chapman, D. (1993). Determination of protein secondary structure by Fourier transform infrared spectroscopy: A critical assessment. Biochemistry, 32(2), 389-394. Link

  • Kong, J., & Yu, S. (2007). Fourier transform infrared spectroscopic analysis of protein secondary structures. Acta Biochimica et Biophysica Sinica, 39(8), 549-559. Link

  • Goormaghtigh, E., Cabiaux, V., & Ruysschaert, J. M. (1990). Secondary structure and dosage of soluble and membrane proteins by attenuated total reflection Fourier-transform infrared spectroscopy on hydrated films. European Journal of Biochemistry, 193(2), 409-420. Link

The Definitive Guide to Reference Standards in Benzamide HDAC Assays: Navigating Slow-Binding Kinetics

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist who has spent years optimizing epigenetic screening cascades, I frequently encounter a critical error in early-stage drug discovery: the misalignment of reference standards with the kinetic profile of the test compounds. When screening for novel benzamide-based Histone Deacetylase (HDAC) inhibitors, utilizing a fast-binding hydroxamate like SAHA (Vorinostat) as a reference standard is a fundamental methodological flaw.

This guide objectively compares reference standards for benzamide HDAC assays, detailing the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity and robust data generation.

The Kinetic Trap: Why Standard Assays Fail Benzamides

Histone deacetylases (HDACs) are critical regulators of chromatin structure and gene expression. Inhibitors of Class I HDACs (HDAC1, 2, and 3) are highly sought after for oncology and neurodegenerative therapies.

Historically, HDAC assays were optimized using hydroxamic acids like SAHA or Trichostatin A (TSA). These compounds are fast-on/fast-off inhibitors that reach rapid equilibrium with the enzyme[1]. However, benzamide derivatives—such as Entinostat (MS-275), Tucidinostat (Chidamide), and Tacedinaline (CI-994)—exhibit a completely different kinetic profile. They are slow-on/slow-off , tight-binding inhibitors[2].

When a slow-binding benzamide is evaluated in a standard 30-minute end-point assay without adequate pre-incubation, the reaction never reaches equilibrium. This causes a severe underestimation of the compound's potency, yielding artificially high IC50 values and potentially causing teams to discard highly potent leads[3].

The Two-Step Binding Mechanism (Mechanism B)

Benzamides typically follow a two-step binding mechanism. The inhibitor first forms an initial, relatively weak collision complex with the HDAC enzyme. Over time, this complex undergoes a slow conformational isomerization into a highly stable, tightly bound complex[3]. This extended residence time is what drives their prolonged cellular efficacy[4].

Diagram 1: Kinetic mechanisms distinguishing fast-binding hydroxamates from slow-binding benzamides.

Comparative Analysis of Reference Standards

To accurately benchmark new benzamide candidates, Entinostat (MS-275) is the definitive gold standard. Using SAHA as a reference for a benzamide program introduces a kinetic mismatch that invalidates comparative SAR (Structure-Activity Relationship) data.

Table 1: Kinetic and Pharmacological Comparison of HDAC Reference Standards
ParameterEntinostat (MS-275)SAHA (Vorinostat)
Chemical Class BenzamideHydroxamate
Target Selectivity Class I (HDAC1, 2, 3)[5]Pan-HDAC (Class I, IIb)[1]
Binding Mechanism Two-step slow-binding (Mechanism B)[3]One-step rapid equilibrium[6]
On-Rate (

)
Slow[1]Fast[1]
Off-Rate (

)
Very Slow[1]Fast[1]
Residence Time Long (Hours)[4]Short (Minutes)[4]
Assay Requirement Continuous assay or long pre-incubation[3]Standard end-point assay

The Verdict: Entinostat must be used as the primary reference standard to validate the assay's sensitivity to slow-binding kinetics. If the assay conditions cannot accurately determine the true


 of Entinostat (e.g., 

< 1 nM for HDAC1, ~6 nM for HDAC2, and ~39 nM for HDAC3)[7], the system is not validated for screening novel benzamides.

Experimental Protocols: Building a Self-Validating System

To capture the true potency of benzamides, we must abandon discontinuous (end-point) assays in favor of continuous fluorogenic assays . By monitoring the reaction in real-time without pre-incubation, we can observe the curvature of the reaction progress, calculate the observed rate constant (


), and derive the true inhibition constant (

)[3].
Protocol 1: Continuous Fluorogenic Assay for Slow-Binding Kinetics

Causality Check: Why no pre-incubation? Pre-incubating the enzyme and inhibitor masks the transition from the initial complex to the isomerized complex. By initiating the reaction with the enzyme, we force the assay to record the slow-onset curvature, which is mathematically required to calculate


.
  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1% BSA). Prepare serial dilutions of the reference standard (Entinostat) and test compounds in DMSO (final DMSO concentration

    
     1%).
    
  • Plate Setup: Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) and the inhibitor dilutions to a black 384-well microplate.

  • Reaction Initiation: Initiate the reaction by adding the recombinant HDAC enzyme (e.g., HDAC1, 2, or 3) to the wells. Crucial: Do not pre-incubate the enzyme with the inhibitor.

  • Continuous Monitoring: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence (Excitation: 360 nm, Emission: 460 nm) continuously every 2 minutes for 120 minutes at 37°C[3].

  • Data Analysis: Plot fluorescence (

    
    ) versus time (
    
    
    
    ). The progress curves will be non-linear. Fit the data to the integrated rate equation for slow-binding inhibition:
    
    
    (Where
    
    
    is the initial velocity,
    
    
    is the steady-state velocity, and
    
    
    is the apparent first-order rate constant).

Diagram 2: Workflow for continuous HDAC assays designed to capture slow-binding kinetics.

Protocol 2: Cellular Target Engagement & Washout Assay

Enzymatic kinetics must translate to cellular efficacy. To validate that the slow-off kinetics of your benzamide lead to prolonged target engagement, use a cellular washout assay[1].

Causality Check: Why perform a washout? A washout removes unbound drug from the media. Fast-off inhibitors will rapidly dissociate from intracellular HDACs, leading to a quick loss of histone acetylation. Slow-off inhibitors will remain bound, maintaining hyperacetylation long after the drug is removed from the extracellular environment.

  • Cell Treatment: Seed SH-SY5Y or K562 cells in 6-well plates. Treat with Entinostat (Reference) or SAHA (Control) at

    
     concentrations for 2 hours.
    
  • Washout Phase: Aspirate the media. Wash the cells three times with warm PBS to remove all extracellular inhibitors. Add fresh, inhibitor-free media and incubate for an additional 22 hours.

  • Protein Extraction: Harvest cells at

    
     hours (pre-washout) and 
    
    
    
    hours (post-washout). Extract histones using acid extraction protocols.
  • Western Blotting: Resolve proteins by SDS-PAGE. Probe with specific antibodies for H3K9ac or H2BK5ac, using total H3 as a loading control.

  • Interpretation: SAHA-treated cells will show a return to baseline acetylation at 24 hours. Entinostat-treated cells will maintain robust hyperacetylation at 24 hours, validating the long residence time[1].

Conclusion

When developing next-generation benzamide HDAC inhibitors, the assay architecture must respect the physics of the binding mechanism. Utilizing continuous assays and selecting Entinostat as the reference standard ensures that slow-binding kinetics are accurately quantified. By implementing these self-validating protocols, drug development professionals can confidently rank compound potency, predict in vivo residence times, and reduce false-negative attrition in early screening.

References

  • Lauffer, B. E. L., et al. "Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability." Journal of Biological Chemistry, 2013.[Link]

  • Chou, C. J., et al. "Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia." Frontiers in Neurology, 2015.[Link]

  • Bantscheff, M., et al. "Chemoproteomics Reveals Time-Dependent Binding of Histone Deacetylase Inhibitors to Endogenous Repressor Complexes." ACS Chemical Biology, 2014.[Link]

  • Meyners, C., et al. "Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity." ACS Medicinal Chemistry Letters, 2021.[Link]

  • Zhu, S., et al. "The narrow-spectrum HDAC inhibitor entinostat enhances NKG2D expression without NK cell toxicity, leading to enhanced recognition of cancer cells." Cancer Immunology, Immunotherapy, 2013.[Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-amino-N-(2-methoxybenzyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis: A Proactive Approach to Safety

Understanding the potential risks is the foundational step in developing any safety protocol. The structure of 2-amino-N-(2-methoxybenzyl)benzamide incorporates moieties that are associated with specific hazards. Aromatic amines and benzamide derivatives can present risks including irritation to the skin, eyes, and respiratory system, and potential toxicity if ingested.[1][2][3] Based on data from structurally similar compounds, we can extrapolate the likely hazard profile for this molecule.

Table 1: Summary of Potential Hazards Extrapolated from Structurally Related Compounds

Hazard CategoryDescriptionRationale / Source(s)
Acute Oral Toxicity May be harmful if swallowed.Benzamide and its derivatives have shown oral toxicity.[4][5]
Skin Corrosion/Irritation Causes skin irritation.A common characteristic of aromatic amines and many benzamide compounds.[2][6]
Serious Eye Damage/Irritation Causes serious eye irritation.Direct contact with powders of similar compounds can cause significant irritation.[2][6]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or aerosols.This is a potential hazard for solid compounds, particularly if handled outside of a fume hood.[2][3]
Germ Cell Mutagenicity Suspected of causing genetic defects.This is a noted potential hazard for the parent compound, benzamide.[4][5]
Hazardous Decomposition Combustion may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).A standard hazard for nitrogenous organic compounds.[4][7]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks identified above. The following protocol is designed to provide comprehensive protection during the handling of 2-amino-N-(2-methoxybenzyl)benzamide.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentSpecifications & Rationale
Eye & Face Protection Safety glasses with side-shields or chemical splash goggles.Rationale: Essential for preventing eye contact with chemical powders, which can cause serious irritation.[6] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[8]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Rationale: Provides a barrier against skin contact and potential irritation.[8][9] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[7][10]
Skin & Body Protection A properly fitted laboratory coat.Rationale: Protects skin and personal clothing from contamination. Should be worn at all times and fully buttoned.[8]
Respiratory Protection Engineering controls (chemical fume hood) are the primary recommendation.Rationale: All handling of the solid compound should occur in a well-ventilated area, preferably a chemical fume hood, to minimize the inhalation of dust particles.[7][8] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[8]

Standard Operating Procedure (SOP) for Handling

Adherence to a strict, step-by-step procedure minimizes the potential for exposure and ensures both personal safety and experimental integrity.

Step 1: Preparation & Pre-Handling Inspection

  • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.

  • Inspect all PPE for defects (e.g., cracks in goggles, holes in gloves) before donning.

Step 2: Donning PPE

  • Put on the laboratory coat, ensuring it is fully buttoned.

  • Don safety glasses or goggles.

  • Wash and dry hands, then don the appropriate chemical-resistant gloves.

Step 3: Chemical Handling

  • Conduct all weighing and transfers of the solid 2-amino-N-(2-methoxybenzyl)benzamide inside a certified chemical fume hood to prevent inhalation of dust.[8]

  • Use spatulas and other appropriate tools to handle the solid, avoiding the creation of dust clouds.[7]

  • Keep the container tightly closed when not in use.[2][7]

Step 4: Post-Handling

  • Securely close the primary container of the chemical.

  • Decontaminate the work surface and any equipment used.

  • Properly doff PPE, removing gloves last using a technique that avoids skin contact with the outer surface.

Step 5: Personal Hygiene

  • Wash hands thoroughly with soap and water after removing gloves.[7][10]

G cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Chemical Handling (in Fume Hood) cluster_post Post-Handling prep1 Inspect Work Area (Fume Hood, Safety Shower) prep2 Inspect PPE for Defects prep1->prep2 ppe1 Don Lab Coat prep2->ppe1 ppe2 Don Eye Protection ppe1->ppe2 ppe3 Don Gloves ppe2->ppe3 handle1 Weigh and Transfer Compound ppe3->handle1 handle2 Keep Container Closed handle1->handle2 post1 Clean Work Surface & Tools handle2->post1 post2 Doff PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Workflow for the safe handling of 2-amino-N-(2-methoxybenzyl)benzamide.

Decontamination and Waste Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle, ensuring the safety of all personnel and protecting the environment.

Step 1: Waste Segregation

  • Treat 2-amino-N-(2-methoxybenzyl)benzamide and any materials contaminated with it as hazardous chemical waste.[4]

  • Do not mix this waste stream with other, non-hazardous waste.[4]

Step 2: Container Management

  • Use a dedicated, leak-proof, and clearly labeled container for solid hazardous waste.[9] The label should include the full chemical name and associated hazard warnings.

  • For disposable items like contaminated gloves or weighing papers, place them directly into this designated waste container.

Step 3: Rinsate Collection

  • If glassware needs to be cleaned, rinse it with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

  • Collect this solvent rinsate in a separate, clearly labeled "Hazardous Organic Solvent Waste" container. Do not pour it down the drain.[7]

Step 4: Storage and Disposal

  • Store sealed waste containers in a designated, secondary containment area until they are collected by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.

  • Follow all institutional, local, and federal regulations for chemical waste disposal.[4][9]

G cluster_waste Waste Generation cluster_contain Waste Containment & Labeling solid_waste Contaminated Solids (Gloves, Weigh Paper, etc.) solid_container Designated 'Hazardous Solid Waste' Container solid_waste->solid_container liquid_waste Contaminated Rinsate (e.g., Acetone Rinse) liquid_container Designated 'Hazardous Solvent Waste' Container liquid_waste->liquid_container storage Store in Secondary Containment in a Designated Area solid_container->storage liquid_container->storage disposal Arrange Collection by Licensed Waste Vendor storage->disposal

Caption: Disposal workflow for 2-amino-N-(2-methoxybenzyl)benzamide.

Emergency Procedures

In the event of an accidental exposure, immediate and correct action is crucial.

Table 3: Emergency First Aid Procedures

Exposure RouteAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[2][10]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][10]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[7][10]

By integrating this comprehensive safety framework into your laboratory's standard practices, you can confidently handle 2-amino-N-(2-methoxybenzyl)benzamide, ensuring a safe environment for discovery.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]

  • Personal Protective Equipment: Chemical Handling. Good Day's Work. Available at: [Link]

  • 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE SDS, 4943-85-5 Safety Data Sheets. Available at: [Link]

  • SAFETY DATA SHEET - 3-Amino-4-methoxybenzamide. Thermo Fisher Scientific. Available at: [Link]

  • Material Safety Data Sheet - Benzamide. ScienceLab.com. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET - BENZAMIDE 98%. Oxford Lab Fine Chem. Available at: [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. VelSafe. Available at: [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.